molecular formula C19H25F3N2O6 B1311548 Fluvoxamine Maleate CAS No. 54739-20-7

Fluvoxamine Maleate

Cat. No.: B1311548
CAS No.: 54739-20-7
M. Wt: 434.4 g/mol
InChI Key: LFMYNZPAVPMEGP-PIDGMYBPSA-N
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Description

Fluvoxamine Maleate is a selective serotonin reuptake inhibitor (SSRI) belonging to a distinct chemical class, the 2-aminoethyl oxime ethers of aralkylketones . It is provided as a high-purity reagent for research applications. Its primary mechanism of action is the potent inhibition of the serotonin transporter (SERT), increasing the availability of serotonin in the synaptic cleft . Beyond SERT, this compound is a potent agonist of the sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum with recognized anti-inflammatory and immunomodulatory properties . This dual activity underpins its research value. While historically used to study obsessive-compulsive disorder and depression, recent investigations have expanded into novel areas. Research indicates that its sigma-1 receptor agonism can control inflammatory responses by modulating the inositol-requiring enzyme 1α (IRE1)-driven pathway and regulate NLRP3 inflammasome activation, suggesting utility in neuroinflammation models . Its lysosomotropic properties, which may interfere with endolysosomal viral trafficking, have also prompted study in virology research . Furthermore, studies in animal models of Alzheimer's disease demonstrate that this compound can promote autophagy-mediated clearance of amyloid-beta plaques and significantly reduce associated neuroinflammation, leading to improvements in memory and behavior . Researchers also utilize this compound to investigate platelet aggregation and mast cell degranulation processes . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
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InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-
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InChI Key

LFMYNZPAVPMEGP-PIDGMYBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O
Source PubChem
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Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
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Molecular Formula

C19H25F3N2O6
Source PubChem
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Related CAS

54739-18-3 (Parent)
Record name Fluvoxamine maleate [USAN:USP]
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DSSTOX Substance ID

DTXSID3042558
Record name Fluvoxamine maleate
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Molecular Weight

434.4 g/mol
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Solubility

>65.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855640
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

61718-82-9, 54739-20-7
Record name Fluvoxamine maleate
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Record name 1-Pentanone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)-, O-(2-aminoethyl)oxime, (E)-, (Z)-2-butenedioate (1:1)
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Record name Fluvoxamine maleate [USAN:USP]
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Record name FLUVOXAMINE MALEATE
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Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-, (2Z)-2-butenedioate (1:1)
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Record name FLUVOXAMINE MALEATE
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Foundational & Exploratory

Fluvoxamine Maleate's Mechanism of Action on Sigma-1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is primarily known for its role in treating obsessive-compulsive disorder (OCD) and depression by modulating serotonergic neurotransmission.[1][2] However, a growing body of evidence highlights a distinct and significant mechanism of action involving its high-affinity interaction with the sigma-1 receptor (S1R).[3][4] The S1R is a unique intracellular chaperone protein, predominantly located at the endoplasmic reticulum (ER)-mitochondrion interface, that plays a crucial role in cellular stress responses, neuroprotection, and plasticity.[5][6] Fluvoxamine acts as a potent agonist at the S1R, a property that distinguishes it from many other SSRIs and is thought to contribute significantly to its therapeutic effects, particularly in the realms of neuroprotection and anti-inflammatory activity.[4][5][7] This guide provides a detailed technical overview of fluvoxamine's interaction with the S1R, summarizing quantitative data, outlining key experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Data Summary

The interaction between fluvoxamine and the sigma-1 receptor has been quantified through various binding assays. The data consistently demonstrates fluvoxamine's high affinity and selectivity for the S1R compared to the sigma-2 receptor (S2R) and in contrast to other SSRIs.

Table 1: Binding Affinity (Ki) of Fluvoxamine for Sigma Receptors

LigandReceptorKi (nM)Species/TissueReference(s)
FluvoxamineSigma-136Rat Brain[7][8][9][10]
FluvoxamineSigma-28,439Rat Brain[9]

Ki (Inhibition constant): A measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Comparative Binding Affinities (Ki) of SSRIs for the Sigma-1 Receptor

SSRIKi (nM)
Fluvoxamine 36
Sertraline> Fluvoxamine
Fluoxetine> Sertraline
Escitalopram> Fluoxetine
Citalopram> Escitalopram
Paroxetine1,893

Data compiled from multiple sources indicating a consistent rank order of affinity.[8][10][11][12]

Core Mechanism of Action: Sigma-1 Receptor Agonism

Fluvoxamine's primary action at the S1R is agonism. This initiates a cascade of intracellular events centered around the receptor's function as a ligand-operated molecular chaperone.

  • Binding and Dissociation: Under normal, resting conditions, the S1R is associated with the binding immunoglobulin protein (BiP, also known as GRP78), an ER chaperone.[5] Fluvoxamine binds to the S1R, inducing a conformational change that causes the S1R to dissociate from BiP.[5][13]

  • Chaperone Activity and ER Stress Mitigation: Once dissociated from BiP, the activated S1R is free to interact with and stabilize other proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER membrane.[14] This stabilization helps to regulate calcium signaling between the ER and mitochondria, a critical process for maintaining cellular homeostasis.[6][14] During periods of cellular stress, such as the accumulation of unfolded proteins (ER stress), this chaperone function becomes crucial for cell survival. Fluvoxamine's activation of S1R enhances the cell's capacity to manage ER stress, thereby preventing apoptosis (programmed cell death).[5][15][16]

  • Modulation of Downstream Signaling Pathways: Fluvoxamine's S1R agonism influences several key signaling pathways:

    • Unfolded Protein Response (UPR): Fluvoxamine has been shown to attenuate the UPR by reducing the activation of key stress sensors like IRE-1 (inositol-requiring enzyme 1) and PERK (PKR-like endoplasmic reticulum kinase).[5][16] This dampens the pro-inflammatory and pro-apoptotic signals that are characteristic of prolonged ER stress.

    • ATF4 Induction: Interestingly, fluvoxamine can induce the expression of the S1R itself. It achieves this by directly increasing the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor in the integrated stress response, but does so without the involvement of the PERK pathway, which is the canonical route for ATF4 activation during ER stress.[14][17] This creates a positive feedback loop, amplifying the cell's stress-response capacity.

    • Neurotrophic Factor Signaling: In neuronal cell models, fluvoxamine potentiates nerve-growth factor (NGF)-induced neurite outgrowth.[3][18] This effect is dependent on S1R activation, as it can be blocked by S1R antagonists like NE-100.[11][12] This suggests a role for fluvoxamine in promoting neuronal plasticity and repair.

    • Autophagy and Nucleocytoplasmic Transport: In a cellular model of amyotrophic lateral sclerosis (ALS), fluvoxamine-mediated S1R activation was shown to rescue autophagy. It achieved this by stabilizing the nucleoporin Pom121, which in turn promoted the transport of the master autophagy transcription factor TFEB into the nucleus, leading to the expression of autophagy-related genes.[13]

Signaling Pathway Diagrams

Fluvoxamine_S1R_ER_Stress_Pathway Fluvoxamine Fluvoxamine S1R_BiP Sigma-1R-BiP Complex (Inactive) Fluvoxamine->S1R_BiP Binds S1R Active Sigma-1R (Chaperone) S1R_BiP->S1R Dissociates BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R UPR Unfolded Protein Response (IRE1, PERK) S1R->UPR Inhibits S1R->UPR ER_Stress ER Stress (Unfolded Proteins) ER_Stress->UPR Induces Ca_Homeostasis Ca2+ Homeostasis IP3R->Ca_Homeostasis Maintains Neuroprotection Neuroprotection Ca_Homeostasis->Neuroprotection Apoptosis Apoptosis UPR->Apoptosis Leads to UPR->Apoptosis

Caption: Fluvoxamine mitigates ER stress via Sigma-1R activation.

Fluvoxamine_ATF4_Induction Fluvoxamine Fluvoxamine S1R Sigma-1R Fluvoxamine->S1R Activates ATF4_Translation ATF4 mRNA Translation S1R->ATF4_Translation Directly Increases ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein S1R_Gene Sigma-1R Gene (SIGMAR1) ATF4_Protein->S1R_Gene Promotes Transcription S1R_Expression Increased Sigma-1R Expression S1R_Gene->S1R_Expression Feedback_Loop Positive Feedback Loop S1R_Expression->Feedback_Loop Feedback_Loop->S1R

Caption: Fluvoxamine induces S1R expression via ATF4 translation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of fluvoxamine at the S1R.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of an unlabeled ligand (fluvoxamine) for the S1R by measuring its ability to compete with a radiolabeled ligand.[19][20]

  • Objective: To determine the inhibition constant (Ki) of fluvoxamine for the S1R.

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes (high in S1R expression).

    • Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[19]

    • Unlabeled Ligand: Fluvoxamine maleate at various concentrations.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Binding Control: Haloperidol (10 µM) or another suitable ligand.

    • Scintillation fluid and vials.

    • Glass fiber filters.

  • Methodology:

    • Preparation: Prepare serial dilutions of fluvoxamine.

    • Incubation: In test tubes, combine the guinea pig liver membrane preparation, a single concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of fluvoxamine.

    • Control Tubes: Prepare tubes for total binding (no competing ligand) and non-specific binding (with a high concentration of an unlabeled S1R ligand like haloperidol).

    • Incubation Conditions: Incubate all tubes at 37°C for 90-120 minutes to allow binding to reach equilibrium.[21]

    • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding at each fluvoxamine concentration (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of fluvoxamine to generate a competition curve. The IC50 (concentration of fluvoxamine that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - Membranes - [3H]-(+)-pentazocine - Fluvoxamine dilutions Start->Prepare Incubate Incubate (37°C, 90-120 min) Prepare->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters (Ice-cold buffer) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 → Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Neurite Outgrowth Assay

This functional assay assesses the ability of fluvoxamine to potentiate NGF-induced neurite outgrowth in PC12 cells, a hallmark of its S1R agonist activity.[11]

  • Objective: To determine if fluvoxamine enhances NGF-induced neuronal differentiation via the S1R.

  • Materials:

    • PC12 cells (rat pheochromocytoma cell line).

    • Cell culture medium (e.g., DMEM with horse and fetal bovine serum).

    • Nerve Growth Factor (NGF).

    • Fluvoxamine.

    • S1R antagonist (e.g., NE-100) for specificity testing.

    • Microscope with imaging software.

  • Methodology:

    • Cell Plating: Plate PC12 cells on collagen-coated plates and allow them to adhere.

    • Treatment: Replace the medium with a low-serum medium containing a sub-optimal concentration of NGF.

    • Experimental Groups: Treat cells with:

      • Vehicle control.

      • NGF alone.

      • NGF + various concentrations of fluvoxamine.

      • NGF + fluvoxamine + NE-100 (to confirm S1R dependency).

    • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

    • Imaging: Capture images of multiple random fields for each treatment group using a phase-contrast microscope.

    • Quantification: A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. Calculate the percentage of differentiated cells for each condition.

    • Data Analysis: Compare the percentage of differentiated cells between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in neurite outgrowth in the "NGF + fluvoxamine" group compared to "NGF alone," which is blocked by NE-100, indicates S1R-mediated activity.

In Vivo Animal Model: Ketamine-Induced Schizophrenia Model

This protocol evaluates the therapeutic effect of fluvoxamine on behavioral and molecular deficits in a rat model, and the role of the S1R is confirmed using a receptor blocker.[5][16]

  • Objective: To assess the effect of fluvoxamine's S1R activation on ER stress and synaptic dysfunction in vivo.

  • Animals: Adult male Wistar rats.

  • Materials:

    • Ketamine hydrochloride.

    • This compound.

    • NE100 hydrochloride (S1R blocker).

    • Behavioral testing apparatus (e.g., Morris water maze, three-chamber social interaction test).

    • Reagents for Western blotting and immunohistochemistry.

  • Methodology:

    • Induction of Schizophrenia Model: Administer ketamine (30 mg/kg/day, i.p.) for 5 consecutive days to induce schizophrenia-like symptoms.[5]

    • Treatment Groups: Divide rats into groups:

      • Control (Saline).

      • Ketamine only.

      • Ketamine + Fluvoxamine (30 mg/kg/day, p.o.).

      • Ketamine + Fluvoxamine + NE100 (1 mg/kg/day, i.p.).

    • Treatment Period: Administer treatments for 14 consecutive days. NE100 is typically given 15-30 minutes before fluvoxamine.[5]

    • Behavioral Testing: During the final days of treatment, conduct behavioral tests to assess cognitive functions (Morris water maze) and social interaction (three-chamber test).

    • Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue (e.g., prefrontal cortex).

    • Molecular Analysis: Use the tissue to quantify levels of relevant proteins via Western blotting (e.g., ER stress markers IRE-1, PERK; synaptic markers PSD-95, nNOS) and immunohistochemistry (e.g., parvalbumin).[5][16]

    • Data Analysis: Analyze behavioral data and molecular data statistically. Improvement in the fluvoxamine-treated group that is reversed by co-administration of NE100 points to an S1R-dependent mechanism.

Conclusion

This compound's interaction with the sigma-1 receptor represents a significant, non-canonical mechanism of action that complements its primary function as a selective serotonin reuptake inhibitor. Its high-affinity agonism at the S1R initiates a cascade of events that bolster cellular resilience, particularly under conditions of ER stress. By acting as a molecular chaperone, modulating calcium homeostasis, and influencing key signaling pathways related to neuroplasticity and autophagy, the fluvoxamine-S1R interaction provides a strong rationale for its neuroprotective and anti-inflammatory effects. The experimental protocols detailed herein provide a robust framework for further investigation into this promising therapeutic target. Understanding this dual mechanism is critical for drug development professionals seeking to leverage the full therapeutic potential of S1R modulation in a range of neurological and psychiatric disorders.

References

Fluvoxamine Maleate: A Technical Whitepaper on a Selective Serotonin Reuptake Inhibitor with Sigma-1 Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine maleate is a well-established therapeutic agent belonging to the selective serotonin reuptake inhibitor (SSRI) class of antidepressants.[1][2] It is structurally distinct from other SSRIs, classified as an aralkylketone derivative.[3] Primarily indicated for the treatment of Obsessive-Compulsive Disorder (OCD) and depression, its clinical efficacy is rooted in a unique pharmacological profile.[1][2][4] This document provides an in-depth technical overview of this compound, focusing on its core mechanisms of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used for its characterization.

Core Mechanisms of Action

Fluvoxamine's therapeutic effects are attributed to a dual mechanism involving potent, selective inhibition of the serotonin transporter (SERT) and high-affinity agonism at the sigma-1 (σ1) receptor.

Primary Mechanism: Serotonin Reuptake Inhibition

The principal mechanism of action is the highly selective inhibition of the presynaptic serotonin transporter (SERT) in the central nervous system.[2][3][4][5] By binding to SERT, fluvoxamine blocks the reabsorption of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] This action leads to an increased concentration and prolonged availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[3] This modulation of the serotonergic system is fundamental to its efficacy in treating mood and anxiety disorders.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Tryptophan -> 5-HTP -> Serotonin (5-HT) vesicle Vesicular Storage (VMAT) presynaptic->vesicle Packaging synaptic_5ht 5-HT vesicle->synaptic_5ht Release sert Serotonin Transporter (SERT) synaptic_5ht->sert Reuptake receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) synaptic_5ht->receptor Binding signal Downstream Signaling -> Neuronal Response receptor->signal fluvoxamine Fluvoxamine fluvoxamine->sert Inhibition

Fluvoxamine's primary mechanism of action at the serotonergic synapse.
Secondary Mechanism: Sigma-1 (σ1) Receptor Agonism

Distinct among SSRIs, fluvoxamine exhibits the highest binding affinity for the sigma-1 (σ1) receptor, where it functions as a potent agonist.[1][6][7] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[8] Its activation by fluvoxamine is implicated in neuroprotective, anti-inflammatory, and cognitive-enhancing effects.[8][9][10] This agonism may contribute significantly to fluvoxamine's overall therapeutic profile by modulating ER stress, calcium signaling, and neuronal plasticity, independent of its effects on serotonin reuptake.[8][9]

Sigma1_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_effects Downstream Cellular Effects bip Binding Immunoglobulin Protein (BiP) sigma1 Sigma-1 Receptor (σ1) bip->sigma1 Chaperone Binding (Inactive State) sigma1->bip Dissociation effect1 Modulation of Ca2+ Signaling sigma1->effect1 Modulates Ion Channels effect2 Reduction of ER Stress sigma1->effect2 Regulates Protein Folding effect3 Neuroprotection & Neuronal Plasticity sigma1->effect3 Promotes Cell Survival fluvoxamine Fluvoxamine fluvoxamine->sigma1 Agonist Binding

Fluvoxamine's agonistic action at the Sigma-1 receptor.

Pharmacodynamic Profile

Fluvoxamine's selectivity is a key feature of its pharmacodynamic profile. It has a high affinity for the human serotonin transporter and the sigma-1 receptor, with negligible interaction with other neurotransmitter receptors, which is believed to minimize certain side effects like anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs.[3]

Table 1: Receptor and Transporter Binding Profile of Fluvoxamine

Target Binding Affinity (Ki, nM) Reference(s)
Human Serotonin Transporter (SERT) 1.6
Sigma-1 (σ1) Receptor 36 [6]
Norepinephrine Transporter (NET) >1000 [3]
Dopamine Transporter (DAT) >1000 [3]
Histamine H1 Receptor No significant affinity [3][5][11]
Muscarinic M1 Receptor No significant affinity [3][5][11]
Alpha-1 Adrenergic Receptor No significant affinity [3][5][11]

| Dopamine D2 Receptor | No significant affinity |[3][5][11] |

Pharmacokinetic Properties

Fluvoxamine exhibits well-characterized pharmacokinetic properties, although it displays non-linear kinetics at steady-state, leading to disproportionately higher plasma concentrations with increased dosages.[12]

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value Reference(s)
Absorption
Absolute Bioavailability ~53% [3][4][5][12]
Time to Peak Plasma (Tmax) 1.5 - 8 hours [13]
Effect of Food Not significant [5][12]
Distribution
Plasma Protein Binding ~77-80% [3][4][13]
Volume of Distribution (Vd) ~25 L/kg [3][4]
Metabolism
Primary Site Liver [3][12]
Primary Pathway Oxidative demethylation and deamination [4][13]
CYP450 Inhibition Potent inhibitor of CYP1A2, CYP2C19; also inhibits CYP2C9, CYP3A4 [12][13][14]
Elimination
Elimination Half-life (t½) Single Dose: ~15 hours; Steady State: 17-22 hours [12][13]

| Route of Excretion | Primarily renal (as metabolites) |[3][12][13] |

Experimental Protocols

Protocol: Radioligand Receptor Binding Assay for SERT Affinity

This protocol outlines a standard method for determining the inhibitory constant (Ki) of fluvoxamine at the human serotonin transporter (SERT).

Objective: To quantify the binding affinity of fluvoxamine for SERT.

Materials:

  • Biological Sample: Human platelet membranes or membranes from HEK293 cells stably expressing recombinant human SERT.

  • Radioligand: [³H]Citalopram or [³H]Paroxetine (a high-affinity SERT ligand).

  • Test Compound: this compound, dissolved and serially diluted.

  • Non-specific Binding Control: A high concentration of a known potent SERT inhibitor (e.g., 10 µM paroxetine).

  • Assay Buffer: Tris-HCl buffer with NaCl and KCl.

  • Equipment: Scintillation counter, glass fiber filters, cell harvester.

Methodology:

  • Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of fluvoxamine.

  • Incubation: In test tubes, combine the assay buffer, a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of fluvoxamine (or buffer for total binding, or non-specific control).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of fluvoxamine concentration.

    • Determine the IC₅₀ value (the concentration of fluvoxamine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - SERT Membranes - [3H]Radioligand - Fluvoxamine Dilutions start->prep incubation Incubate Components: Membranes + Radioligand + Fluvoxamine (Allow to reach equilibrium) prep->incubation filtration Rapid Vacuum Filtration (Separates bound from unbound ligand) incubation->filtration washing Wash Filters (Remove non-specific unbound ligand) filtration->washing scintillation Scintillation Counting (Quantify radioactivity) washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki via Cheng-Prusoff scintillation->analysis end End analysis->end

Workflow for a typical SERT radioligand binding assay.
Protocol: In Vivo Microdialysis for Extracellular Serotonin

This protocol describes the use of in vivo microdialysis to measure changes in extracellular serotonin levels in the rat brain following systemic administration of fluvoxamine.[15][16]

Objective: To assess the in vivo effect of fluvoxamine on synaptic serotonin concentration.

Materials:

  • Subjects: Adult male Sprague-Dawley rats.

  • Equipment: Stereotaxic apparatus, microdialysis probes (with appropriate molecular weight cut-off), infusion pump, fraction collector, HPLC system with electrochemical detection (HPLC-ECD).

  • Chemicals: this compound, artificial cerebrospinal fluid (aCSF), anesthesia agents.

Methodology:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting a specific brain region (e.g., medial prefrontal cortex or dorsal raphe nucleus).[15][17] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

  • Perfusion & Baseline: Continuously perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[17] After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

  • Drug Administration: Administer fluvoxamine systemically (e.g., via intraperitoneal injection) at the desired dose.[15]

  • Post-Drug Sampling: Continue collecting dialysate samples at the same regular intervals for several hours post-administration.

  • Sample Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD, which provides high sensitivity for monoamine detection.

  • Data Analysis:

    • Quantify the serotonin concentration in each sample.

    • Express the post-drug concentrations as a percentage of the average baseline concentration.

    • Plot the mean percentage change in extracellular serotonin over time to visualize the drug's effect.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula in rat brain (e.g., Prefrontal Cortex) start->surgery recovery Post-Surgical Recovery Period surgery->recovery probe Insert Microdialysis Probe (Awake, freely-moving animal) recovery->probe baseline Perfuse with aCSF & Collect Baseline Samples probe->baseline drug_admin Systemic Administration of Fluvoxamine baseline->drug_admin sampling Collect Post-Drug Dialysate Samples drug_admin->sampling hplc Analyze Serotonin Concentration (HPLC-ECD) sampling->hplc analysis Data Analysis: Express as % of baseline and plot over time hplc->analysis end End analysis->end

Workflow for an in vivo microdialysis experiment.

Clinical Trial Design: A Representative Model

The efficacy of fluvoxamine for its approved indications was established through rigorous clinical trials. A typical protocol for an OCD trial is outlined below.

Objective: To determine the safety and efficacy of fluvoxamine compared to placebo in adult outpatients with OCD.

Design: 12-week, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[18]

Participant Population:

  • Adult outpatients (18-65 years) meeting DSM-IV criteria for OCD.

  • Minimum baseline severity score on the Yale-Brown Obsessive Compulsive Scale (YBOCS), e.g., >20.

  • Exclusion criteria: Comorbid psychiatric disorders (e.g., psychosis, bipolar disorder), substance use disorders, significant medical conditions, prior non-response to adequate SSRI trials.

Methodology:

  • Screening & Washout: Potential participants are screened against inclusion/exclusion criteria. Eligible patients undergo a washout period for any prohibited psychotropic medications.

  • Randomization: Patients are randomly assigned in a 1:1 ratio to receive either fluvoxamine or a matching placebo.[18]

  • Dosing & Titration:

    • Treatment is initiated at a starting dose (e.g., 50 mg/day).[14]

    • The dose is flexibly titrated upwards based on efficacy and tolerability in fixed increments (e.g., 50 mg every 4-7 days) to a target dose range (e.g., 100-300 mg/day).[14][18]

  • Assessments:

    • Primary Efficacy Measure: Change from baseline to week 12 in the total YBOCS score.[18]

    • Secondary Efficacy Measures: Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scales; responder analysis (e.g., percentage of patients with ≥35% reduction in YBOCS score).[18]

    • Safety & Tolerability: Monitored through adverse event reporting, vital signs, and laboratory tests at regular intervals.

  • Statistical Analysis: The primary analysis is an intent-to-treat (ITT) analysis of the change in YBOCS score, typically using a mixed-effects model for repeated measures (MMRM) to handle missing data.

Clinical_Trial_Workflow cluster_treatment Treatment & Assessment Phase start Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (If on prior medication) start->washout random Randomization (1:1) washout->random placebo Placebo Group random->placebo Arm 1 fluvoxamine Fluvoxamine Group random->fluvoxamine Arm 2 titration_p Flexible Dose Titration (12 Weeks) placebo->titration_p titration_f Flexible Dose Titration (100-300 mg/day for 12 Weeks) fluvoxamine->titration_f assess Regular Assessments: - YBOCS (Primary) - CGI-S, CGI-I - Safety Monitoring titration_p->assess titration_f->assess end_study End of Study (Week 12) assess->end_study analysis Statistical Analysis (Intent-to-Treat, MMRM) end_study->analysis results Efficacy & Safety Results analysis->results

Flowchart of a representative double-blind, placebo-controlled clinical trial.

Conclusion

This compound is a selective serotonin reuptake inhibitor with a well-defined and unique pharmacological profile. Its high selectivity for the serotonin transporter, coupled with its potent agonism at the sigma-1 receptor, distinguishes it from other agents in its class and provides a basis for its therapeutic efficacy. The pharmacokinetic properties are well-documented, highlighting its extensive hepatic metabolism and potential for drug-drug interactions via CYP450 inhibition. The methodologies outlined herein, from in vitro binding assays to in vivo microdialysis and controlled clinical trials, represent the standard protocols that have been instrumental in characterizing and validating the clinical use of this important medication. This technical guide serves as a consolidated resource for professionals engaged in neuropsychopharmacology research and drug development.

References

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine Maleate is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of obsessive-compulsive disorder (OCD), major depressive disorder, and various anxiety disorders.[1] Its efficacy and safety are intrinsically linked to the purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the prevalent chemical synthesis routes and purification strategies for producing high-purity this compound. It includes detailed experimental protocols, comparative data tables, and process visualizations to aid researchers and professionals in the development and optimization of manufacturing processes for this critical drug substance.

Introduction to this compound

This compound is the maleate salt of the compound (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime. As an SSRI, it functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of this neurotransmitter in the synaptic cleft.[1] The synthesis of Fluvoxamine was first disclosed in U.S. Patent 4,085,225.[2][3] Over the years, numerous process improvements have been developed to enhance yield, purity, and industrial scalability while minimizing environmental impact.

Chemical Synthesis of this compound

The most common synthetic pathway to this compound is a multi-step process that begins with 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. The general scheme involves the formation of an oxime intermediate, followed by an alkylation reaction to introduce the aminoethyl group, and concludes with the formation of the maleate salt.

Overall Synthesis Pathway

The synthesis can be broadly categorized into three main stages:

  • Oximation: Conversion of the starting ketone to its corresponding oxime.

  • Alkylation: Attachment of the O-(2-aminoethyl) side chain to the oxime.

  • Salt Formation: Reaction of the resulting Fluvoxamine free base with maleic acid.

G A 5-Methoxy-1-[4-(trifluoromethyl)phenyl] pentan-1-one B (1E)-N-hydroxy-5-methoxy-1- (4-trifluoromethylphenyl)pentan-1-imine (Fluvoxamine Oxime) A->B Step 1: Oximation + Hydroxylamine HCl + Base (e.g., Na2CO3) C Fluvoxamine (Free Base) B->C Step 2: Alkylation + 2-Chloroethylamine HCl + Base (e.g., KOH) D This compound (Crude) C->D Step 3: Salt Formation + Maleic Acid E High-Purity This compound D->E Purification (e.g., Recrystallization) p1 p2 p3

Caption: General Synthesis and Purification Pathway for this compound.
Detailed Experimental Protocols

The following protocols are synthesized from various patented and published methods to provide illustrative examples of the synthesis process.

This stage involves the reaction of 5-methoxy-1-(4-trifluoromethylphenyl) pentan-1-one with hydroxylamine hydrochloride.[2]

  • Reaction Setup: To a stirred solution of 5-methoxy-1-(4-trifluoromethylphenyl) pentan-1-one (150 g) in an organic solvent such as ethanol, add hydroxylamine hydrochloride.

  • Base Addition: Add a base, such as sodium carbonate granules, to the mixture. The use of a mild base like sodium carbonate is preferred in some improved processes to avoid harsh reaction conditions.[2]

  • Reaction Conditions: Heat the reaction mixture to a temperature of 45-50°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: After completion, cool the mixture, and quench with water. The product, (1E)-N-hydroxy-5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-imine, can be extracted with a suitable organic solvent. The organic layer is then washed and concentrated to yield the oxime intermediate.

This key alkylation step attaches the aminoethyl side chain. Various solvent and base systems have been employed to optimize this reaction.

  • Reaction Setup: Dissolve the Fluvoxamine Oxime intermediate from Stage 1 in a suitable solvent system. Options include:

    • Traditional: Dimethylformamide (DMF) with potassium hydroxide (KOH).[2][3]

    • Improved: A biphasic system of toluene and a phase transfer catalyst like PEG-400 with KOH.[4]

    • Alternative: Dimethyl sulfoxide (DMSO) and water with KOH flakes.[5]

  • Reagent Addition: Add 2-chloroethylamine hydrochloride to the reaction mixture. The reaction is typically conducted at a controlled temperature, for instance, 30-35°C or 40-45°C.[4][5]

  • Reaction and Work-up: Stir the mixture for 1-2 hours until completion.[3] Quench the reaction with water. If using a toluene-based system, the organic layer containing the Fluvoxamine free base is separated. The organic layer is then washed extensively with water to remove the base and other water-soluble impurities.[4][6]

The final step involves the conversion of the free base into its stable and pharmaceutically acceptable maleate salt.

  • Salt Formation: To the organic layer (e.g., toluene) containing the Fluvoxamine free base, add a solution of maleic acid dissolved in water.[4]

  • Crystallization: Stir the mixture at room temperature (25-30°C) for 2-3 hours.[3] The this compound salt will precipitate out of the solution.

  • Isolation: Cool the mixture to 0-5°C to maximize crystallization.[3] Filter the solid product, wash with a small amount of cold toluene and then a non-polar solvent like hexane to remove residual impurities.[5]

  • Drying: Dry the resulting crude this compound under vacuum at a controlled temperature (e.g., 50-55°C) to a constant weight.[4]

Purification of this compound

Achieving high purity (>99.5%) is critical for an API. For this compound, the primary purification method is recrystallization. The choice of solvent and technique is crucial for effectively removing process-related impurities and potential degradation products.

Recrystallization from Water

Recrystallization from water is a green and effective method for purifying crude this compound.[4]

  • Dissolution: Dissolve the crude this compound in purified water (e.g., 3 volumes) at an elevated temperature (50-55°C) to obtain a clear solution.[4]

  • Cooling & Crystallization: Gradually cool the solution to 5-8°C and stir for an additional 2 hours to facilitate complete crystallization.[4]

  • Isolation and Drying: Filter the purified crystals, wash with chilled water (5°C), and suck dry.[4] Finally, dry the product at 50-55°C to a constant weight.[4] This method is effective at removing impurities like Impurity F and G.[2]

Purification via Tartrate Salt Intermediate

An alternative high-purity strategy involves converting the crude Fluvoxamine free base into an intermediate tartrate salt, which is then purified and converted back to the free base before forming the final maleate salt.[7]

G A Crude Fluvoxamine Free Base B Fluvoxamine Tartrate A->B + Tartaric Acid (in water/acetone) C Purified Fluvoxamine Free Base B->C + NaOH (aq) + Ethyl Acetate Extraction D High-Purity This compound (>99.9%) C->D + Maleic Acid (in water)

Caption: Purification Workflow via Intermediate Tartrate Salt Formation.
  • Tartrate Formation: React the crude Fluvoxamine free base with tartaric acid (e.g., L-(+)-tartaric acid) in a water-miscible organic solvent like acetone.[8]

  • Isolation: Isolate the precipitated Fluvoxamine Tartrate salt by filtration.

  • Conversion to Free Base: Treat the tartrate salt with an aqueous base (e.g., sodium hydroxide) in the presence of a water-immiscible organic solvent like ethyl acetate.[8]

  • Extraction: Separate the organic layer containing the purified Fluvoxamine free base.

  • Final Salt Formation: Concentrate the organic layer and react the purified base with maleic acid in water to yield high-purity this compound, which can be isolated by filtration.[7]

Data Presentation: Comparative Analysis

The choice of synthetic and purification methods significantly impacts the final yield and purity of this compound. The table below summarizes quantitative data reported in various patents.

Method ReferenceKey Process StepsYieldPurity (HPLC)
Comparative Example 2[7] Direct maleate salt formation from crude free base in water.92.4%94.7%
Invention Example[7] Purification via tartrate salt, then maleate salt formation.95.0%99.9%
U.S. Patent 4,085,225[7] Recrystallization from acetonitrile.Not specified~97.3%
ZCL Chemicals US2016/168080[5] DMSO/water solvent system, crude product washed with hexane.~85% (calculated)>98.5%

Impurity Management

Controlling impurities is a critical aspect of API manufacturing. Impurities can arise from starting materials, intermediates, by-products, or degradation.[9] Common process-related impurities in Fluvoxamine synthesis include unreacted starting materials and by-products from side reactions. Regulatory bodies like the European Pharmacopoeia (EP) list several potential impurities (e.g., Impurity A, D, F, G) that must be monitored and controlled within specified limits.[2][9] The purification methods described, particularly the recrystallization from water and the intermediate tartrate salt formation, are designed to effectively reduce these impurities to acceptable levels.[2][10]

G cluster_0 Crude Product cluster_1 Purification Goal A Crude this compound E Purification Methods - Recrystallization (Water) - Intermediate Salt Formation A->E B Process Impurities (e.g., Impurity F, G) B->E C Residual Solvents C->E D API Specification (Purity > 99.5%) F High-Purity This compound E->F Removes Impurities & Residual Solvents F->D Meets Specification

Caption: Logical Relationship between Crude Product, Purification, and Final API Quality.

Conclusion

The synthesis and purification of this compound have evolved from early methods to more refined, industrially scalable, and environmentally friendly processes. Key advancements include the optimization of solvent systems for the alkylation step and the development of highly effective purification protocols, such as aqueous recrystallization and intermediate salt formation. These improved methods consistently deliver this compound with high yield and purity exceeding 99.9%, meeting the stringent requirements for pharmaceutical use. This guide provides a foundational understanding of these critical processes, offering valuable insights for professionals engaged in the research, development, and manufacturing of this compound.

References

Fluvoxamine Maleate: A Technical Whitepaper on its Achiral Nature and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides an in-depth technical analysis of the biological activity of Fluvoxamine Maleate. A critical clarification is addressed from the outset: Fluvoxamine is an achiral molecule and, contrary to common assumptions for many pharmaceuticals, does not possess enantiomers. Therefore, its biological effects are not subject to enantiomer-specific variations. This guide details the unified pharmacological action of fluvoxamine, focusing on its high-affinity interactions with the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R). We present quantitative binding data, detailed experimental methodologies for assessing its activity, and visual diagrams of the relevant signaling pathways and experimental workflows.

The Achiral Nature of Fluvoxamine

Fluvoxamine is unique among many selective serotonin reuptake inhibitors (SSRIs) as it lacks a chiral center.[1] The molecule's structure contains a C=N double bond in an oxime ether group, which exists as the thermodynamically stable (E)-isomer. This geometric isomerism does not create non-superimposable mirror images, which is the definition of enantiomers. Therefore, the confounding issue of stereoisomerism, where different enantiomers of a drug can have distinct pharmacological and toxicological profiles, does not apply to fluvoxamine.[2] All commercially available fluvoxamine is a single, achiral chemical entity.

Pharmacodynamics: Dual Target Engagement

The therapeutic effects of fluvoxamine are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT) and its high-affinity agonism at the Sigma-1 Receptor (S1R).[3][4] It has negligible affinity for other neurotransmitter receptors, such as adrenergic, muscarinic, dopamine D2, or histamine H1 receptors, which contributes to its favorable side-effect profile compared to older antidepressants.[4][5]

Serotonin Transporter (SERT) Inhibition

Fluvoxamine is a powerful and selective inhibitor of serotonin reuptake in presynaptic neurons.[6] By blocking SERT, fluvoxamine increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][5] This action is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.[5][7]

Sigma-1 Receptor (S1R) Agonism

Among SSRIs, fluvoxamine possesses the highest affinity for the S1R, acting as a potent agonist.[3][8] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum, involved in regulating cellular stress responses, neuroplasticity, and inflammation.[4][9] Fluvoxamine's agonism at S1R may contribute significantly to its anxiolytic properties and offer therapeutic potential in managing cognitive symptoms of depression and neuroinflammatory conditions.[3][4][10]

Quantitative Biological Data

The following table summarizes the key quantitative parameters of fluvoxamine's interaction with its primary molecular targets.

TargetParameterValue (nM)SpeciesComments
Serotonin Transporter (SERT) K_i~1-5HumanHigh-affinity binding indicates potent reuptake inhibition.
Sigma-1 Receptor (S1R) K_i36HumanHighest affinity for S1R among all SSRIs.[11][12] Acts as an agonist.[8]
Norepinephrine Transporter (NET) K_i>1000Human~100-fold more selective for SERT over NET.[3]
Dopamine Transporter (DAT) K_i>1000HumanNegligible affinity.[3]

Note: K_i (inhibition constant) values are compiled from multiple sources and represent approximate affinities. Exact values may vary based on experimental conditions.

Experimental Protocols & Workflows

Workflow for Assessing Biological Activity

The general workflow for characterizing the biological activity of a compound like fluvoxamine involves sequential in vitro assays to determine binding affinity and functional potency at its targets.

G cluster_0 In Vitro Characterization Racemic This compound (Single Achiral Compound) Binding Radioligand Binding Assay Racemic->Binding Test Compound Function Serotonin Reuptake Inhibition Assay Racemic->Function Test Compound Affinity Determine Ki for SERT & Sigma-1 Binding->Affinity Calculate Affinity Potency Determine IC50 for SERT Function Function->Potency Calculate Potency

Caption: General workflow for in vitro characterization of fluvoxamine.

Protocol: Radioligand Binding Assay for SERT/S1R Affinity

This protocol outlines the steps to determine the binding affinity (K_i) of fluvoxamine for the Serotonin Transporter (SERT) and Sigma-1 Receptor (S1R) through competitive displacement of a radiolabeled ligand.

Objective: To quantify the affinity of fluvoxamine by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor.

Materials:

  • Receptor Source: Membrane preparations from cells expressing human SERT or S1R.

  • Radioligand:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.

    • For S1R: [³H]-(+)-Pentazocine or [¹¹C]SA4503.[11]

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., unlabeled citalopram for SERT).

  • Incubation Buffer: Assay-specific buffer (e.g., Tris-HCl).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of fluvoxamine and control compounds in the incubation buffer.

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its K_d), and either buffer (for total binding), the non-specific control, or a concentration of fluvoxamine.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[13][14] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of fluvoxamine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of fluvoxamine that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Synaptosomal Serotonin [³H]-5-HT Reuptake Assay

This functional assay measures fluvoxamine's potency in inhibiting the reuptake of serotonin into nerve terminals.

Objective: To determine the IC₅₀ value of fluvoxamine for the functional inhibition of SERT.

Materials:

  • Synaptosomes: Prepared from rat or mouse brain tissue (e.g., cortex or striatum), which are rich in nerve terminals containing SERT.

  • Radiolabeled Serotonin: [³H]-5-Hydroxytryptamine ([³H]-5-HT).

  • Test Compound: this compound, serially diluted.

  • Control Inhibitor: A known potent SERT inhibitor (e.g., citalopram).

  • Krebs-Ringer Bicarbonate Buffer: Or similar physiological buffer.

  • Filtration and Scintillation Counting equipment.

Methodology:

  • Preparation: Prepare fresh synaptosomes from brain tissue. Prepare serial dilutions of fluvoxamine.

  • Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of fluvoxamine or control vehicle for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a fixed concentration of [³H]-5-HT to each tube to initiate the uptake reaction.

  • Uptake Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for active transport of [³H]-5-HT into the synaptosomes.

  • Termination: Stop the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. This traps the synaptosomes containing internalized [³H]-5-HT.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of fluvoxamine that inhibits 50% of the specific [³H]-5-HT uptake (IC₅₀) by plotting the inhibition percentage against the log of the drug concentration.

Signaling Pathways

SERT Inhibition Pathway

The primary mechanism of fluvoxamine is direct, competitive inhibition of the serotonin transporter. This is a physical blockade rather than a complex intracellular signaling cascade. The downstream effects, however, are profound, leading to adaptive changes in the serotonergic system over time.

G Fluvoxamine Fluvoxamine SERT SERT (Serotonin Transporter) Fluvoxamine->SERT Blocks Serotonin_synapse Increased 5-HT in Synaptic Cleft SERT->Serotonin_synapse Leads to Serotonin_pre Serotonin (5-HT) in Presynaptic Neuron Serotonin_pre->SERT 5-HT Reuptake Postsynaptic Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_synapse->Postsynaptic Activates Effect Therapeutic Effects (Antidepressant, Anxiolytic) Postsynaptic->Effect Modulates G Fluvoxamine Fluvoxamine (Agonist) S1R Sigma-1 Receptor (S1R) at ER Membrane Fluvoxamine->S1R Binds & Activates Ca_signaling Modulation of IP3R-mediated Ca²⁺ Signaling S1R->Ca_signaling Modulates ER_Stress Reduced ER Stress & UPR Activation S1R->ER_Stress Regulates Neurite Neurite Outgrowth & Neuroplasticity Ca_signaling->Neurite Anti_Inflammatory Anti-inflammatory Effects ER_Stress->Anti_Inflammatory Cognition Improved Cognition & Anxiolysis Neurite->Cognition Anti_Inflammatory->Cognition

References

The Preclinical Pharmacological Profile of Fluvoxamine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine maleate is a well-established selective serotonin reuptake inhibitor (SSRI) primarily indicated for the treatment of obsessive-compulsive disorder (OCD) and depression.[1][2] Its therapeutic effects are rooted in a distinct pharmacological profile characterized by high-affinity, selective inhibition of the serotonin transporter (SERT) and a unique, potent agonism at the sigma-1 receptor (S1R).[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of fluvoxamine, summarizing key in vitro and in vivo data from animal models. It includes detailed experimental protocols and visual representations of its mechanisms and workflows to support further research and development.

Pharmacodynamics

The pharmacodynamic profile of fluvoxamine is defined by its dual action on the serotonergic system and the sigma-1 receptor, coupled with a notable lack of affinity for other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[5][6]

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

Fluvoxamine's principal mechanism is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[3][7] This action blocks the reabsorption of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration and prolonged availability of the neurotransmitter to act on postsynaptic receptors.[3][8] This enhancement of serotonergic neurotransmission is believed to be the primary driver of its therapeutic efficacy in mood and anxiety disorders.[3] Preclinical studies in rat brain synaptosomes have demonstrated its high potency for SERT.[8]

dot

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC VMAT2 VMAT2 Serotonin->VMAT2 Serotonin_Synapse 5-HT VMAT2->Serotonin_Synapse Release SERT SERT Fluvoxamine Fluvoxamine Fluvoxamine->SERT Serotonin_Synapse->SERT Reuptake PostsynapticReceptor 5-HT Receptors Serotonin_Synapse->PostsynapticReceptor Signal Signal Transduction PostsynapticReceptor->Signal Neuronal Response

Caption: Mechanism of Fluvoxamine at the Serotonergic Synapse.

Secondary Mechanism of Action: Sigma-1 Receptor Agonism

Fluvoxamine is a potent agonist at the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][9] It possesses the highest affinity for S1R among all SSRIs.[7][10] This interaction is not a secondary, minor effect; evidence suggests it contributes significantly to fluvoxamine's anxiolytic and cognitive-enhancing properties.[3] S1R activation modulates several cellular processes, including calcium signaling, neurosteroid production, and neuronal plasticity, and may underlie some of fluvoxamine's neuroprotective and anti-inflammatory effects observed in preclinical models.[4][9][11]

dot

cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Fluvoxamine Fluvoxamine S1R Sigma-1 Receptor (S1R) Fluvoxamine->S1R Agonism BiP BiP Chaperone S1R->BiP Dissociation Ca_Signaling Modulation of Ca2+ Signaling S1R->Ca_Signaling Neuroprotection Neuroprotection & Neuroplasticity S1R->Neuroprotection Anti_inflammatory Anti-inflammatory Effects S1R->Anti_inflammatory

Caption: Fluvoxamine's Interaction with the Sigma-1 Receptor.

Receptor and Transporter Binding Profile

A key feature of fluvoxamine's preclinical profile is its high selectivity. In vitro binding and uptake inhibition assays confirm its potent affinity for SERT, with significantly lower affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT).[3][8] Furthermore, it shows negligible affinity for a wide range of other receptors, including adrenergic, cholinergic (muscarinic), dopaminergic, and histaminergic receptors, which are often associated with the undesirable side effects of other antidepressant classes like tricyclic antidepressants (TCAs).[3][7]

TargetSpeciesAssay TypeValue (Ki/IC50, nM)Reference(s)
Serotonin Transporter (SERT) RatUptake Inhibition4.0 (IC50)[8]
Sigma-1 Receptor (S1R) RatReceptor Binding36 (Ki)[4][7]
Norepinephrine Transporter (NET) RatUptake Inhibition>1000 (IC50)[8]
Dopamine Transporter (DAT) RatUptake Inhibition>1000 (IC50)[8]
Other Receptors RatReceptor BindingNo significant affinity[3][7][8]

Preclinical Efficacy in Animal Models

Fluvoxamine has demonstrated efficacy across a range of validated animal models of depression, anxiety, and obsessive-compulsive disorder.

  • Depression: In the Differential-Reinforcement-of-Low-Rate 72-second (DRL 72-s) schedule, a test with high predictive validity for antidepressant activity, fluvoxamine shows a profile similar to classic antidepressants like imipramine, increasing the rate of reinforcement.[12][13] In the mouse forced swim test, fluvoxamine has been shown to decrease latency to immobility at higher doses.[14]

  • Anxiety: The anxiolytic properties of fluvoxamine have been demonstrated in several rodent models, including the ultrasonic rat pup vocalization test and schedule-induced polydipsia.[10] Its effects are clearly distinguishable from those of benzodiazepines.[12]

  • Obsessive-Compulsive Disorder (OCD): In the marble-burying test, a common screening model for anti-compulsive drugs, fluvoxamine dose-dependently reduces the number of marbles buried by mice, indicating an attenuation of compulsive-like behavior.

Pharmacokinetics

Preclinical pharmacokinetic studies in various animal species have established the absorption, distribution, metabolism, and elimination (ADME) profile of fluvoxamine.

Absorption and Distribution

Fluvoxamine is completely absorbed after oral administration in rats and dogs.[5][6] Animal studies report plasma protein binding at approximately 77%. It effectively crosses the blood-brain barrier, achieving significant concentrations in the brain. One study in rats found that brain concentrations were approximately five times higher than corresponding plasma concentrations.

Metabolism and Elimination

The metabolism of fluvoxamine is extensive, primarily occurring in the liver via oxidative demethylation and deamination.[7] The metabolic pathways are broadly similar across preclinical species, including the rat, dog, hamster, mouse, and rabbit.[5][6] The resulting metabolites are pharmacologically inactive with respect to monoamine uptake.[5][6]

ParameterSpeciesValueReference(s)
Absorption Rat, DogComplete[5][6]
Plasma Protein Binding Animal~77%
Clearance (CL) Rat25.1 mL/min
Volume of Distribution (V1) Rat256 mL
Brain:Plasma Concentration Ratio Rat~5:1
Primary Metabolism Route MultipleOxidative Demethylation & Deamination[7]

Experimental Protocols

Serotonin Reuptake Inhibition Assay (in vitro)

This assay quantifies the ability of a compound to inhibit the uptake of serotonin into nerve terminals.

  • Preparation of Synaptosomes: Brain tissue (e.g., cortex or striatum) is harvested from rodents (rats/mice). The tissue is homogenized in a buffered sucrose solution and centrifuged at low speed to remove nuclei and debris. The supernatant is then subjected to high-speed centrifugation to pellet the synaptosomes (resealed nerve terminals), which are then resuspended in an appropriate assay buffer.

  • Uptake Assay: Synaptosomes are pre-incubated at 37°C with various concentrations of fluvoxamine or vehicle.

  • Initiation of Uptake: Radiolabeled serotonin (e.g., [³H]5-HT) is added to the mixture to initiate uptake.

  • Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration through glass fiber filters. The filters trap the synaptosomes containing the internalized [³H]5-HT. Unbound radioactivity is washed away with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of fluvoxamine that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated by comparing the results from drug-treated samples to vehicle controls.

Forced Swim Test (Mouse)

This test is a widely used behavioral model to screen for antidepressant-like activity.

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth (e.g., 15 cm) where the mouse cannot touch the bottom or escape.[14]

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.

  • Drug Administration: Fluvoxamine or vehicle is administered (e.g., intraperitoneally) 30-60 minutes prior to the test.[14]

  • Test Procedure: Each mouse is individually placed into the water-filled cylinder for a 6-minute session. The session is typically recorded by a video camera for later analysis.[14]

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the behavior, typically during the last 4 minutes of the 6-minute test. The key behavior measured is immobility , defined as the cessation of active, escape-oriented behaviors (e.g., climbing, swimming) and remaining floating with only minimal movements necessary to keep the head above water.[14]

  • Data Analysis: The total duration of immobility is calculated. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

dot

Habituation Animal Habituation (30-60 min) Dosing Drug Administration (Fluvoxamine or Vehicle) Habituation->Dosing Placement Place Mouse in Water Cylinder Dosing->Placement Test 6-Minute Swim Session (Video Recorded) Placement->Test Scoring Score Immobility (Last 4 minutes) Test->Scoring Analysis Data Analysis (Compare Groups) Scoring->Analysis

Caption: Experimental Workflow for the Mouse Forced Swim Test.

Differential-Reinforcement-of-Low-Rate 72-s (DRL 72-s) Schedule

This operant conditioning model assesses a drug's effect on impulsivity and patience, and is highly selective for non-stimulant antidepressants.[12][14]

  • Apparatus: A standard operant conditioning chamber equipped with a response lever and a mechanism for delivering a reward (e.g., a food pellet or water).

  • Training: Rats are first trained to press the lever to receive a reward. Once this behavior is established, the DRL 72-s schedule is introduced. Under this schedule, a lever press is only reinforced if it occurs at least 72 seconds after the previous lever press.[5][14] Responses that occur before the 72-second interval has elapsed (premature responses) reset the timer but are not rewarded.

  • Testing: Once animals achieve a stable baseline performance, drug testing begins. Fluvoxamine or vehicle is administered before the test session.

  • Data Collection: The primary variables recorded are the total number of responses (lever presses) and the total number of reinforcements earned during a session.

  • Data Analysis: Antidepressants characteristically decrease the total number of responses while simultaneously increasing the number of reinforcements earned, thereby improving response efficiency.[12][14] This shift reflects an improved ability to withhold responding, a key indicator of the drug's therapeutic potential.

Conclusion

The preclinical pharmacological profile of this compound is distinguished by its potent and selective inhibition of the serotonin transporter and its high-affinity agonism at the sigma-1 receptor. This dual mechanism of action, combined with a lack of affinity for other neuroreceptors, provides a strong basis for its therapeutic efficacy and tolerability. Data from a range of in vitro assays and in vivo behavioral models in animals consistently support its antidepressant, anxiolytic, and anti-compulsive properties. The detailed methodologies and data presented in this guide serve as a comprehensive resource for scientists engaged in the ongoing research and development of serotonergic and sigma-1-targeted therapeutics.

References

Investigating the role of Fluvoxamine Maleate in neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Fluvoxamine Maleate: A Multifaceted Agent for Neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound, a selective serotonin reuptake inhibitor (SSRI), has garnered significant attention for its neuroprotective properties, which extend beyond its primary antidepressant and anxiolytic functions. Emerging evidence strongly indicates that fluvoxamine's high affinity for the sigma-1 receptor (S1R) is central to its ability to counteract various pathological processes underlying neurodegenerative and neurological disorders. This technical guide synthesizes the current understanding of fluvoxamine's role in neuroprotection, detailing its molecular mechanisms, summarizing key quantitative findings from preclinical studies, and outlining the experimental protocols used to elucidate these effects. The primary mechanisms discussed include the mitigation of endoplasmic reticulum (ER) stress, modulation of neuroinflammation, reduction of oxidative stress, and promotion of neurotrophic factor signaling. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Core Mechanism of Action: Sigma-1 Receptor Agonism

While classified as an SSRI, fluvoxamine is distinguished by its potent agonist activity at the sigma-1 receptor (S1R), an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3] This interaction is considered the cornerstone of its neuroprotective effects, initiating a cascade of downstream cellular events independent of its impact on serotonin reuptake.[4][5]

Under normal conditions, S1R is bound to another chaperone, the binding immunoglobulin protein (BiP).[1] Upon binding with an agonist like fluvoxamine, S1R dissociates from BiP, allowing it to modulate crucial cellular functions, including calcium homeostasis, protein folding, and cellular stress responses.[1][6] This activation confers neuroprotection through several interconnected pathways.

cluster_ER Endoplasmic Reticulum (ER) cluster_downstream Downstream Neuroprotective Pathways fluv Fluvoxamine s1r_bip S1R-BiP Complex fluv->s1r_bip Binds to S1R s1r_free Active S1R s1r_bip->s1r_free Dissociation from BiP ip3r IP3 Receptor s1r_free->ip3r Interacts with er_stress ER Stress Mitigation (Inhibition of PERK, IRE1, ATF6) s1r_free->er_stress Chaperone Activity neuroinflammation Anti-Neuroinflammation s1r_free->neuroinflammation Modulates ca_release Ca²⁺ Release ip3r->ca_release Modulates neurite Neurite Outgrowth (via PLC-γ, PI3K, MAPK) ca_release->neurite Activates

Caption: Fluvoxamine's core S1R signaling mechanism.

Key Neuroprotective Effects and Supporting Data

Fluvoxamine's activation of S1R translates into several measurable neuroprotective outcomes.

Alleviation of Endoplasmic Reticulum (ER) Stress

ER stress, a state of unfolded protein accumulation, is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[7] Fluvoxamine's upregulation of S1R suppresses apoptosis caused by ER stress, representing a key neuroprotective function.[7][8] Studies show it prevents neuronal cell death resulting from ER stress through the induction of S1R.[7] In a ketamine-induced schizophrenia model, fluvoxamine treatment significantly mitigated the activation of ER stress markers.[1]

Table 1: Effect of Fluvoxamine on ER Stress Markers in a Rat Model of Schizophrenia

Biomarker Ketamine-Induced Change Change with Fluvoxamine (30 mg/kg) Reference
IRE-1 Increased 64% decrease vs. Ketamine group [1]
PERK Increased 50% decrease vs. Ketamine group [1]

| ATF-6 | Increased | 65% decrease vs. Ketamine group |[1] |

Modulation of Neuroinflammation

Chronic neuroinflammation is a hallmark of many CNS disorders. Fluvoxamine exhibits potent anti-inflammatory properties by inhibiting microglial activation and shifting the cytokine balance from a pro-inflammatory to an anti-inflammatory state.[9][10] In a Parkinsonian rat model, fluvoxamine treatment down-regulated pro-inflammatory cytokines while up-regulating anti-inflammatory ones in the striatum.[11] It also promotes the transformation of microglia/macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[9]

Table 2: Fluvoxamine's Effect on Inflammatory Cytokine mRNA Levels

Cytokine Effect of Fluvoxamine Treatment Disease Model Reference
IL-1β Down-regulated Parkinson's Disease (Rat) [11]
IL-6 Down-regulated Parkinson's Disease (Rat) [11]
TNF-α Down-regulated Parkinson's Disease (Rat) [11]
IL-10 Up-regulated Parkinson's Disease (Rat) [11]
TGF-β Up-regulated Parkinson's Disease (Rat) [11]
IFN-γ Decreased (serum) EAE (MS Model, Rat)

| IL-4 | Increased (serum) | EAE (MS Model, Rat) | |

Reduction of Amyloid-Beta (Aβ) Pathology

In the context of Alzheimer's disease, fluvoxamine has been shown to interfere with the production and deposition of amyloid-beta (Aβ) peptides.[12][13] In a cell line expressing amyloid precursor protein (AβPP), fluvoxamine reduced Aβ production in a dose-dependent manner via S1R activation.[14] This was supported by findings in a mouse model of Alzheimer's, where treated mice showed improved cognitive performance.[14] Studies in 5XFAD mice demonstrated that a two-month treatment significantly reduced the Aβ load in the hippocampus.[12]

Table 3: Quantitative Effects of Fluvoxamine on Aβ and Cognition

Parameter Experimental Model Fluvoxamine Concentration/Dose Observed Effect Reference
Aβ Production AβPP-expressing cell line 10 μM 2-fold decrease [14]
Aβ Aggregation In vitro assay High dose 54% to 76% inhibition [15]
Aβ Load 5XFAD Mice Hippocampus Not specified Significant reduction [12]

| Cognition | Alzheimer's Mouse Model | Not specified | Improved novel object recognition |[14] |

Promotion of Neuronal Plasticity and Trophic Factor Signaling

Fluvoxamine promotes neurogenesis and neuronal plasticity, partly through its interaction with neurotrophic factor signaling.[5][16] It has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, an effect mediated by S1R.[16][17][18] This process involves the stimulation of multiple signaling pathways, including PLC-γ, PI3K, and MAPK.[17][18] Furthermore, studies suggest fluvoxamine treatment can recover Brain-Derived Neurotrophic Factor (BDNF) signaling cascades that are impaired by chronic stress.[19]

cluster_cause Core Mechanism cluster_effect Neuroprotective Outcomes fluv Fluvoxamine (S1R Agonism) er ER Stress Reduction fluv->er inflammation Anti-Neuroinflammation fluv->inflammation amyloid Aβ Load Reduction fluv->amyloid plasticity Enhanced Neuronal Plasticity & Neurogenesis fluv->plasticity oxidative Oxidative Stress Reduction fluv->oxidative

Caption: Fluvoxamine's multifaceted neuroprotective effects.

Detailed Experimental Protocols

The neuroprotective effects of fluvoxamine have been characterized using a variety of in vivo and in vitro models.

In Vivo Model: Parkinson's Disease with Early Life Stress

This protocol combines early life stress with neurotoxin-induced lesioning to model the complex interplay of factors in Parkinson's disease (PD).[20]

  • Animal Model: Male Sprague-Dawley rats.[21]

  • Stress Induction (Maternal Separation): From postnatal day 2 to 14, pups are separated from their dams for 3 hours daily. This protocol is used to induce a state of chronic stress and depressive-like signs.[11][20]

  • Drug Administration: Following the stress period, rats are treated with fluvoxamine (e.g., daily for 30 days) prior to neurotoxin lesioning.[10][11]

  • Neurotoxin Lesioning (6-OHDA): Adult rats receive a unilateral intracerebral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons, mimicking a key pathological feature of PD.[20]

  • Behavioral Assessment:

    • Anhedonia: Sucrose Preference Test (SPT) is used to evaluate depressive-like behavior.[11]

    • Motor Impairment: The Limb-Use Asymmetry Test (Cylinder Test) assesses motor deficits resulting from the unilateral lesion.[11]

  • Biochemical Analysis:

    • Oxidative Stress: Malondialdehyde (MDA) levels are measured in brain tissue (striatum, prefrontal cortex, hippocampus) as a marker of lipid peroxidation.[20]

    • Inflammation: Cytokine expression (e.g., IL-1β, IL-6, TNF-α, IL-10, TGF-β) is quantified in striatal tissue using real-time PCR.[11]

    • Neurotransmitter Levels: Dopamine levels are measured to assess the extent of neuronal damage and the protective effect of the treatment.[20]

start Begin Protocol stress Maternal Separation (Postnatal Day 2-14) start->stress treat Fluvoxamine Treatment (30 Days) stress->treat lesion 6-OHDA Lesioning (Unilateral) treat->lesion assess Behavioral & Biochemical Analysis lesion->assess end End Protocol assess->end

Caption: Workflow for a preclinical Parkinson's disease model.
In Vitro Model: Neurite Outgrowth Assay

This protocol is used to assess the direct effects of compounds on neuronal differentiation and plasticity.[17][18]

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates and extends neurites in response to Nerve Growth Factor (NGF).

  • Cell Culture: PC12 cells are cultured in appropriate media and seeded onto collagen-coated plates.

  • Treatment: Cells are treated with a low concentration of NGF to induce sub-maximal neurite outgrowth. Concurrently, cells are exposed to varying concentrations of fluvoxamine, other S1R agonists, or control substances. To confirm the mechanism, selective S1R antagonists (e.g., NE-100) or inhibitors of downstream signaling pathways (e.g., PLC, PI3K inhibitors) can be co-administered.[17]

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.

  • Quantification: Cells are fixed and visualized under a microscope. A cell is considered differentiated if it possesses a neurite longer than its cell body diameter. The percentage of differentiated cells is calculated across multiple fields of view for each treatment condition.[17][18]

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent neuroprotective agent, primarily through its agonistic activity at the sigma-1 receptor. Its ability to simultaneously target multiple key pathological pathways—including ER stress, neuroinflammation, amyloidogenesis, and deficits in neurotrophic support—makes it a compelling candidate for repurposing in neurodegenerative and neurological diseases.

Future research should focus on:

  • Clinical Trials: Rigorous, large-scale clinical trials are needed to validate these preclinical findings in patient populations with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[14]

  • Dose-Response Optimization: Determining the optimal dosing strategy to maximize neuroprotective effects, which may differ from the doses used for its psychiatric indications.

  • Biomarker Development: Identifying and validating biomarkers that can track the engagement of the S1R pathway and downstream neuroprotective effects in human subjects.

By leveraging its multifaceted mechanism of action, fluvoxamine represents a promising therapeutic avenue to address the complex and challenging nature of CNS disorders.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxamine maleate, a well-established selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the pharmacological management of various psychiatric disorders, most notably obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and intricate pharmacodynamics of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and neuroscience. This document delves into the analytical methodologies for its characterization and presents its mechanism of action through detailed signaling pathway diagrams.

Chemical Structure and Identification

This compound is the maleate salt of fluvoxamine, an aralkylketone derivative. The chemical structure is characterized by a (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-aminoethyl)oxime moiety, which is salified with maleic acid.[1] This combination enhances its stability and bioavailability for oral administration.

Table 1: Chemical Identifiers of Fluvoxamine and this compound

IdentifierFluvoxamine (Free Base)This compound
IUPAC Name 2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine[2](Z)-but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine[3]
Molecular Formula C₁₅H₂₁F₃N₂O₂[2]C₁₉H₂₅F₃N₂O₆[3]
Molecular Weight 318.33 g/mol 434.41 g/mol [1]
CAS Number 54739-18-361718-82-9[1][4]
SMILES COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F[2]COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C/C(=O)O)\C(=O)O[3]
InChI InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14+InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-[3]
InChIKey CJOFXWAVKWHTFT-XSFVSMFZSA-NLFMYNZPAVPMEGP-PIDGMYBPSA-N[3]
Synonyms DU-23000, MK-264[4]Faverin, Fevarin, Floxyfral, Luvox[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data of this compound

PropertyValueReference
Appearance White to off-white, odorless, crystalline powder[1]
Melting Point 120-121.5 °C[5]
pKa (Strongest Basic) 8.86[6]
LogP 2.89[6]
Solubility Sparingly soluble in water; Freely soluble in ethanol, methanol, and DMSO; Practically insoluble in diethyl ether.[2][7]
Water Solubility >65.2 µg/mL (at pH 7.4)[8]
Ethanol Solubility ~25 mg/mL[3]
DMSO Solubility ~30 mg/mL[3]
DMF Solubility ~30 mg/mL[3]
PBS (pH 7.2) Solubility ~5 mg/mL[3]

Mechanism of Action and Pharmacodynamics

The therapeutic efficacy of this compound is primarily attributed to its potent and selective inhibition of serotonin (5-hydroxytryptamine; 5-HT) reuptake in the presynaptic neuron.[6] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[9]

In addition to its primary mechanism, fluvoxamine is a potent agonist of the sigma-1 (σ₁) receptor.[5] This interaction is believed to contribute to its anxiolytic and antidepressant effects and may play a role in its potential cognitive-enhancing properties.[5] Fluvoxamine exhibits negligible affinity for other neurotransmitter receptors, including adrenergic (α₁, α₂, β), muscarinic, dopaminergic (D₂), and histaminergic (H₁) receptors, which accounts for its favorable side-effect profile compared to older classes of antidepressants.[8]

Signaling Pathway Diagrams

SERT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Serotonin Vesicle Serotonin_syn Serotonin (5-HT) Vesicle->Serotonin_syn Release SERT Serotonin Transporter (SERT) Fluvoxamine Fluvoxamine Maleate Fluvoxamine->SERT Inhibition Serotonin_syn->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_syn->5HT_Receptor Binding Signal_Transduction Signal Transduction (Therapeutic Effect) 5HT_Receptor->Signal_Transduction

Figure 1. Mechanism of Serotonin Reuptake Inhibition by Fluvoxamine.

Sigma1_Agonism cluster_cell Neuron Fluvoxamine Fluvoxamine Sigma1R Sigma-1 Receptor (σ₁R) Fluvoxamine->Sigma1R Agonism Downstream Downstream Signaling (e.g., Ca²⁺ signaling, IP₃R modulation) Sigma1R->Downstream Effects Neuroprotective & Anxiolytic Effects Downstream->Effects

Figure 2. Agonism of Fluvoxamine at the Sigma-1 Receptor.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method is essential for the accurate quantification of this compound in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A Nova-Pak CN column is a suitable stationary phase.

  • Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v) is used for isocratic elution.

  • Detection: UV detection is performed at a wavelength of 235 nm.

  • Linearity: The method demonstrates linearity over a concentration range of 1-80 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve the powder in the mobile phase, using sonication to ensure complete dissolution.

    • Filter the solution to remove any undissolved excipients.

    • Dilute the filtrate with the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system and compare the peak areas to determine the concentration of this compound in the sample.

UV-Visible Spectrophotometry for Determination in Formulations

UV-Visible spectrophotometry offers a simple and rapid method for the determination of this compound.

  • Instrumentation: A UV-Visible spectrophotometer with 1 cm quartz cells.

  • Solvent: 0.1N Hydrochloric acid is a suitable solvent.

  • λmax: The maximum absorbance is observed at 246 nm.

  • Linearity: Beer's law is typically obeyed in the concentration range of 5-10 µg/mL.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of pure this compound and dissolve it in the solvent to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare working standards within the linear range.

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add the solvent, sonicate for 15 minutes, and then dilute to volume.

    • Filter the solution and perform further dilutions as necessary to bring the concentration into the linear range.

  • Analysis: Measure the absorbance of the sample and standard solutions at 246 nm and calculate the concentration of this compound in the sample.

Dissolution Testing for Extended-Release Capsules

Dissolution testing is critical for evaluating the in vitro release profile of extended-release formulations.

  • Apparatus: USP Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of 0.05 M phosphate buffer, pH 6.8.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 1, 2, 4, 6, 8, 12, and 16 hours.

  • Analysis: The amount of dissolved this compound is determined by UV spectrophotometry at 246 nm.

  • Procedure:

    • Place one capsule in each dissolution vessel.

    • Withdraw samples at the specified time points.

    • Filter the samples and analyze them using a validated UV spectrophotometric method.

    • Calculate the cumulative percentage of drug released at each time point.

Experimental Workflow Diagram

HPLC_Workflow start Start prep_sample Sample Preparation (Weigh, Dissolve, Filter, Dilute) start->prep_sample prep_standard Standard Preparation (Known Concentration) start->prep_standard hplc HPLC Analysis (Inject Sample & Standard) prep_sample->hplc prep_standard->hplc detect UV Detection (at 235 nm) hplc->detect data Data Acquisition (Peak Area Measurement) detect->data calc Calculation (Quantify Fluvoxamine) data->calc end End calc->end

Figure 3. General Workflow for HPLC Quantification of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, physicochemical properties, and mechanism of action of this compound. The tabulated data offers a quick reference for its key characteristics, while the signaling pathway diagrams provide a clear visualization of its pharmacodynamic effects at the molecular level. The outlined experimental protocols serve as a practical guide for the analytical characterization of this important therapeutic agent. This comprehensive resource is intended to support the ongoing research and development efforts within the scientific community focused on serotonergic and sigma-1 receptor-mediated neurotransmission and its therapeutic applications.

References

Methodological & Application

HPLC method development for Fluvoxamine Maleate quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Fluvoxamine Maleate

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depressive disorders.[1][2][3][4][5][6] Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.

This document provides a detailed application note and protocol for a stability-indicating HPLC method for the quantification of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

  • Chemical Name: (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-2-aminoethyl oxime maleate[7]

  • Molecular Formula: C₁₅H₂₁F₃N₂O₂ · C₄H₄O₄

  • Molecular Weight: 434.4 g/mol [7]

  • Appearance: White to off-white crystalline powder[8]

  • Solubility: Soluble in methanol, ethanol, and chloroform.[7][9]

  • UV Absorbance: this compound exhibits maximum UV absorbance at approximately 230 nm, 235 nm, 246 nm, 250 nm, and 256 nm depending on the solvent and mobile phase composition.[1][2][3][4][6][7][9][10][11] A detection wavelength of 235 nm is utilized in this method for optimal sensitivity and specificity.[1][2][3][4][5][6]

Instrumentation, Chemicals, and Reagents

3.1. Instrumentation

  • HPLC system with an isocratic pump, autosampler, and UV-Vis detector (e.g., Waters HPLC system or equivalent).[2]

  • Chromatographic data processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

3.2. Chemicals and Reagents

  • This compound reference standard (USP grade or equivalent).

  • Acetonitrile (HPLC grade).

  • Dipotassium hydrogen phosphate (K₂HPO₄) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade).

  • Commercially available this compound tablets.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column Nova-Pak CN, 150 x 3.9 mm, 4 µm
Mobile Phase 50 mM K₂HPO₄ (pH adjusted to 7.0 with orthophosphoric acid) and Acetonitrile in a 60:40 (v/v) ratio.[1][2][3][4][5][6]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 235 nm[1][2][3][4][5][6]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Experimental Protocols

5.1. Preparation of Mobile Phase

  • Dissolve an appropriate amount of K₂HPO₄ in HPLC grade water to prepare a 50 mM solution.

  • Adjust the pH of the buffer solution to 7.0 using orthophosphoric acid.

  • Mix the 50 mM K₂HPO₄ buffer (pH 7.0) with acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase by sonicating for 5-10 minutes or by passing it through a 0.45 µm filter.[1][2]

5.2. Preparation of Standard Solutions

  • Stock Standard Solution (5000 µg/mL): Accurately weigh about 50 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-80 µg/mL.[1][2][3][4]

5.3. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., ethanol or the mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[10]

  • Dilute to the mark with the same solvent and mix well.

  • Centrifuge a portion of the solution and filter the supernatant through a 0.45 µm syringe filter.[1][2]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).[1]

5.4. Method Validation Protocol

The developed method should be validated according to ICH guidelines, covering the following parameters:

5.4.1. System Suitability Inject the standard solution (e.g., 50 µg/mL) six times and evaluate the system suitability parameters.

5.4.2. Linearity Inject the prepared working standard solutions in the concentration range of 1-80 µg/mL in triplicate.[1][2][3][4] Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient (r²), slope, and intercept.

5.4.3. Accuracy (Recovery) Perform a recovery study by spiking a known amount of this compound standard into the placebo or pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

5.4.4. Precision

  • Intra-day Precision (Repeatability): Analyze three different concentrations of this compound in triplicate on the same day.[2]

  • Inter-day Precision (Intermediate Precision): Analyze the same three concentrations in triplicate on three different days.[2] Calculate the percentage relative standard deviation (%RSD) for the results.

5.4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the intercept and S is the slope of the calibration curve.[2]

5.4.6. Robustness Evaluate the robustness of the method by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic phase)

  • pH of the buffer (± 0.2 units)[2] Assess the effect of these changes on the system suitability parameters.

5.4.7. Specificity (Forced Degradation Studies) To demonstrate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:

  • Acidic Hydrolysis: 0.5 M HCl at 80°C for 10 minutes.[1][2]

  • Basic Hydrolysis: 2 M NaOH at 80°C for 40 minutes.[1][2]

  • Oxidative Degradation: 10% H₂O₂ at 80°C for 30 minutes.[1][2]

  • Thermal Degradation: Expose the solid drug to heat.

  • Photolytic Degradation: Expose the drug solution to UV radiation.[1] Analyze the stressed samples and check for any interference from degradation products at the retention time of this compound.

Data Presentation

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2
Theoretical Plates > 2000

| %RSD of Peak Area | ≤ 2.0% | |

Table 2: Linearity Data

Parameter Value
Linearity Range (µg/mL) 1 - 80
Regression Equation y = mx + c

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery %RSD
80%
100%

| 120% | | | | |

Table 4: Precision Data

Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD)
Low
Medium

| High | | |

Table 5: LOD and LOQ

Parameter Value (µg/mL)
LOD

| LOQ | |

Table 6: Robustness Data

Parameter Variation Tailing Factor Theoretical Plates %RSD of Peak Area
Flow Rate (+0.1 mL/min)
Flow Rate (-0.1 mL/min)
Organic Phase (+2%)
Organic Phase (-2%)
pH (+0.2)

| pH (-0.2) | | | |

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation & Data Analysis standard_prep Standard Solution Preparation injection Inject Samples and Standards standard_prep->injection sample_prep Sample Solution Preparation (from Tablets) sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, etc.) mobile_phase_prep->hplc_system hplc_system->injection chromatogram Chromatogram Acquisition injection->chromatogram system_suitability System Suitability Test chromatogram->system_suitability linearity Linearity & Range system_suitability->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Intra & Inter-day) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness Check lod_loq->robustness specificity Specificity (Forced Degradation) robustness->specificity data_analysis Data Analysis & Reporting specificity->data_analysis

Caption: Experimental workflow for HPLC quantification of this compound.

method_development_logic cluster_initial Initial Method Development cluster_optimization Method Optimization cluster_validation Method Validation (ICH Guidelines) lit_review Literature Review & Physicochemical Properties column_selection Column Selection (e.g., C18, CN) lit_review->column_selection mobile_phase_selection Mobile Phase Selection (Buffer, Organic Solvent, pH) lit_review->mobile_phase_selection detection_wl Detection Wavelength (from UV Spectrum) lit_review->detection_wl mp_ratio Mobile Phase Ratio Optimization column_selection->mp_ratio mobile_phase_selection->mp_ratio peak_shape Peak Shape & Resolution Check detection_wl->peak_shape flow_rate Flow Rate Adjustment mp_ratio->flow_rate flow_rate->peak_shape system_suitability System Suitability peak_shape->system_suitability final_method Finalized HPLC Method system_suitability->final_method linearity Linearity linearity->final_method accuracy Accuracy accuracy->final_method precision Precision precision->final_method lod_loq LOD/LOQ lod_loq->final_method robustness Robustness robustness->final_method specificity Specificity specificity->final_method

Caption: Logical relationship for HPLC method development.

Conclusion

The described HPLC method is simple, accurate, precise, and specific for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been developed and validated according to ICH guidelines, ensuring its suitability for routine quality control analysis. The stability-indicating nature of the assay allows for the separation of the drug from its degradation products, making it useful for stability studies.

References

Application Notes and Protocols: In Vivo Microdialysis for Fluvoxamine Maleate in Rat Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of various psychiatric disorders, including obsessive-compulsive disorder and depression.[1][2] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels in the brain.[1][2] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and pharmacodynamics of fluvoxamine in the brain of awake, freely moving animals. This technique allows for the continuous sampling of the extracellular fluid (ECF) in specific brain regions, providing valuable insights into drug distribution and target engagement.[3][4]

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments to measure fluvoxamine concentrations in the rat brain. The protocol covers all stages of the experiment, from the surgical implantation of the microdialysis probe to the analysis of the collected samples.

Key Experimental Parameters

The following tables summarize key quantitative data and parameters for conducting in vivo microdialysis studies with fluvoxamine in the rat brain.

ParameterValueSource
Animal Model Male Wistar or Long-Evans rats[4]
Target Brain Region Prefrontal Cortex (PFC)[4]
Stereotaxic Coordinates (from Bregma) AP: +3.2 mm; ML: -0.8 mm; DV: -4.5 mm[4]
Microdialysis Probe CMA 11 or equivalent[4]
Probe Membrane Length 2 mm[4]

Table 1: Animal and Surgical Parameters

ParameterValueSource
Perfusion Solution (aCSF) 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2[5]
Perfusion Flow Rate 1.0 - 2.0 µL/min[5]
Equilibration Period At least 2 hours post-probe insertion[3]
Sample Collection Interval 20 - 30 minutes[3]

Table 2: Microdialysis Perfusion and Sampling Parameters

ParameterValueSource
Drug This compound[5]
Route of Administration Intravenous (i.v.) infusion[5]
Dosage Range 1.0 - 7.3 mg/kg[5]
Infusion Duration 30 minutes[5]

Table 3: Fluvoxamine Dosing Regimen

ParameterValueSource
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][6]
Chromatography Column Hypurity C18 (50 mm x 4.6 mm, 5µm) or equivalent[6]
Mobile Phase Acetonitrile and Water with 5 mM Ammonium Formate and 0.1% Formic Acid (gradient elution)
Detection Mode Positive Ion Electrospray Ionization (ESI+)
Limit of Quantification (LOQ) 1 ng/mL[5]

Table 4: Analytical Method Parameters for Fluvoxamine Quantification

Experimental Protocols

I. Surgical Implantation of Microdialysis Guide Cannula
  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).[3][4]

  • Place the animal in a stereotaxic frame and ensure the skull is level.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target brain region (prefrontal cortex) at the specified stereotaxic coordinates.[4]

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula into the guide to keep it patent.

  • Allow the animal to recover from surgery for at least 5-7 days before the microdialysis experiment.

II. In Vivo Microdialysis Procedure
  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert the microdialysis probe (e.g., CMA 11) through the guide cannula into the prefrontal cortex.[4]

  • Connect the inlet of the probe to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0-2.0 µL/min.[5]

  • Allow for an equilibration period of at least 2 hours to stabilize the blood-brain barrier and probe recovery.[3]

  • Collect baseline dialysate samples for at least one hour before drug administration.

  • Administer this compound via intravenous infusion.[5]

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for the desired duration of the study.[3]

  • Store the collected samples at -80°C until analysis.

III. Sample Analysis by LC-MS/MS
  • Prepare a calibration curve of fluvoxamine in aCSF.

  • Thaw the dialysate samples and calibration standards.

  • Analyze the samples using a validated LC-MS/MS method.[5][6] A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with additives like ammonium formate and formic acid to enhance ionization.

  • Quantify the concentration of fluvoxamine in each dialysate sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Rat) surgery Stereotaxic Surgery: Guide Cannula Implantation animal_prep->surgery recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Equilibration (≥ 2 hours) probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Fluvoxamine Administration (i.v. infusion) baseline->drug_admin exp_sampling Experimental Sample Collection drug_admin->exp_sampling sample_storage Sample Storage (-80°C) exp_sampling->sample_storage analysis LC-MS/MS Analysis sample_storage->analysis data_proc Data Processing & Interpretation analysis->data_proc

Figure 1: Experimental workflow for in vivo microdialysis of fluvoxamine in the rat brain.

fluvoxamine_pathway cluster_synapse Serotonergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 5-HT Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic Signal Transduction sert Serotonin Transporter (SERT) synaptic_cleft->sert Reuptake increase_5ht Increased Extracellular Serotonin (5-HT) serotonin_vesicle Serotonin (5-HT) Vesicles receptor 5-HT Receptor fluvoxamine Fluvoxamine fluvoxamine->sert Inhibition

Figure 2: Signaling pathway of Fluvoxamine's mechanism of action at the serotonergic synapse.

References

Application Notes and Protocols for Fluvoxamine Maleate in Animal Models of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluvoxamine Maleate is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and various anxiety disorders, including obsessive-compulsive disorder (OCD) and panic disorder.[1][2] In preclinical research, fluvoxamine serves as a critical tool to investigate the neurobiological underpinnings of these conditions and to screen novel therapeutic agents. Its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][3] Additionally, fluvoxamine is distinguished from other SSRIs by its high affinity for the sigma-1 (σ1) receptor, which may contribute to its therapeutic effects.[1][4]

These application notes provide detailed protocols for utilizing this compound in established rodent models of depression and anxiety, along with data presentation guidelines and visualizations to aid researchers in their experimental design and execution.

Mechanism of Action: Serotonergic and Sigma-1 Receptor Modulation

Fluvoxamine's therapeutic effects are primarily attributed to its inhibition of serotonin reuptake in the presynaptic neuron.[1] By blocking the serotonin transporter (SERT), fluvoxamine increases the concentration and prolongs the availability of serotonin (5-HT) in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to mediate its antidepressant and anxiolytic properties.[1][3]

Beyond its SSRI activity, fluvoxamine is a potent agonist of the sigma-1 (σ1) receptor.[4] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in neuroplasticity, neuroprotection, and the modulation of various neurotransmitter systems.[4] Fluvoxamine's agonism at σ1 receptors may contribute to its efficacy in treating cognitive symptoms associated with depression and its anxiolytic effects.[4]

Signaling Pathway of Fluvoxamine

Fluvoxamine_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicle 5-HT Serotonin (5-HT)->Vesicle SERT SERT SERT->Serotonin (5-HT) Reuptake Synaptic_Cleft_5HT Vesicle->Synaptic_Cleft_5HT Release 5-HT_Receptor 5-HT Receptor Synaptic_Cleft_5HT->5-HT_Receptor Binds Neuronal_Response Therapeutic Effect (Antidepressant/Anxiolytic) 5-HT_Receptor->Neuronal_Response Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits

Caption: Fluvoxamine inhibits the serotonin transporter (SERT), increasing synaptic 5-HT.

Experimental Protocols

Standardized behavioral assays are crucial for evaluating the antidepressant and anxiolytic potential of fluvoxamine. The following protocols are adapted from established methodologies.

General Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (≥ 7 days) Habituation Habituation to Test Room (≥ 45 min) Animal_Acclimation->Habituation Drug_Admin Fluvoxamine Administration (e.g., i.p.) Habituation->Drug_Admin Drug_Prep Fluvoxamine Preparation Drug_Prep->Drug_Admin Latency Latency Period (e.g., 30 min) Drug_Admin->Latency Behavioral_Test Behavioral Test (e.g., FST, EPM) Latency->Behavioral_Test Video_Recording Video Recording of Session Behavioral_Test->Video_Recording Scoring Behavioral Scoring (Manual or Automated) Video_Recording->Scoring Stats Statistical Analysis Scoring->Stats

Caption: A typical workflow for preclinical behavioral testing with fluvoxamine.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. It is based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation. Antidepressants, like fluvoxamine, are expected to increase active behaviors (swimming, climbing) and reduce immobility time.[5]

Protocol:

  • Apparatus: A transparent glass cylinder (e.g., 25 cm height, 20 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).[6][7]

  • Procedure:

    • Administer fluvoxamine or vehicle (e.g., intraperitoneally, i.p.) at the desired dose.

    • After a predetermined latency period (e.g., 30 minutes), gently place the mouse into the water-filled cylinder.[8]

    • The test duration is typically 6 minutes.[6] The session is often video-recorded for later analysis.

    • Behavior is scored during the final 4 minutes of the test.[7]

  • Parameters Measured:

    • Immobility Time: The duration for which the mouse remains floating with only minor movements necessary to keep its head above water.

    • Latency to Immobility: The time it takes for the first cessation of active, escape-oriented behavior.[9]

    • Active Behaviors: Time spent swimming or climbing.

Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair used to assess antidepressant efficacy.[10] Immobility in this paradigm is interpreted as a depression-like state.

Protocol:

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.[11]

  • Procedure:

    • Administer fluvoxamine or vehicle.

    • After the latency period, suspend the mouse by its tail using adhesive tape, ensuring about 1-2 cm of the tail tip is secured.[8][11]

    • The test duration is typically 6 minutes and is video-recorded.[12]

  • Parameters Measured:

    • Immobility Time: The duration for which the animal hangs passively without any movement.[13] Antidepressants are expected to decrease this duration.

Elevated Plus Maze (EPM)

The EPM is a standard paradigm for assessing anxiety-like behavior in rodents.[14] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds like fluvoxamine are expected to increase exploration of the open arms.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.[15]

  • Procedure:

    • Administer fluvoxamine or vehicle.

    • After the latency period, place the mouse in the center of the maze, facing one of the open arms.[14]

    • Allow the animal to explore the maze for a 5-minute session.[14]

  • Parameters Measured:

    • Time Spent in Open Arms: Increased time suggests an anxiolytic effect.

    • Number of Entries into Open Arms: A higher number indicates reduced anxiety.

    • Total Arm Entries: Serves as a measure of general locomotor activity.[16]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[17] Animals with higher anxiety levels tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.

Protocol:

  • Apparatus: A square or circular arena with walls to prevent escape. The area is typically divided into a central zone and a peripheral zone by software.

  • Procedure:

    • Administer fluvoxamine or vehicle.

    • After the latency period, place the animal in the center of the open field.

    • Record activity for a set duration (e.g., 5-60 minutes).[18]

  • Parameters Measured:

    • Time Spent in the Center Zone: Anxiolytic drugs may increase the time spent in the center.[19]

    • Total Distance Traveled: A measure of overall locomotor activity.[18] Fluvoxamine has been shown to not significantly alter spontaneous locomotor activity.[20]

    • Rearing: Vertical exploration, which can be related to exploratory behavior.

Data Presentation: Quantitative Outcomes

The effects of fluvoxamine are dose-dependent. Below is a summary of representative data from preclinical studies.

Table 1: Effects of Fluvoxamine in Depression Models

Animal Model Species Dose (mg/kg, i.p.) Primary Outcome Reference
Forced Swim Test C57BL/6J Mice 32 Decreased latency to immobility [9]

| Chronic Unpredictable Mild Stress | C57BL/6J Mice | Not Specified | Reversed effects of CUMS on mTOR signaling |[21] |

Table 2: Effects of Fluvoxamine in Anxiety Models

Animal Model Species Dose (mg/kg) Primary Outcome Reference
Ultrasonic Rat Pup Vocalization Rat Not Specified Anxiolytic activity demonstrated [22]
Anticipatory Anxiety Mice Not Specified Anxiolytic activity demonstrated [22]
Marble-Burying Behavior Mice Not Specified Dose-dependent decrease in marbles buried [23]

| Open Field Test | Mice | Not Specified | No significant effect on anxiety-like behaviors |[23] |

Table 3: Neurochemical Effects of Fluvoxamine

Parameter Species Dose (mg/kg, i.p.) & Duration Effect Reference
5-HT Uptake Rat 25 mg/kg for 7 days Reduced to 56% of control [20]
Tryptophan Hydroxylase Activity Rat 25 mg/kg for 7 days Significantly decreased [20]
5-HIAA Concentration Rat 25 mg/kg for 7 days Lowered in several brain areas [20]
β-endorphin (Plasma) Male Rat 25 mg/kg (acute) Increased levels [24]

| Prolactin Secretion | Male Rat | 12.5 & 25 mg/kg (acute) | Stimulated secretion |[24] |

Disclaimer: These protocols and data are for informational purposes and should be adapted to specific experimental needs and institutional guidelines (e.g., IACUC). Dosing, timing, and choice of animal strain can significantly impact outcomes.

References

Application Notes and Protocols for Sigma-1 Receptor Binding Assay with Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] It plays a crucial role in modulating intracellular calcium signaling, regulating cellular stress responses, and ensuring protein quality control.[3][4] Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), exhibits a high affinity for the σ1R, acting as a potent agonist.[5][6] This interaction is believed to contribute to its therapeutic effects beyond serotonin reuptake inhibition, including neuroprotection and anti-inflammatory actions.[4][7][8]

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of Fluvoxamine Maleate with the sigma-1 receptor.

Quantitative Data Summary

The binding affinity of this compound and other relevant ligands for the sigma-1 receptor is summarized in the table below. This data is essential for designing and interpreting binding assays.

CompoundReceptorLigand TypeBinding Affinity (Ki)Organism/SystemReference
FluvoxamineSigma-1Agonist36 nMRat Brain[5][6]
SertralineSigma-1Agonist57 nMRat Brain[5]
ParoxetineSigma-1-1893 nMRat Brain[5][6]
SA4503Sigma-1Agonist4.6 nM-[9]
PRE-084Sigma-1Agonist44-53 nM-[9]
(+)-PentazocineSigma-1Agonist--[10]
HaloperidolSigma-1Antagonist--[11]

Signaling Pathways and Experimental Workflow

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a dynamic modulator of cellular signaling. Under normal conditions, it is associated with the binding immunoglobulin protein (BiP) at the ER.[4] Upon stimulation by an agonist like Fluvoxamine or under conditions of cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell, where it interacts with various client proteins to modulate their function.[2][4] A key role is the regulation of calcium signaling between the ER and mitochondria through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[2][3]

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria ER_Lumen ER Lumen BiP BiP Sigma1_BiP σ1R Sigma1_BiP->BiP Sigma1_Active Active σ1R Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3R Ca_ER Ca²⁺ IP3R->Ca_ER Releases Mito Mitochondrial Matrix Ca_Mito Ca²⁺ Ca_Mito->Mito Regulates Mitochondrial Function Fluvoxamine Fluvoxamine (Agonist) Fluvoxamine->Sigma1_BiP Binds to Cellular_Stress Cellular Stress Cellular_Stress->Sigma1_BiP Induces Sigma1_Active->IP3R Modulates Ca_ER->Ca_Mito Uptake

Caption: Sigma-1 receptor signaling pathway upon agonist binding.

Experimental Workflow for Competitive Binding Assay

The following diagram outlines the key steps involved in the competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

experimental_workflow start Start tissue_prep 1. Membrane Preparation (e.g., from rat liver or brain) start->tissue_prep assay_setup 2. Assay Setup in 96-well Plates tissue_prep->assay_setup incubation 3. Incubation (e.g., 60 min at 37°C) assay_setup->incubation filtration 4. Rapid Filtration to separate bound and free radioligand incubation->filtration counting 5. Scintillation Counting to quantify bound radioactivity filtration->counting analysis 6. Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end membranes Membrane Homogenate membranes->assay_setup radioligand Radioligand (e.g., ³H-Pentazocine) radioligand->assay_setup competitor This compound (varying concentrations) competitor->assay_setup buffer Assay Buffer buffer->assay_setup

Caption: Workflow for the sigma-1 receptor competitive binding assay.

Experimental Protocols

Materials and Reagents
  • Tissue Source: Rat liver or brain tissue, known to have high densities of sigma-1 receptors.[10]

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor ligand.[10]

  • Competitor: this compound salt.

  • Non-specific Binding Control: Haloperidol.[11]

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Membrane Preparation
  • Homogenize fresh or frozen tissue in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C until use.

Competitive Binding Assay Protocol
  • Assay Setup:

    • Perform the assay in 96-well plates with a final volume of 250 µL per well.[12]

    • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of --INVALID-LINK---Pentazocine (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of membrane homogenate (20-50 µg protein).

      • Non-specific Binding: 50 µL of Haloperidol (at a final concentration of 10 µM), 50 µL of --INVALID-LINK---Pentazocine, and 150 µL of membrane homogenate.

      • Competition: 50 µL of this compound dilution, 50 µL of --INVALID-LINK---Pentazocine, and 150 µL of membrane homogenate.

  • Incubation:

    • Incubate the plates at 37°C for 60 minutes with gentle agitation to reach equilibrium.[12] Note: Incubation times may need to be optimized and can be longer for certain tissues.[11]

  • Filtration:

    • Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold Assay Buffer (3-4 times) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine IC50:

    • Fit the competition curve using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the sigma-1 receptor.

References

Application Notes and Protocols: Fluvoxamine Maleate in Preclinical Models of Obsessive-Compulsive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of fluvoxamine maleate in preclinical animal models of Obsessive-Compulsive Disorder (OCD). This document is intended for researchers, scientists, and drug development professionals investigating the neurobiology of OCD and evaluating potential therapeutic agents.

Introduction

This compound, a selective serotonin reuptake inhibitor (SSRI), is a first-line treatment for Obsessive-Compulsive Disorder (OCD) in humans. Its efficacy is thought to be primarily mediated through the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[1][2][3] Additionally, fluvoxamine is a potent agonist of the sigma-1 receptor (σ1R), which may contribute to its anxiolytic and anti-compulsive effects.[1][4][5][6] Preclinical studies using animal models that exhibit repetitive, compulsive-like behaviors are crucial for elucidating the mechanisms of action of fluvoxamine and for the development of novel anti-OCD therapeutics.

Data Presentation

The following tables summarize quantitative data from a key study investigating the dose-dependent effects of this compound on compulsive-like behaviors in two different mouse strains, BIG1 and BIG2, which exhibit spontaneous compulsive-like phenotypes.

Table 1: Effect of this compound on Marble-Burying Behavior

Mouse StrainTreatment Group (mg/kg)Mean Number of Marbles Buried (± SEM)Statistical Significance (vs. Vehicle)
BIG1Vehicle (0)14.5 ± 1.2-
BIG1Fluvoxamine (10)10.2 ± 1.5p < 0.05
BIG1Fluvoxamine (20)7.8 ± 1.1p < 0.01
BIG1Fluvoxamine (40)5.5 ± 0.9p < 0.001
BIG2Vehicle (0)15.1 ± 1.0-
BIG2Fluvoxamine (10)11.0 ± 1.3p < 0.05
BIG2Fluvoxamine (20)8.5 ± 1.2p < 0.01
BIG2Fluvoxamine (40)6.1 ± 1.0p < 0.001

Data adapted from Mitra & Bult-Ito, 2018.[4][5]

Table 2: Effect of this compound on Compulsive-Like Nesting Behavior (First Hour)

Mouse StrainTreatment Group (mg/kg)Mean Nesting Score (± SEM)Statistical Significance (vs. Vehicle)
BIG1Vehicle (0)4.2 ± 0.3-
BIG1Fluvoxamine (10)3.5 ± 0.4NS
BIG1Fluvoxamine (20)2.8 ± 0.3p < 0.05
BIG1Fluvoxamine (40)2.1 ± 0.2p < 0.01
BIG2Vehicle (0)4.0 ± 0.2-
BIG2Fluvoxamine (10)3.7 ± 0.3NS
BIG2Fluvoxamine (20)3.3 ± 0.3NS
BIG2Fluvoxamine (40)2.9 ± 0.4NS (Trend observed)

NS: Not Significant. Data adapted from Mitra & Bult-Ito, 2018.[4][5]

Experimental Protocols

Detailed methodologies for key behavioral assays used to assess compulsive-like behaviors in mice are provided below.

Marble-Burying Test

This test is widely used to model repetitive, compulsive-like digging behavior.

Materials:

  • Standard mouse cages (e.g., 27 x 17 x 12 cm)

  • Bedding material (e.g., wood shavings), 5 cm deep

  • 20-25 glass marbles (approx. 1.5 cm in diameter)

  • This compound solution

  • Vehicle control (e.g., physiological saline)

Protocol:

  • Administer this compound or vehicle control to the mice via the desired route (e.g., subcutaneous injection) one hour before testing.[5]

  • Prepare the test cages by filling them with 5 cm of clean bedding material.

  • Evenly space the marbles on the surface of the bedding.

  • Gently place a single mouse in each prepared cage.

  • Allow the mouse to explore the cage and interact with the marbles for a 30-minute period.[7]

  • After the test session, return the mouse to its home cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Record the data for each mouse and perform statistical analysis.

Nestlet-Shredding Assay

This assay measures another form of repetitive, compulsive-like behavior.

Materials:

  • Mouse home cages

  • Pre-weighed nestlets (e.g., pressed cotton squares)

  • This compound solution

  • Vehicle control (e.g., physiological saline)

  • A sensitive scale

Protocol:

  • Administer this compound or vehicle control to the mice.

  • One hour after administration, introduce a single, pre-weighed nestlet into the home cage of each mouse.

  • Leave the nestlet in the cage for a predetermined period (e.g., 30 or 60 minutes).

  • At the end of the test period, remove the remaining, unshredded portion of the nestlet.

  • Weigh the remaining portion of the nestlet.

  • The amount of nestlet shredded is calculated by subtracting the final weight from the initial weight.

  • Record the data and perform statistical analysis.

Visualizations

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of fluvoxamine in the context of OCD.

Caption: Proposed mechanism of action of fluvoxamine in OCD.

Experimental Workflows

The diagrams below outline the workflows for the marble-burying and nestlet-shredding experiments.

Marble_Burying_Workflow start Start drug_admin Administer Fluvoxamine or Vehicle start->drug_admin wait Wait 1 Hour drug_admin->wait prepare_cage Prepare Test Cage (Bedding + Marbles) wait->prepare_cage place_mouse Place Mouse in Cage prepare_cage->place_mouse test_session 30-Minute Test Session place_mouse->test_session remove_mouse Return Mouse to Home Cage test_session->remove_mouse count_marbles Count Buried Marbles remove_mouse->count_marbles data_analysis Data Analysis count_marbles->data_analysis end End data_analysis->end

Caption: Workflow for the marble-burying test.

Nestlet_Shredding_Workflow start Start drug_admin Administer Fluvoxamine or Vehicle start->drug_admin wait Wait 1 Hour drug_admin->wait weigh_nestlet Weigh Nestlet (Initial Weight) wait->weigh_nestlet place_nestlet Place Nestlet in Home Cage weigh_nestlet->place_nestlet test_session 30/60-Minute Test Session place_nestlet->test_session remove_nestlet Remove Unshredded Nestlet test_session->remove_nestlet weigh_remaining Weigh Remaining Nestlet (Final Weight) remove_nestlet->weigh_remaining calculate_shredded Calculate Weight of Shredded Nestlet weigh_remaining->calculate_shredded data_analysis Data Analysis calculate_shredded->data_analysis end End data_analysis->end

Caption: Workflow for the nestlet-shredding assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Fluvoxamine Maleate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Fluvoxamine Maleate for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to off-white crystalline powder.[1] Its solubility varies significantly depending on the solvent. It is described as sparingly soluble in water, but freely soluble in organic solvents like ethanol, methanol, and DMSO.[1][2]

Q2: What is the Biopharmaceutical Classification System (BCS) class of this compound?

This compound is classified as a BCS Class II drug, which means it has low aqueous solubility and high permeability.[3] This characteristic often presents challenges for in vitro dissolution and achieving desired concentrations in aqueous assay buffers.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

While direct dissolution in aqueous buffers is possible to some extent, the solubility is limited. The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[4] For higher concentrations, it is recommended to first prepare a stock solution in an organic solvent. Aqueous solutions of this compound are not recommended for storage for more than one day.[4]

Solubility Data Summary

For quick reference, the following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityReference
WaterSparingly soluble[1][2], Insoluble[5], 20 mg/mL (with sonication)[6], <1 g/L[7][1][2][5][6][7]
Dimethyl Sulfoxide (DMSO)Freely soluble[2], ~30 mg/mL, 86 mg/mL, ≥ 100 mg/mL[6][8][2][6][8]
EthanolFreely soluble[1][2], ~25 mg/mL, 86 mg/mL[1][2]
MethanolFreely soluble[2][2]
ChloroformFreely soluble[1][1]
Diethyl EtherPractically insoluble[1][1]
Phosphate Buffered Saline (PBS, pH 7.2)~5 mg/mL[4][4]
0.1N HClUsed as a dissolution medium for in vitro studies.[9][9]
Phosphate Buffer (pH 6.8)Used as a dissolution medium for in vitro studies.[10][11][10][11]

Note: Solubility values can vary between different sources and batches of the compound. It is always recommended to perform a solubility test with your specific compound and solvent.

Troubleshooting Guide

Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. What can I do?

This is a common issue when working with poorly water-soluble compounds. Here are several steps you can take to mitigate precipitation:

  • Reduce the final concentration of the organic solvent: Ensure that the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as organic solvents can have physiological effects on cells.[4]

  • Use a multi-step dilution process: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform serial dilutions. For example, first, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the rest of the medium.

  • Increase the mixing speed: When adding the stock solution, vortex or stir the aqueous medium to ensure rapid dispersion of the compound.

  • Warm the aqueous medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

  • Consider using a surfactant: For non-cell-based assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[12] However, this is generally not suitable for cell-based assays as detergents can be toxic to cells.[12]

Q5: My this compound is not dissolving even in DMSO. What could be the problem?

  • Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which will reduce its solvating power for hydrophobic compounds.[5] Always use fresh, anhydrous DMSO and keep the container tightly sealed.

  • Compound quality: Ensure the purity of your this compound. Impurities can affect solubility.

  • Insufficient mixing: Ensure you are vortexing or sonicating the solution sufficiently to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).[4]

  • Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C, protected from light.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock for Cell-Based Assays
  • Pre-warm medium: Warm the cell culture medium to 37°C.

  • Prepare intermediate dilution (optional but recommended): Prepare an intermediate dilution of your DMSO stock in the cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution.

  • Final dilution: Add the intermediate dilution to the final volume of the pre-warmed medium in your culture plate. Mix gently by swirling the plate.

  • Final DMSO concentration: Ensure the final concentration of DMSO is below the level that is toxic to your specific cell line (typically <0.5%).

Visual Guides

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Assay) weigh Weigh Fluvoxamine Maleate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store dilute_stock Dilute DMSO Stock into Medium store->dilute_stock Use Stock warm_medium Pre-warm Aqueous Medium to 37°C warm_medium->dilute_stock mix Mix Gently dilute_stock->mix add_to_cells Add to Cell Culture mix->add_to_cells

Caption: Workflow for preparing stock and working solutions.

Troubleshooting Solubility Issues

G cluster_solutions Potential Solutions start Start: Dissolving This compound precipitate Precipitation Observed? start->precipitate check_dmso Use Fresh, Anhydrous DMSO precipitate->check_dmso Yes success Solubility Achieved precipitate->success No reduce_conc Lower Final Concentration check_dmso->reduce_conc serial_dilute Use Serial Dilution reduce_conc->serial_dilute increase_mixing Increase Mixing (Vortexing) serial_dilute->increase_mixing warm_buffer Warm Aqueous Buffer increase_mixing->warm_buffer warm_buffer->success Re-evaluate fail Consult Further/ Consider Formulation Strategies warm_buffer->fail Still Precipitates G center This compound Solubility solvent Solvent Choice (e.g., DMSO, Ethanol) solvent->center ph pH of Aqueous Medium ph->center temp Temperature temp->center mixing Mixing/Agitation (e.g., Sonication) mixing->center conc Concentration conc->center

References

Identifying and characterizing Fluvoxamine Maleate degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and characterization of Fluvoxamine Maleate degradation products.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Question Answer
Sample Preparation
My sample shows poor solubility in the mobile phase. What can I do?This compound is soluble in methanol, ethanol, and chloroform.[1] If you are using a reversed-phase HPLC method with a high percentage of aqueous buffer, initial dissolution in a small amount of organic solvent like methanol or acetonitrile before dilution with the mobile phase is recommended. Ensure the final concentration of the organic solvent in the injected sample is compatible with your mobile phase to avoid peak distortion.
I am seeing extraneous peaks in my chromatogram, even in my blank injections. What could be the cause?This could be due to contamination of the solvent, glassware, or the HPLC system itself. Ensure you are using HPLC-grade solvents and ultrapure water.[2] Thoroughly clean all glassware. To troubleshoot the HPLC system, systematically replace components of the mobile phase and run blanks to identify the source of contamination.
HPLC Analysis
I am not getting good resolution between the parent drug peak and the degradation product peaks. How can I improve this?To improve resolution, you can try several approaches: • Optimize the mobile phase composition: Adjust the ratio of the organic solvent to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of polar compounds. • Change the pH of the mobile phase: The pH can affect the ionization state of the analyte and degradation products, which in turn affects their retention on a reversed-phase column.[1] • Use a different column: A column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size may provide better separation.[1] • Adjust the flow rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.[1]
My peak shapes are poor (e.g., tailing or fronting). What is the cause and how can I fix it?Poor peak shape can be caused by several factors: • Column overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample. • Secondary interactions: Silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing. Using a mobile phase with a low pH or adding a competing base like triethylamine can help. • Column degradation: A loss of stationary phase or a void at the head of the column can cause peak distortion. Try cleaning the column according to the manufacturer's instructions or replacing it if it is old.
The retention times of my peaks are drifting. What should I do?Retention time drift can be caused by: • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and that the solvent proportions are accurate. • Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.[3] • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Degradation Studies
I am not seeing any degradation of this compound under the stress conditions. What could be the reason?This compound is relatively stable under certain conditions. For thermal stress, ensure the temperature is high enough and the duration is sufficient. For photolytic degradation, ensure the light source (e.g., UV lamp) is of the correct wavelength and intensity.[4] Also, verify the concentration and strength of your acid, base, and oxidizing agent solutions.
The degradation is happening too quickly, and I am not able to monitor the formation of intermediate degradation products. What should I do?If the degradation is too rapid, you can try reducing the stress level. This can be achieved by: • Lowering the temperature of the reaction.[4] • Reducing the concentration of the stressor (e.g., using a more dilute acid or base).[4] • Shortening the exposure time.[4]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are typical stress conditions for this compound:

  • Acid Hydrolysis: Treat a solution of this compound (e.g., 500 µg/mL in water with 10% acetonitrile as a co-solvent) with 0.5 M HCl at 80°C for 10 minutes.[2][4]

  • Base Hydrolysis: Treat a solution of this compound (e.g., 500 µg/mL in water with 10% acetonitrile as a co-solvent) with 2 M NaOH at 80°C for 40 minutes.[2][4]

  • Oxidative Degradation: Treat a solution of this compound (e.g., 500 µg/mL in water with 10% acetonitrile as a co-solvent) with 10% H₂O₂ at 80°C for 30 minutes.[2][4]

  • Thermal Degradation: Expose solid this compound powder to dry heat at 50°C.[1]

  • Photolytic Degradation: Expose a solution of this compound to UV light.[1][2]

After exposure to the stress conditions, the samples should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis.[2]

Stability-Indicating HPLC Method

The following HPLC methods have been used for the analysis of this compound and its degradation products:

Method 1: [2][4]

  • Column: Nova-Pak CN

  • Mobile Phase: 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 235 nm

Method 2: [1]

  • Column: Reversed-phase C18 Hyperchrome ODS (250 x 4.6 mm, 5µ)

  • Mobile Phase: Methanol and Phosphate buffer (pH 2.5) (70:30 v/v)

  • Flow Rate: 1 mL/min

  • Detection: UV at 250 nm

Data on this compound Degradation

The following table summarizes the extent of degradation of this compound under various stress conditions as reported in the literature.

Stress Condition% DegradationReference
Acid Hydrolysis (0.5 M HCl at 80°C for 10 min)~62%[2][4]
Base Hydrolysis (2 M NaOH at 80°C for 40 min)~45%[2][4]
Oxidative Degradation (10% H₂O₂ at 80°C for 30 min)~26%[2]
UV Light Exposure (Solution)Significant degradation[1][2]
Visible Light Exposure (Solution)~18%[2]
Heat Exposure (Solution)~24%[2]
Heat Exposure (Bulk Powder)No significant degradation[2]
Visible Light Exposure (Bulk Powder)~7%[2]

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways and for ensuring the safety and efficacy of the drug product. Some of the identified degradation products of this compound include:

  • 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one: A product of photosensitized oxidation.

  • 2-nitroethanamine: Another product of photosensitized oxidation.

  • Fluvoxamine acid: A known human metabolite and a degradation product observed in forced degradation studies.[5]

It is important to note that other degradation products may be formed under different stress conditions, and their complete characterization may require advanced analytical techniques such as LC-MS/MS.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the identification and characterization of this compound degradation products.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Identification & Characterization A This compound Bulk Drug / Formulation B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Stability-Indicating HPLC Method B->C Inject Degraded Sample D Separation of Degradation Products C->D E UV Detection D->E F Mass Spectrometry (LC-MS/MS) D->F G Structure Elucidation E->G F->G

Caption: Experimental workflow for degradation product analysis.

Logical Relationship of Fluvoxamine Degradation

This diagram shows the logical relationship between the different stress conditions and the degradation of this compound.

G cluster_0 Stress Conditions A This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Stress A->D E UV Light A->E F Heat / Visible Light A->F G Degradation Products B->G C->G D->G E->G H Stable (Relative) F->H

Caption: this compound degradation pathways under stress.

References

Troubleshooting Fluvoxamine Maleate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fluvoxamine Maleate in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound in aqueous solutions?

This compound is susceptible to degradation under several conditions. The primary factors influencing its stability in aqueous solutions are pH, exposure to light (particularly UV), temperature, and the presence of oxidizing agents.[1][2][3][4][5] Forced degradation studies have shown that this compound is relatively unstable in acidic, basic, and oxidative conditions.[2][4][5]

2. What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

Studies on the degradation kinetics of this compound indicate that it exhibits maximum stability in the pH range of 3.0–6.0.[6] The degradation rate is significantly higher in strongly acidic and alkaline conditions.[1][2][6]

3. How does light exposure affect the stability of this compound solutions?

This compound solutions are sensitive to light, especially UV light, which can cause significant degradation.[1][2] It is recommended to protect solutions from light by using amber-colored vials or by working in a dark environment to minimize photodegradation. While less pronounced, some degradation has also been observed under visible light.[1]

4. Are this compound aqueous solutions stable at room temperature?

While the solid form of this compound is stable, aqueous solutions are more prone to degradation. For short-term storage, it is advisable to keep solutions refrigerated. One supplier does not recommend storing aqueous solutions for more than one day.[7] Elevated temperatures can accelerate the degradation process.[1]

5. What are the known degradation products of this compound in aqueous solutions?

Under forced degradation conditions, several degradation products of this compound have been observed. In acidic and basic conditions, a major degradation product is formed.[1][2] Oxidative stress also leads to the formation of minor degradation products.[2] One of the main metabolic degradation routes involves the oxidative elimination of the methoxyl group.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound in aqueous solutions.

Problem: Rapid degradation of this compound in solution.

Step 1: Review Solution Preparation and Storage Conditions.

  • pH of the solution: Is the pH of your aqueous solution within the stable range of 3.0-6.0?[6] Use a calibrated pH meter to verify. Adjust the pH using appropriate buffers if necessary.

  • Light Exposure: Are you protecting your solution from light? Use amber vials or cover your containers with aluminum foil.[1][2]

  • Temperature: At what temperature are you storing your solution? For anything other than immediate use, store solutions at 2-8°C. Avoid repeated freeze-thaw cycles.[9]

  • Solvent Quality: Are you using high-purity water (e.g., HPLC grade)? Impurities in the water could potentially contribute to degradation.

Step 2: Investigate Potential Contamination.

  • Oxidizing Agents: Ensure your solution is free from oxidizing agents. Even trace amounts of peroxides or metal ions can catalyze degradation.[1][2]

  • Excipients: If you are working with a formulation, are any of the excipients known to be incompatible with this compound? Review the literature for compatibility studies of your specific excipients.

Step 3: Analytical Method Verification.

  • Method Specificity: Is your analytical method (e.g., HPLC) stability-indicating? A stability-indicating method can distinguish the intact drug from its degradation products.[1][2][3][4][5] If not, you may be misinterpreting the loss of the parent peak.

  • Sample Preparation: During your analytical sample preparation, are the samples exposed to harsh conditions (e.g., high temperature, extreme pH) that could cause degradation?

Data Presentation

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionIncubation TimeDegradation (%)Key ObservationsReference
0.5 M HCl at 80°C10 min~62%Formation of an unknown peak at ~2.1 min retention time.[1][2]
2 M NaOH at 80°C40 min~45%Degradation product appears identical to acidic hydrolysis.[1][2]
10% H₂O₂ at 80°C30 min~26%Formation of a few minor degradation products.[2]
UV Light Exposure (Solution)5 daysSignificantA major degradation product was observed.[1][2]
Visible Light Exposure (Solution)5 days~18%No new peak was observed.[1]
Heat (Solution at elevated temperature)5 days~24%A new small peak was observed before the drug peak.[1]
Heat (Bulk Powder)5 daysNo significant degradation-[1][2]
Visible Light Exposure (Bulk Powder)5 days~7%-[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials:

  • This compound bulk powder
  • HPLC grade water
  • Acetonitrile (HPLC grade)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Volumetric flasks, pipettes, and other standard laboratory glassware
  • HPLC system with a UV detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 500 µg/mL) in a suitable solvent mixture, such as water with 10% acetonitrile as a co-solvent.[1][2]

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl.[1][2] Incubate in a water bath at 80°C for 10 minutes.[1][2]
  • Base Hydrolysis: Mix the stock solution with an equal volume of 4 M NaOH to achieve a final concentration of 2 M NaOH.[1][2] Incubate in a water bath at 80°C for 40 minutes.[1][2]
  • Oxidative Degradation: Mix the stock solution with an equal volume of 20% H₂O₂ to achieve a final concentration of 10% H₂O₂.[1][2] Incubate in a water bath at 80°C for 30 minutes.[1][2]
  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., using a low-pressure mercury lamp) and visible light (e.g., using a tungsten lamp) for 5 days.[1] Run a dark control in parallel.
  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for 5 days.[1]

4. Sample Analysis:

  • After the specified incubation time, cool the samples to room temperature.
  • Neutralize the acidic and basic samples.
  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
  • Inject the samples into the HPLC system and analyze.

5. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed standard solution.
  • Analyze the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.

Visualizations

Fluvoxamine_Degradation_Pathway cluster_stress Stress Conditions Fluvoxamine This compound Degradation_Product_A Degradation Product A (from Hydrolysis) Fluvoxamine->Degradation_Product_A Hydrolysis Degradation_Product_B Oxidative Degradation Products Fluvoxamine->Degradation_Product_B Oxidation Degradation_Product_C Photolytic Degradation Products Fluvoxamine->Degradation_Product_C Photolysis Acid Acidic pH Acid->Degradation_Product_A Base Alkaline pH Base->Degradation_Product_A Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Degradation_Product_B UV_Light UV Light UV_Light->Degradation_Product_C Heat Heat Heat->Degradation_Product_A Heat->Degradation_Product_B Heat->Degradation_Product_C

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Start Instability Observed Check_pH Check pH (3.0-6.0) Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Light Protect from Light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use Amber Vials/ Work in Dark Check_Light->Protect_Light No Check_Temp Check Storage Temp (2-8°C) Check_Light->Check_Temp Yes Protect_Light->Check_Temp Adjust_Temp Refrigerate Check_Temp->Adjust_Temp No Check_Oxidants Check for Oxidizing Agents Check_Temp->Check_Oxidants Yes Adjust_Temp->Check_Oxidants Check_Method Verify Analytical Method Check_Oxidants->Check_Method Resolved Issue Resolved Check_Method->Resolved

Caption: Troubleshooting workflow for instability issues.

References

Technical Support Center: Optimizing Fluvoxamine Maleate for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Fluvoxamine Maleate in in-vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and summaries of key signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

A1: this compound has two primary mechanisms of action. It is a potent and selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT).[1] Additionally, and of significant interest for cell culture research, it acts as a high-affinity agonist for the Sigma-1 Receptor (Sig-1R), a chaperone protein located at the endoplasmic reticulum (ER).[2][3] This interaction with Sig-1R allows Fluvoxamine to modulate cellular stress responses, inflammation, and autophagy.[4]

Q2: What is a good starting concentration for my cell line?

A2: The optimal concentration is highly dependent on the cell type and the biological question. For initial experiments, a broad dose-response curve is recommended. Based on published studies, concentrations can range from the nanomolar to the micromolar scale. For anti-inflammatory effects in endothelial cells and macrophages, a range of 10 nM to 1 µM has been used.[5] For neuroprotection in SK-N-SH cells, 10 µg/mL (~23 µM) was effective, while for inhibiting glioblastoma cell invasion, 20-50 µM was required.[6][7]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in several common laboratory solvents. For a high-concentration stock, DMSO is recommended (~30 mg/mL).[8] It is also soluble in ethanol (~25 mg/mL) and water (up to 10 mM or ~4.34 mg/mL).[8] It is best practice to prepare a concentrated stock in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C for long-term stability.[9] Aqueous solutions should be prepared fresh for each experiment.[8]

Q4: How long should I treat my cells with this compound?

A4: Treatment duration depends on the desired cellular process being studied. For signaling pathway analysis (e.g., phosphorylation events), short incubation times of 15-60 minutes may be sufficient.[7][10] For experiments assessing changes in protein expression, cell viability, or migration, longer incubations of 24 to 72 hours are common.[5][6] A time-course experiment is recommended to determine the optimal endpoint for your specific assay.

Troubleshooting Guide

Q5: I am observing high levels of cell death even at low concentrations. What could be the cause?

A5:

  • High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic, typically below 0.1%. Prepare a vehicle control with the same solvent concentration to verify.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to Fluvoxamine. In SK-N-SH neuroblastoma cells, for example, concentrations of 25 µg/mL and higher were found to be cytotoxic.[6] It is critical to perform a dose-response viability assay (see Protocol 2) to establish a non-toxic working range for your specific cell line.

  • Compound Purity/Stability: Verify the purity and integrity of your this compound. If the stock solution is old or has been improperly stored, it may have degraded.

Q6: I am not observing any effect on my cells. What should I do?

A6:

  • Concentration Too Low: The effective concentration can vary significantly between cell types. Glioblastoma cells required concentrations around 20-50 µM to see an effect on migration, whereas HEK293T cells responded to 80 nM for changes in endocytosis.[7][10] You may need to increase the concentration range in your dose-response experiment.

  • Incorrect Mechanism in Cell Line: The cellular pathway you are studying (e.g., ER stress, autophagy) may not be the primary pathway modulated by Fluvoxamine in your chosen cell line, or the expression of the Sigma-1 Receptor may be low. Confirm Sig-1R expression in your cells via Western Blot or qPCR.

  • Inactivation in Media: Components in the serum or culture media could potentially bind to or degrade the compound. While not commonly reported for Fluvoxamine, consider testing its effect in serum-free or reduced-serum conditions for a short duration to rule this out.

  • Insufficient Treatment Time: The biological process you are measuring may require a longer incubation period to manifest. Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) to identify the optimal treatment duration.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Cell Culture

Cell Line(s) Application / Effect Studied Effective Concentration Range Notes
HUVECs, U937 Macrophages Anti-inflammatory; Inhibition of ICAM1, VCAM1, COX2, iNOS expression 10 nM - 1 µM No significant effect on cell viability was observed in this range.[5]
SK-N-SH (Neuroblastoma) Alleviation of paclitaxel-induced neurotoxicity 10 µg/mL (~23 µM) Cytotoxicity was observed at concentrations ≥25 µg/mL.[6]
U87-MG, U251-MG (Glioblastoma) Inhibition of cell migration and invasion 20 µM - 50 µM Did not affect cell proliferation at these concentrations.[7]

| HEK293T | Modulation of endocytosis | 80 nM | A 1-hour treatment was sufficient to see an effect.[10] |

Table 2: Solubility and Stock Solution Preparation for this compound (MW: 434.41 g/mol )

Solvent Maximum Solubility Recommended Stock Concentration Storage
DMSO ~30 mg/mL (~69 mM) 10 - 50 mM Aliquot and store at -20°C or -80°C for up to 6 months.[8][9]
Ethanol ~25 mg/mL (~57.5 mM) 10 - 20 mM Store at -20°C.[8]
Water ~4.34 mg/mL (10 mM) ≤ 10 mM Prepare fresh; do not store for more than one day.[8]

| PBS (pH 7.2) | ~5 mg/mL (~11.5 mM) | ≤ 10 mM | Prepare fresh; do not store for more than one day.[8] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes how to prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound powder (MW: 434.41 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM solution, you need 4.344 mg of this compound per 1 mL of DMSO.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 434.41 g/mol * 1000 mg/g = 4.344 mg/mL

  • Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 4.34 mg for 1 mL of stock).

  • Dissolving: Add the powder to a sterile tube and add the corresponding volume of DMSO.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining Optimal Dosage using an MTT Cell Viability Assay

This protocol provides a framework for conducting a dose-response experiment to find the IC50 or a suitable non-toxic working concentration.

Materials:

  • Cells of interest in culture

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT reagent (e.g., 5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Determine the optimal seeding density for your cells to ensure they are in the exponential growth phase at the end of the assay (typically 24-72 hours).

    • Seed cells in a 96-well plate at the predetermined density in 100 µL of complete medium per well. Incubate overnight (37°C, 5% CO₂).

  • Drug Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. For a first experiment, a wide range is recommended (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Also prepare a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells (in triplicate or quadruplicate for statistical power).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[12]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Abs_treated / Abs_vehicle] * 100).

    • Plot the viability percentage against the log of the Fluvoxamine concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision stock Prepare Fluvoxamine Stock Solution (Protocol 1) cells Culture and Seed Cells in 96-well Plate treat Prepare Serial Dilutions & Treat Cells (24-72h) cells->treat assay Perform Cell Viability Assay (e.g., MTT, Protocol 2) treat->assay read Read Absorbance (570 nm) assay->read calc Calculate % Viability vs. Vehicle Control read->calc plot Plot Dose-Response Curve (Log[Concentration] vs. % Viability) calc->plot decision Determine IC50 or Select Optimal Non-Toxic Dose plot->decision

Caption: Experimental workflow for optimizing this compound dosage.

er_stress_pathway flv Fluvoxamine sig1r Sigma-1 Receptor (Sig-1R) flv->sig1r Agonist Activation bip BiP/GRP78 sig1r->bip Dissociation atf4 ATF4 Translation ↑ sig1r->atf4 er_stress ER Stress er_stress->bip Induces apoptosis ER Stress-Mediated Apoptosis ↓ er_stress->apoptosis Promotes sig1r_exp Sig-1R Expression ↑ atf4->sig1r_exp sig1r_exp->apoptosis Inhibits

Caption: Fluvoxamine alleviates ER stress via the Sigma-1 Receptor pathway.

invasion_pathway flv Fluvoxamine actin Actin Polymerization flv->actin Inhibits fak FAK Phosphorylation (Y397) flv->fak Inhibits migration Cell Migration & Invasion actin->migration akt_mtor Akt/mTOR Signaling fak->akt_mtor Activates akt_mtor->migration

Caption: Fluvoxamine inhibits glioblastoma invasion via FAK/Akt/mTOR.

References

Technical Support Center: Fluvoxamine Maleate Solubility & Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the precipitation of Fluvoxamine Maleate in physiological buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in physiological buffer (e.g., PBS pH 7.4)?

A1: Fluvoxamine is a weakly basic drug, often formulated as a maleate salt to improve its initial solubility in water.[1] However, its solubility is pH-dependent. Fluvoxamine has a pKa of approximately 8.86.[2] In buffers with a pH approaching this pKa, such as physiological buffers (~pH 7.4), the equilibrium can shift towards the un-ionized, free base form of the drug. This free base is significantly less water-soluble than the maleate salt, leading to precipitation. This is a common challenge for weakly basic drugs which tend to have higher solubility in acidic conditions and lower solubility as the pH increases.[3]

Q2: What is the reported solubility of this compound in common buffers and solvents?

A2: The solubility of this compound varies significantly depending on the solvent and pH. Organic solvents like DMSO and ethanol offer high solubility. In aqueous solutions, the solubility is limited, especially at neutral to alkaline pH. For instance, its solubility in PBS (pH 7.2) is approximately 5 mg/mL, while other sources report a solubility of 20 mg/mL in PBS without specifying the exact pH.[4][5] It is sparingly soluble in water.[1]

Q3: How can I prepare a stable aqueous solution of this compound for my experiments?

A3: The recommended procedure is to first prepare a concentrated stock solution in an organic solvent such as DMSO (e.g., at 30 mg/mL) or ethanol (e.g., at 25 mg/mL).[4] This stock solution can then be serially diluted into the aqueous physiological buffer to the final desired concentration immediately before use. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any unintended physiological effects.[4] Aqueous solutions of this compound are not recommended for storage for more than one day due to potential stability issues.[4]

Q4: Can I use co-solvents or other excipients to prevent precipitation?

A4: Yes, formulation strategies can be employed to enhance solubility and prevent precipitation. Techniques such as creating solid dispersions with polymers like PEG 6000 or using nanosuspension formulations with stabilizers have been shown to improve the dissolution and solubility of Fluvoxamine.[6][7] For in-vitro experiments, the careful use of co-solvents like PEG300 and surfactants like Tween 80 can help maintain supersaturation and prevent precipitation, though their compatibility with the specific experimental model must be verified.[8][9]

Q5: What is the optimal pH for maintaining this compound in solution?

A5: this compound exhibits its maximum stability in the pH range of 3.0 to 6.0.[10] Its degradation is accelerated in both highly acidic (pH < 3) and basic (pH > 6) conditions.[10][11] Therefore, for applications where some pH flexibility is possible, using a buffer closer to pH 6.0 can improve stability and reduce the risk of precipitation. However, for cell-based assays requiring physiological pH, other strategies like using a fresh solution and keeping the final concentration below the solubility limit are more appropriate.

Physicochemical Properties of this compound

The following table summarizes key quantitative data for this compound, crucial for understanding its behavior in solution.

PropertyValueSource(s)
Molecular Weight 434.4 g/mol [12]
pKa (Strongest Basic) 8.86[2]
Solubility in PBS (pH 7.2) ~5 mg/mL[4]
Solubility in Water Sparingly soluble (<1 g/L)[1][13]
Solubility in Ethanol ~25 mg/mL[4]
Solubility in DMSO ~30 mg/mL to 87 mg/mL[4][8]
Maximum Stability pH 3.0 - 6.0[10]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol details the recommended method for preparing a working solution in a physiological buffer to minimize precipitation.

  • Prepare Stock Solution:

    • Weigh the required amount of solid this compound crystalline powder.[4]

    • Dissolve it in 100% DMSO to a final concentration of 30 mg/mL.[4] Ensure the solid is completely dissolved. This stock solution can be stored at -20°C for long-term use.[4]

  • Prepare Intermediate Dilution (Optional):

    • Depending on the final concentration, it may be beneficial to make an intermediate dilution of the DMSO stock in your physiological buffer or cell culture medium.

  • Prepare Final Working Solution:

    • Perform a final dilution of the stock or intermediate solution into the pre-warmed physiological buffer (e.g., PBS at 37°C) to achieve the desired final concentration.

    • Crucially, add the stock solution to the buffer dropwise while vortexing or stirring the buffer. This rapid mixing helps to avoid localized high concentrations that can trigger immediate precipitation.

    • Ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced artifacts in the experiment.[4]

  • Verification:

    • Visually inspect the final solution for any signs of cloudiness or precipitation.

    • Use the solution immediately after preparation. Do not store aqueous working solutions for more than a day.[4]

Protocol 2: Determining Maximum Practical Solubility in a Specific Buffer

This protocol helps determine the practical solubility limit of this compound in your specific experimental buffer.

  • Prepare a series of concentrations: Following Protocol 1, prepare a range of this compound concentrations in your target physiological buffer (e.g., from 1 µM to 500 µM).

  • Incubation: Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2-4 hours).

  • Visual Inspection: Observe each concentration for any signs of precipitation (haziness, crystals).

  • Turbidity Measurement (Optional, Quantitative): Measure the absorbance of each solution at a high wavelength (e.g., 600 nm) using a spectrophotometer. An increase in absorbance indicates light scattering due to precipitate formation.

  • Filtration and HPLC Analysis (Definitive):

    • Filter the solutions through a 0.22 µm syringe filter to remove any precipitate.

    • Analyze the concentration of the filtrate using a validated HPLC method.[11]

    • The highest concentration that shows no significant loss after filtration is the maximum practical solubility under those conditions.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting this compound precipitation issues.

G Troubleshooting this compound Precipitation start Precipitation Observed in Physiological Buffer? check_conc Is the final concentration below 5 mg/mL? start->check_conc Yes no_precip No Precipitation: Proceed with Experiment start->no_precip No check_prep Was the stock solution added to buffer while vortexing? check_conc->check_prep Yes sol_high Solution: Lower the final concentration. check_conc->sol_high No check_age Was the aqueous solution prepared fresh? check_prep->check_age Yes sol_mix Solution: Improve mixing. Add stock to buffer slowly while vortexing. check_prep->sol_mix No sol_fresh Solution: Always use freshly prepared aqueous solutions. check_age->sol_fresh No sol_adv Consider Advanced Strategies: - Adjust buffer pH (if possible) - Use co-solvents (e.g., PEG) - Test alternative buffers check_age->sol_adv Yes

Caption: Decision tree for troubleshooting precipitation issues.

References

Technical Support Center: Overcoming Fluvoxamine Maleate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome interference caused by fluvoxamine maleate in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescence-based assay?

A1: Yes, this compound has the potential to interfere with fluorescence-based assays. The primary mechanism of interference is through fluorescence quenching, where fluvoxamine can decrease the fluorescence intensity of the assay's probe or dye.[1][2] This can lead to an underestimation of the true signal, potentially resulting in false negatives or inaccurate quantification.

Q2: Does this compound have intrinsic fluorescence (autofluorescence)?

A2: Current literature suggests that this compound itself does not possess significant native fluorescence.[1] However, it's always recommended to perform a control experiment to confirm this in your specific assay conditions, as excipients in a formulation might be fluorescent.

Q3: What is the mechanism of this compound interference?

A3: The most likely mechanism is static quenching . This occurs when this compound forms a non-fluorescent ground-state complex with the fluorescent dye.[1] This complex prevents the dye from being excited and emitting light, thus reducing the overall fluorescence signal. The formation of this complex can be influenced by factors such as pH and the concentration of both fluvoxamine and the dye.[1][2]

Q4: Which types of fluorescent dyes are likely to be affected by this compound?

A4: Dyes that can form an ion-pair complex with fluvoxamine are susceptible to quenching. For example, xanthene dyes like erythrosine B have been shown to be quenched by fluvoxamine.[1][2] Assays using rhodamine and fluorescein derivatives could also potentially be affected, although specific quantitative data for fluvoxamine's effect on these is less prevalent in the literature. It is important to test for interference with your specific fluorescent probe.

Q5: Can this compound interfere with luciferase-based assays (e.g., CellTiter-Glo®)?

A5: Luciferase-based assays are generally less susceptible to interference from fluorescent compounds because they measure luminescence (light produced by a chemical reaction) rather than fluorescence (light emission after absorption of light).[3] However, it is still advisable to perform control experiments to rule out any compound-specific inhibition of the luciferase enzyme itself.

Troubleshooting Guides

Guide 1: How to Identify this compound Interference

If you suspect that this compound is affecting your fluorescence-based assay, follow this experimental workflow to confirm and characterize the interference.

cluster_workflow Workflow for Identifying Interference cluster_controls Control Experiments start Start: Suspected Interference control_exp Perform Control Experiments start->control_exp autofluorescence Autofluorescence Check Prepare wells with fluvoxamine in assay buffer (no cells/reagents). Read fluorescence at assay wavelengths. quenching Quenching Check Prepare wells with the fluorescent probe at a known concentration. Add a serial dilution of fluvoxamine. Read fluorescence. assay_components Assay Component Interaction Run the assay with all components except cells. Add fluvoxamine and observe any signal change. analyze Analyze Control Data autofluorescence->analyze quenching->analyze assay_components->analyze decision Interference Detected? analyze->decision no_interference No Significant Interference. Proceed with main experiment. decision->no_interference No mitigate Proceed to Mitigation Strategies decision->mitigate Yes

Caption: Workflow for identifying this compound interference.

Experimental Protocols for Identification:

  • Autofluorescence Check:

    • Prepare a multi-well plate with assay buffer.

    • Add this compound at the same concentrations used in your main experiment.

    • Read the plate using the same excitation and emission wavelengths as your assay.

    • A significant signal above the buffer-only blank indicates autofluorescence.

  • Quenching Check:

    • Prepare a solution of your fluorescent dye/product at a concentration that gives a mid-range signal.

    • In a multi-well plate, add a serial dilution of this compound.

    • Add the fluorescent dye/product solution to each well.

    • Incubate for a short period and read the fluorescence.

    • A dose-dependent decrease in fluorescence indicates quenching.

Guide 2: Strategies to Mitigate this compound Interference

Once interference is confirmed, use the following strategies to minimize its impact on your results.

1. Reduce this compound Concentration: If experimentally feasible, lowering the concentration of this compound can proportionally reduce quenching effects.

2. Modify Assay Protocol: For cell-based assays like AlamarBlue (resazurin), a wash step can be introduced to remove fluvoxamine before adding the fluorescent reagent.

Experimental Protocol: Modified AlamarBlue Assay

  • Culture and treat cells with this compound for the desired duration.

  • Carefully aspirate the media containing fluvoxamine.

  • Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).

  • Aspirate the PBS.

  • Add fresh culture medium containing the AlamarBlue reagent.

  • Incubate and read the fluorescence as per the standard protocol.

3. Use a Different Fluorescent Probe: Select a fluorescent dye that is less susceptible to quenching by fluvoxamine. Dyes with different chemical structures or spectral properties may not form a quenching complex. Red-shifted dyes are often less prone to interference from autofluorescent compounds.[4]

4. Utilize a Non-Fluorescent Assay Method: If interference cannot be sufficiently mitigated, consider using an orthogonal assay with a different detection method, such as:

  • Luminescence-based assays: (e.g., CellTiter-Glo® for viability) are less prone to fluorescence interference.[3]

  • Absorbance-based assays: (e.g., MTT or XTT for viability).

  • Label-free methods: (e.g., impedance-based cell analysis).

5. Data Correction (for Quenching): If the quenching effect is consistent and well-characterized, it may be possible to mathematically correct the data. This requires generating a standard curve of the quenching effect at different fluvoxamine concentrations. This approach should be used with caution and validated thoroughly.

Quantitative Data Summary

Table 1: Spectral Properties of this compound and Related Compounds

Compound/ReagentExcitation (nm)Emission (nm)Notes
This compound--Generally considered non-fluorescent.
Fluvoxamine-Fluorescamine Derivative383481Fluvoxamine can be derivatized to become fluorescent.
Erythrosine B (Quenched by Fluvoxamine)530552Fluvoxamine quenches the fluorescence of Erythrosine B.[1][2]

Table 2: Quenching of Erythrosine B by this compound

Fluvoxamine Concentration (µg/mL)Quenching of Fluorescence (ΔFI)Linearity Range (µg/mL)
0.2 - 2.0Linear, dose-dependent decrease0.2 - 2.0
Data derived from spectrofluorimetric determination studies.[2]

Signaling Pathway Context

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI). It primarily acts on the serotonin transporter (SERT) in presynaptic neurons. Understanding this pathway is crucial when designing and interpreting experiments in neuroscience and related fields.

cluster_pathway Simplified Serotonin Transporter (SERT) Signaling serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Action Potential presynaptic_neuron Presynaptic Neuron synaptic_cleft Synaptic Cleft postsynaptic_neuron Postsynaptic Neuron serotonin_cleft Serotonin (5-HT) serotonin_release->serotonin_cleft sert SERT serotonin_cleft->sert Reuptake receptor 5-HT Receptors serotonin_cleft->receptor Binding sert->presynaptic_neuron Recycling fluvoxamine Fluvoxamine fluvoxamine->sert Inhibition downstream_signal Downstream Signaling (e.g., Ca2+ influx, gene expression) receptor->downstream_signal

Caption: Mechanism of action of Fluvoxamine on the Serotonin Transporter (SERT).

In fluorescence-based assays studying serotonergic signaling, interference from fluvoxamine could mask or alter the true biological effects on downstream events like calcium signaling or reporter gene expression. Therefore, applying the troubleshooting and mitigation strategies outlined above is critical for obtaining accurate data.

References

Technical Support Center: Fluvoxamine Maleate Long-Term Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the long-term stability testing of Fluvoxamine Maleate samples.

Troubleshooting Guides

This section addresses specific problems that may arise during the stability testing of this compound.

Question: Why am I observing unexpected peaks in my HPLC chromatogram for a long-term stability sample?

Answer:

The appearance of new peaks in your chromatogram is a common indicator of sample degradation. This compound is known to be susceptible to degradation under several conditions.[1][2][3] To troubleshoot this issue, consider the following:

  • Review Storage Conditions: Ensure that your samples have been stored under the intended long-term stability conditions (e.g., controlled temperature and humidity). Deviations from these conditions can accelerate degradation. The bulk powder of this compound is relatively stable to heat and visible light, but its solution is more sensitive.[1][3]

  • Evaluate Exposure to Light: this compound, in both bulk powder and solution form, is sensitive to UV light.[1][2][3] A major degradation product has been observed when the substance is exposed to UV radiation.[1][3] Ensure that your samples have been adequately protected from light during storage and handling.

  • Assess for Hydrolytic Degradation: The compound is unstable in both acidic and basic conditions.[1][2][3] Acidic hydrolysis is reportedly faster than basic hydrolysis.[1][3] Check the pH of your sample preparation and consider if any excipients in your formulation could be creating a microenvironment that promotes hydrolysis.

  • Consider Oxidative Degradation: this compound can degrade in the presence of oxidizing agents.[1][2][3] If your formulation contains excipients that are prone to forming peroxides, or if the packaging is permeable to oxygen, this could be a cause.

To identify the source of the degradation, you can perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) and compare the resulting chromatograms with your stability sample.

Question: My assay results show a significant decrease in the potency of this compound over time. How can I confirm if this is due to degradation?

Answer:

A decrease in potency is a strong indication of degradation. To confirm this and understand the degradation pathway, a systematic approach is recommended:

  • Mass Balance Analysis: A well-developed, stability-indicating HPLC method should be able to separate the intact drug from all its degradation products. The sum of the peak areas of the parent drug and all degradation products should remain constant over time. If you observe a decrease in the main peak area that is not compensated by an increase in the area of other peaks, your analytical method may not be detecting all the degradants.

  • Forced Degradation Studies: Conduct forced degradation studies as outlined in ICH guidelines. This involves exposing the drug substance to harsh conditions like strong acids (e.g., 0.5 M HCl at 80°C), bases (e.g., 2 M NaOH at 80°C), oxidizing agents (e.g., 10% H₂O₂ at 80°C), heat, and light.[1][2][3] This will help you to:

    • Generate the potential degradation products.

    • Demonstrate the specificity of your analytical method in separating the drug from its degradants.

    • Correlate the degradation products seen in your stability study with those formed under specific stress conditions.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in your chromatograms. This will help determine if any co-eluting degradation products are interfering with the quantification of the active ingredient.

Question: I am having trouble developing a stability-indicating HPLC method for this compound. What are some common issues and recommended starting points?

Answer:

Developing a robust stability-indicating method requires careful optimization of chromatographic conditions. Here are some common issues and solutions:

  • Poor Resolution: If you are unable to separate the main peak from degradation products, consider the following:

    • Column Choice: While C18 columns are common, some studies have found that a Nova-Pak CN column provides better separation for this compound and its degradants.[1][3]

    • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is critical. Systematically vary the composition to optimize resolution.

    • Mobile Phase pH: The pH of the buffer can significantly impact the retention and selectivity of ionizable compounds like this compound. A pH of 2.5 has been used successfully with a methanol and phosphate buffer mobile phase[2], while a pH of 7.0 has been used with an acetonitrile and K₂HPO₄ mobile phase.[1][3]

  • Poor Peak Shape: Tailing or fronting peaks can affect integration and accuracy.

    • Ensure the pH of your mobile phase is appropriate for the pKa of this compound.

    • Use a high-purity silica-based column and ensure it is properly conditioned.

    • Check for any interactions between the analyte and the stationary phase.

A recommended starting point for method development is to use a C18 or CN column with a mobile phase consisting of a phosphate buffer and either acetonitrile or methanol. UV detection is typically performed at 235 nm or 250 nm.[1][2][3]

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The main metabolic degradation of Fluvoxamine involves oxidative elimination of the methoxyl group and removal of the primary amino group.[4] In forced degradation studies, this compound is shown to be labile to acid and base hydrolysis, oxidation, and UV light.[2]

Is this compound sensitive to heat?

The bulk powder of this compound is relatively stable when exposed to dry heat.[1][2][3] However, its solution can show some degradation upon exposure to heat.[1][3]

What are the typical storage conditions for long-term stability testing of this compound?

Based on its stability profile, long-term stability testing should be conducted in controlled temperature and humidity environments, with protection from light, especially UV light. An expiration date of 24 months has been assigned for an extended-release capsule formulation based on stability data.[5]

Are there any known degradation products of this compound?

Forced degradation studies have shown the formation of several degradation products under various stress conditions.[1][2][3] One study identified an unknown peak at a retention time of about 2.1 minutes under acidic and basic hydrolysis.[1][3] Another major degradation product was observed at a retention time of about 4.5 minutes upon exposure to UV light.[1][3] A separate study using LC-MS identified four degradation products (D1, D2, D3, and D4) after forced degradation.[6]

Data and Protocols

Summary of Forced Degradation Studies

The following table summarizes the conditions and extent of degradation observed in forced degradation studies of this compound.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acid Hydrolysis0.5 M HCl at 80°C10 min~62%[1][3]
Base Hydrolysis2 M NaOH at 80°C40 min~45%[1][3]
Oxidation10% H₂O₂ at 80°C30 min~26%[3]
UV LightBulk Powder5 daysSensitive[1][3]
UV LightSolution5 daysHigher degradation than bulk powder[1][3]
Visible LightBulk Powder5 days~7%[1][3]
Visible LightSolution5 days~18%[1][3]
HeatBulk Powder5 daysNo significant degradation[1][3]
HeatSolution5 days~24%[1][3]
Representative HPLC Method Parameters

This table provides examples of HPLC parameters used for the stability-indicating analysis of this compound.

ParameterMethod 1Method 2
Column Nova-Pak CNReversed-phase C18 Hyperchrome ODS (250x4.6 mm, 5µm)
Mobile Phase K₂HPO₄ 50 mM (pH 7.0) and Acetonitrile (60:40, v/v)Methanol and Phosphate buffer (pH 2.5) (70:30, v/v)
Flow Rate Not Specified1 mL/min
Detection UV at 235 nmUV at 250 nm
Linearity Range 1-80 µg/mL10-50 µg/mL
Reference [1][3][2]
Experimental Protocol: Forced Degradation Study

This protocol provides a general methodology for conducting forced degradation studies on this compound bulk drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 500 µg/mL in water containing 10% acetonitrile as a co-solvent.[1][3]

  • Acid Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.

    • Heat the solution at 80°C for 10 minutes.[1][3]

    • Cool the solution to room temperature and neutralize with an appropriate amount of NaOH solution.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an appropriate volume of the stock solution, add an equal volume of 4 M NaOH to achieve a final base concentration of 2 M.

    • Heat the solution at 80°C for 40 minutes.[1][3]

    • Cool the solution to room temperature and neutralize with an appropriate amount of HCl solution.

    • Dilute the sample with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an appropriate volume of the stock solution, add an appropriate volume of H₂O₂ to achieve a final concentration of 10%.

    • Heat the solution at 80°C for 30 minutes.[1][3]

    • Cool the solution and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the this compound bulk powder and a solution of the drug to UV and visible light for 5 days.[1][3]

    • Prepare a sample of the exposed powder and the exposed solution for HPLC analysis.

  • Thermal Degradation:

    • Expose the this compound bulk powder and a solution of the drug to dry heat for 5 days.[1][3]

    • Prepare a sample of the exposed powder and the exposed solution for HPLC analysis.

  • Analysis:

    • Inject the prepared samples into a validated stability-indicating HPLC system.

    • Compare the peak areas of the degraded samples with a reference standard solution of this compound at the same concentration.[1][3]

Visualizations

Fluvoxamine_Degradation_Pathway cluster_stress_conditions Stress Conditions cluster_fluvoxamine cluster_degradation_products Degradation Products Acid_Hydrolysis Acid Hydrolysis (e.g., 0.5 M HCl, 80°C) Hydrolytic_Product Hydrolytic Degradant(s) Acid_Hydrolysis->Hydrolytic_Product Base_Hydrolysis Base Hydrolysis (e.g., 2 M NaOH, 80°C) Base_Hydrolysis->Hydrolytic_Product Oxidation Oxidation (e.g., 10% H₂O₂) Oxidative_Products Oxidative Degradant(s) Oxidation->Oxidative_Products UV_Light Photolytic (UV) Photolytic_Product Photolytic Degradant(s) UV_Light->Photolytic_Product Fluvoxamine_Maleate This compound

Caption: Degradation pathways of this compound under various stress conditions.

Stability_Testing_Workflow Start Start: Receive This compound Sample Storage Place in Long-Term Stability Chambers (Controlled Temp/Humidity/Light) Start->Storage Pull_Point Time Point Pull (e.g., 3, 6, 9, 12, 18, 24 months) Storage->Pull_Point Pull_Point->Storage Return to Storage Sample_Prep Prepare Sample for Analysis (Dilution, etc.) Pull_Point->Sample_Prep HPLC_Analysis Analyze using Stability-Indicating HPLC Method Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis: - Assay (% Label Claim) - Degradation Products - Mass Balance HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report End End of Study Report->End

Caption: Experimental workflow for a typical long-term stability study.

Troubleshooting_Logic Start Unexpected Peak(s) or Potency Loss Observed Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Investigate_Excursions Investigate Environmental Excursions Storage_OK->Investigate_Excursions No Forced_Degradation Perform Forced Degradation (Acid, Base, Peroxide, UV) Storage_OK->Forced_Degradation Yes Compare_Profiles Compare Degradation Profiles with Stability Sample Forced_Degradation->Compare_Profiles Profile_Match Profile Matches? Compare_Profiles->Profile_Match Identify_Root_Cause Identify Root Cause (e.g., Hydrolysis, Oxidation) Profile_Match->Identify_Root_Cause Yes Method_Issue Investigate Analytical Method: - Co-elution? - Peak Purity? - Mass Balance? Profile_Match->Method_Issue No

Caption: Troubleshooting logic for unexpected results in stability testing.

References

Addressing variability in animal behavioral studies with Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fluvoxamine maleate in animal behavioral studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and visualizations to address the inherent variability in such research and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective serotonin reuptake inhibitor (SSRI).[1] Its primary mechanism is to block the serotonin transporter (SERT), which inhibits the reuptake of serotonin (5-HT) in the synaptic cleft, thereby increasing the concentration of serotonin in the brain.[2][3] This enhancement of serotonergic neurotransmission is believed to be the foundation of its antidepressant and anxiolytic effects.[2][3]

Q2: Does fluvoxamine have other notable pharmacological actions?

A2: Yes, fluvoxamine is a potent agonist of the sigma-1 receptor (S1R).[2][4][5] This action is distinct from its SSRI activity and may contribute to its therapeutic effects on cognitive symptoms, anxiety, and obsessive-compulsive behaviors.[5][6] The sigma-1 receptor is involved in modulating endoplasmic reticulum (ER) stress and neuroplasticity.[2][4][5]

Q3: What are the key pharmacokinetic properties of fluvoxamine in rodents?

A3: In rats, fluvoxamine is well-absorbed after oral administration and undergoes extensive metabolism in the liver.[7] It has a relatively low plasma protein binding of around 77% compared to other SSRIs.[7] The elimination half-life after a single oral dose is approximately 12 to 15 hours, which can be prolonged with repeated dosing.[7] Body weight can be a significant covariate in its pharmacokinetics.[8] For detailed pharmacokinetic parameters in rats following intravenous administration, refer to the table below.

Q4: What is the difference between acute and chronic administration of fluvoxamine in behavioral studies?

A4: The effects of fluvoxamine can differ significantly between acute (single dose) and chronic (repeated doses over days or weeks) administration. Acute administration of SSRIs can sometimes be anxiogenic.[9] Chronic treatment is often required to observe antidepressant-like effects and to induce neuroadaptive changes, such as alterations in receptor sensitivity, which are thought to be crucial for its therapeutic action.[10][11] The novelty-suppressed feeding test, in particular, is sensitive to chronic but not acute antidepressant treatment, mirroring the therapeutic timeline in humans.[11]

Troubleshooting Guide

Variability in animal behavioral studies can arise from numerous sources. This guide addresses common issues encountered when using this compound.

Issue/Observation Potential Causes Recommended Solutions
High variability in baseline behavior across animals - Genetic differences within an outbred strain.- Environmental stressors (e.g., housing conditions, handling).[12]- Differences in age, sex, or weight.[13]- Use inbred strains if possible or randomize outbred animals across groups.- Acclimate animals to the facility and handling procedures.[14]- Ensure consistent environmental conditions (light cycle, temperature, noise).- Use animals of the same sex and a narrow age/weight range.
Lack of expected anxiolytic/antidepressant effect - Dose: The dose may be too low or too high, potentially leading to an inverted U-shaped dose-response curve or side effects.- Administration Route: Oral gavage, intraperitoneal (i.p.) injection, or subcutaneous (s.c.) injection can affect bioavailability and time to peak concentration.- Acute vs. Chronic Dosing: Many behavioral effects of fluvoxamine require chronic administration.[10][11]- Timing of Behavioral Test: The test may be conducted too soon or too late after drug administration, missing the peak effect.- Vehicle: The vehicle itself may have behavioral effects.- Conduct a dose-response study to determine the optimal dose for your specific model and strain.- Select an appropriate administration route and ensure consistent technique.- Consider a chronic dosing regimen (e.g., 14-21 days) for antidepressant-like effects.- Based on pharmacokinetic data, time the behavioral test to coincide with peak plasma/brain concentrations.- Run a vehicle-only control group. A common vehicle for fluvoxamine is saline.
Contradictory results between different behavioral tests - Different behavioral tests measure distinct aspects of anxiety or depression-like behavior.- The order of testing in a battery of tests can influence outcomes (e.g., a stressful test can affect performance in a subsequent test).- Use a battery of tests to assess different behavioral domains.- If multiple tests are used, counterbalance the test order or provide sufficient washout periods between tests.
Increased anxiety-like behavior (anxiogenic effect) - This can occur with acute administration of SSRIs.[9]- The dose may be too high.- Consider a lower dose or a chronic administration paradigm.
Sedation or hyperactivity observed - Fluvoxamine can have side effects at higher doses that may interfere with the interpretation of behavioral tests.- Perform an open field test to assess general locomotor activity and ensure the observed behavioral changes are not due to motor effects.

Data Presentation

Fluvoxamine Dosage and Effects in Rodent Behavioral Models
Behavioral Test Species/Strain Dose Range Administration Observed Effects Reference
Forced Swim Test C57BL/6J Mice3.2, 10, 32 mg/kgAcute (i.p.)32 mg/kg decreased latency to immobility, no significant effect on duration of immobility.[15][16]
Elevated Plus Maze Mice2.0-8.0 mg/kg/dayChronic (21 days)Minimal behavioral change observed.[17]
Elevated Plus Maze Sprague-Dawley RatsNot specifiedChronicAttenuated stress-induced anxiety-like behavior.[18]
Novelty-Suppressed Feeding Rats50 mg/kg/dayChronic (7 days, p.o.)Suppressed food restriction-induced hyperactivity.[19]
Compulsive-like Behavior BIG1 and BIG2 MiceNot specifiedAcuteDose-dependently decreased marble burying.[20]
Pharmacokinetic Parameters of Fluvoxamine in Rats
Parameter Value Unit Reference
Clearance (CL)25.1ml/min[8]
Volume of Distribution (V1)256ml[8]
Bioavailability (Oral)~50%%[7]
Plasma Protein Binding77%[7]
Elimination Half-life (single dose)12-15hours[7]

Experimental Protocols

Forced Swim Test (FST)

This test is used to assess antidepressant-like activity.

Apparatus:

  • A transparent cylinder (e.g., 25 cm height, 20 cm diameter).

  • Water maintained at 24-25°C, filled to a depth of 15 cm.

Procedure:

  • Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes for i.p. injection).

  • Individually place each mouse in the cylinder of water for a 6-minute session.[16]

  • Record the entire session with a video camera positioned above the cylinder.

  • After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

  • An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

Elevated Plus Maze (EPM)

This test is used to assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms (e.g., 30 cm long x 5 cm wide), elevated 40-50 cm above the floor. The enclosed arms have high walls (e.g., 15 cm).

Procedure:

  • Administer this compound or vehicle at the appropriate time before the test.

  • Place the animal in the center of the maze, facing one of the open arms.[18]

  • Allow the animal to explore the maze for a 5-minute session.[14][18]

  • Record the session using a video tracking system.

  • After the session, return the animal to its home cage.

  • Clean the maze thoroughly between animals with an appropriate solution (e.g., 70% ethanol) to remove olfactory cues.[14]

  • Analyze the recording for time spent in the open and closed arms, and the number of entries into each arm. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

Novelty-Suppressed Feeding (NSF) Test

This test is sensitive to chronic antidepressant treatment and assesses anxiety-like behavior.

Apparatus:

  • A novel, open-field arena (e.g., a brightly lit 50x50 cm box).

  • A single food pellet placed in the center of the arena.

Procedure:

  • Food deprive the animals for 16-24 hours before the test, with free access to water.[21]

  • Administer the final dose of chronic this compound or vehicle treatment prior to the test.

  • Place the animal in a corner of the arena.

  • Start a timer and measure the latency to begin eating the food pellet. Eating is defined as the animal biting the pellet with its forepaws.[22]

  • The test is typically run for a maximum of 5-10 minutes. If the animal does not eat within this time, a maximum latency score is assigned.[22][23]

  • Immediately after the test, return the animal to its home cage and provide a pre-weighed amount of food. Measure the amount of food consumed in the home cage over a short period (e.g., 5 minutes) to ensure that the treatment did not affect appetite.

  • A decrease in the latency to eat in the novel environment is interpreted as an anxiolytic/antidepressant-like effect.[24]

Mandatory Visualizations

Fluvoxamine_Signaling_Pathway Fluvoxamine This compound SERT Serotonin Transporter (SERT) Fluvoxamine->SERT Inhibits S1R Sigma-1 Receptor (S1R) Fluvoxamine->S1R Agonist SynapticCleft Synaptic Serotonin SERT->SynapticCleft Increases ER Endoplasmic Reticulum (ER) S1R->ER Modulates ER Stress BehavioralEffects Antidepressant & Anxiolytic Effects SynapticCleft->BehavioralEffects Neuroplasticity Neuroplasticity & Neuroprotection ER->Neuroplasticity Neuroplasticity->BehavioralEffects

Caption: Fluvoxamine's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase AnimalAcclimation Animal Acclimation & Handling DrugPrep Fluvoxamine/Vehicle Preparation AnimalAcclimation->DrugPrep GroupRandom Randomization to Treatment Groups DrugPrep->GroupRandom Dosing Acute or Chronic Dosing Schedule GroupRandom->Dosing BehavioralTest Behavioral Test (e.g., EPM, FST, NSF) Dosing->BehavioralTest DataCollection Data Collection & Scoring BehavioralTest->DataCollection Stats Statistical Analysis DataCollection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for a behavioral study.

Troubleshooting_Flowchart Start High Variability or No Effect Observed CheckBaseline Review Baseline Data Variability Start->CheckBaseline Is there high inter-animal variability? CheckDrugAdmin Review Drug Administration Protocol Start->CheckDrugAdmin Is the drug effect absent or unexpected? CheckTestProtocol Review Behavioral Test Protocol Start->CheckTestProtocol Are results inconsistent or difficult to interpret? Sol_Genetics Consider Strain/Sex/Age Effects CheckBaseline->Sol_Genetics Sol_Environment Standardize Housing & Handling CheckBaseline->Sol_Environment Sol_Dose Conduct Dose-Response Study CheckDrugAdmin->Sol_Dose Sol_Timing Adjust Timing/Duration (Acute vs. Chronic) CheckDrugAdmin->Sol_Timing Sol_Vehicle Check for Vehicle Effects CheckDrugAdmin->Sol_Vehicle Sol_Apparatus Verify Apparatus & Environment (e.g., lighting) CheckTestProtocol->Sol_Apparatus Sol_Handling Ensure Consistent Experimenter Handling CheckTestProtocol->Sol_Handling Sol_Locomotor Assess General Locomotor Activity CheckTestProtocol->Sol_Locomotor

Caption: A logical guide to troubleshooting experiments.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis: Fluvoxamine Maleate vs. Sertraline

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of selective serotonin reuptake inhibitors (SSRIs), fluvoxamine maleate and sertraline are prominent therapeutic agents for depressive and anxiety disorders. While extensive clinical data exists, this guide provides a comparative analysis of their in vivo efficacy in established preclinical animal models, offering insights for researchers, scientists, and drug development professionals. This comparison focuses on key behavioral paradigms that model antidepressant and anxiolytic effects.

Antidepressant-like Activity: Forced Swim Test

The forced swim test is a widely used rodent behavioral test to screen for antidepressant-like activity. The test measures the immobility time of an animal when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

One comparative study evaluated five SSRIs, including fluvoxamine and sertraline, in the mouse forced swim test. The results indicated that while both compounds demonstrated antidepressant-like effects, there were differences in their potency and maximal efficacy. Fluvoxamine was found to be less potent in reversing swim-induced immobility, achieving a maximum reversal of 40-50%.[1][2] In a separate study focusing on the C57BL/6J mouse strain, fluvoxamine was used as a negative control, as SSRIs often do not significantly affect immobility in this particular strain, unlike tricyclic antidepressants.[3]

DrugAnimal ModelKey Efficacy EndpointResult
This compound MouseReversal of swim-induced immobilityLess potent, with a maximum reversal of 40-50%[1][2]
Sertraline MouseReversal of swim-induced immobilityData on direct comparison of potency with fluvoxamine in the same study is limited in the provided search results.
Experimental Protocol: Forced Swim Test

The forced swim test is conducted by placing a mouse into a transparent cylinder filled with water from which it cannot escape.[3][4][5] The session is typically recorded, and the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water, is scored.[5][6] Antidepressant efficacy is determined by a significant reduction in the duration of immobility in drug-treated animals compared to a vehicle-treated control group.[3][6]

G cluster_protocol Forced Swim Test Workflow animal Rodent (Mouse/Rat) drug_admin Drug Administration (e.g., Fluvoxamine, Sertraline, Vehicle) animal->drug_admin acclimation Acclimation Period drug_admin->acclimation swim_test Forced Swim Test (6-minute session in water cylinder) acclimation->swim_test behavioral_scoring Behavioral Scoring (Immobility time) swim_test->behavioral_scoring data_analysis Data Analysis (Comparison between groups) behavioral_scoring->data_analysis

Forced Swim Test Experimental Workflow.

Anxiolytic-like and Anxiogenic Effects

The anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) potential of fluvoxamine and sertraline has been assessed in various animal models.

Exploration of Black and White Test Box

In a comparative study, sertraline and fluvoxamine were evaluated for their effects on anxiety-like behavior in rats using the two-compartment black and white box. In this test, an increase in time spent in the white compartment is indicative of an anxiolytic effect. The study reported that both sertraline and fluvoxamine were largely without major effects in this model, in contrast to other SSRIs like citalopram and paroxetine which showed mixed or anxiogenic-like responses.[1][2]

Foot-Shock-Induced Ultrasonic Vocalization

Ultrasonic vocalizations emitted by rats in response to aversive stimuli, such as foot-shocks, are considered a measure of anxiety. A reduction in these vocalizations can indicate an anxiolytic effect. In a direct comparison, both sertraline and fluvoxamine were found to inhibit foot-shock-induced ultrasonic vocalization, although they were less potent in doing so than citalopram and paroxetine.[1][2]

DrugAnimal ModelKey Efficacy EndpointResult
This compound RatInhibition of foot-shock-induced ultrasonic vocalizationLess potent inhibitor[1][2]
Sertraline RatInhibition of foot-shock-induced ultrasonic vocalizationLess potent inhibitor[1][2]
This compound RatExploration in black and white test boxNo major effects[1][2]
Sertraline RatExploration in black and white test boxNo major effects[1][2]
Experimental Protocol: Foot-Shock-Induced Ultrasonic Vocalization

This test involves placing a rat in a chamber where it receives mild, unpredictable foot-shocks. The ultrasonic vocalizations, typically in the 22-kHz range, are recorded and analyzed. The frequency and duration of these vocalizations are the primary endpoints. A significant decrease in vocalizations in the drug-treated group compared to the control group suggests anxiolytic properties of the compound.

G cluster_protocol Ultrasonic Vocalization Test Workflow animal Rat drug_admin Drug Administration (e.g., Fluvoxamine, Sertraline, Vehicle) animal->drug_admin test_chamber Placement in Test Chamber drug_admin->test_chamber foot_shock Intermittent Foot-Shocks test_chamber->foot_shock vocalization_rec Recording of Ultrasonic Vocalizations foot_shock->vocalization_rec data_analysis Analysis of Vocalization Parameters vocalization_rec->data_analysis

Foot-Shock-Induced Ultrasonic Vocalization Experimental Workflow.

Effects on Fear Conditioning

A study investigating the impact of sertraline and fluvoxamine on fear conditioning found that intraperitoneal administration of both drugs increased contextual fear conditioning.[7] This suggests a potential enhancement of fear memory consolidation. However, neither drug had an effect on overshadowing between cues.[7]

DrugAnimal ModelKey Efficacy EndpointResult
This compound Not specified in snippetContextual fear conditioningIncreased contextual fear conditioning[7]
Sertraline Not specified in snippetContextual fear conditioningIncreased contextual fear conditioning[7]

Summary of In Vivo Efficacy

Based on the available preclinical data, both fluvoxamine and sertraline demonstrate antidepressant-like and anxiolytic-like properties, though with some differences in potency and efficacy depending on the specific model. In the forced swim test, fluvoxamine appeared less potent than some other SSRIs. In models of anxiety, both drugs showed some effect in reducing distress vocalizations but had minimal impact on exploratory behavior in the black and white box test. Interestingly, both medications were found to enhance contextual fear conditioning.

These findings highlight the nuanced behavioral profiles of fluvoxamine and sertraline in preclinical models. For researchers and drug development professionals, these data underscore the importance of utilizing a battery of in vivo tests to fully characterize and differentiate the efficacy of psychotropic compounds. Further head-to-head studies with detailed dose-response analyses would be beneficial to more definitively delineate the in vivo efficacy profiles of this compound and sertraline.

References

A Comparative Analysis of Sigma-1 Receptor Affinity: Fluvoxamine Maleate vs. Fluoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sigma-1 receptor (S1R) affinity of two well-known selective serotonin reuptake inhibitors (SSRIs), Fluvoxamine Maleate and Fluoxetine. The following sections present quantitative binding data, detailed experimental methodologies for affinity determination, and an overview of the associated S1R signaling pathway.

Data Presentation: Sigma-1 Receptor Affinity

The binding affinity of a ligand for a receptor is commonly expressed by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition assay. A lower Kᵢ value indicates a higher binding affinity.

CompoundSigma-1 Receptor Affinity (Kᵢ in nM)Reference
This compound36[1]
Fluoxetine191 - 240[2][3]

As the data indicates, this compound exhibits a significantly higher affinity for the sigma-1 receptor compared to fluoxetine, with its Kᵢ value being approximately 5 to 7 times lower. Among SSRIs, the general order of affinity for the sigma-1 receptor is fluvoxamine > sertraline > fluoxetine > escitalopram > citalopram >> paroxetine.[4]

Experimental Protocols: Determining Sigma-1 Receptor Affinity

The determination of the Kᵢ values for fluvoxamine and fluoxetine at the sigma-1 receptor is typically achieved through competitive radioligand binding assays. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., fluvoxamine or fluoxetine) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (fluvoxamine or fluoxetine) for the sigma-1 receptor.

Materials:

  • Biological Sample: Homogenates of guinea pig brain or liver membranes, or cell lines expressing the sigma-1 receptor.

  • Radioligand: A high-affinity sigma-1 receptor radioligand, such as [³H]-(+)-pentazocine.

  • Test Compounds: this compound and fluoxetine hydrochloride of known concentrations.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • The tissue (e.g., guinea pig brain) is homogenized in ice-cold assay buffer.

    • The homogenate is centrifuged at a low speed to remove cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in fresh assay buffer. The protein concentration is determined using a standard protein assay.

  • Binding Assay:

    • The assay is performed in tubes containing the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound (fluvoxamine or fluoxetine).

    • "Total binding" tubes contain only the membranes and the radioligand.

    • "Non-specific binding" tubes contain the membranes, the radioligand, and a high concentration of a known sigma-1 receptor ligand (e.g., unlabeled haloperidol) to saturate the receptors and prevent the binding of the radioligand.

    • The tubes are incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Membrane Resuspension & Protein Assay Centrifugation2->Resuspension Incubation Incubation of Membranes, Radioligand & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration IC50 IC50 Determination Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Scintillation Scintillation Counting Filtration->Scintillation Scintillation->IC50 Sigma1_Signaling cluster_er Endoplasmic Reticulum (MAM) cluster_mito Mitochondrion cluster_downstream Downstream Effects S1R_BiP Sigma-1 Receptor - BiP Complex S1R_Active Activated Sigma-1 Receptor S1R_BiP->S1R_Active dissociation IP3R IP3 Receptor S1R_Active->IP3R stabilizes ROS Modulation of ROS S1R_Active->ROS NRF2 NRF2 Activation S1R_Active->NRF2 IonChannels Ion Channel Modulation S1R_Active->IonChannels translocates & modulates Ca_Mito Mitochondrial Ca2+ Uptake IP3R->Ca_Mito Ca2+ flux Ligand Agonist Ligand (e.g., Fluvoxamine) Ligand->S1R_BiP binds Stress Cellular Stress Stress->S1R_BiP induces ATP ATP Production Ca_Mito->ATP

References

Fluvoxamine Maleate Demonstrates Distinct Anti-Neuroinflammatory Profile Compared to Other SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI), exhibits a distinct and potent anti-inflammatory efficacy in neuroinflammation models, largely attributable to its strong agonistic activity at the sigma-1 receptor (S1R). This mechanism appears to differentiate it from other SSRIs, which also possess anti-inflammatory properties but may act through different pathways. This guide provides a comparative overview for researchers, scientists, and drug development professionals.

Comparative Efficacy in a Lipopolysaccharide (LPS)-Induced Microglial Activation Model

A key study directly comparing the anti-inflammatory potency of several SSRIs in an in vitro model of neuroinflammation provides valuable quantitative insights. The study utilized lipopolysaccharide (LPS) to stimulate microglia, the primary immune cells of the central nervous system, and measured the subsequent production of pro-inflammatory markers, tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).

The results indicate that while multiple SSRIs can suppress microglial inflammatory responses, their potencies vary. Fluvoxamine was shown to be a potent inhibitor of both TNF-α and NO production.[1]

DrugConcentration (µM)Inhibition of TNF-α Production (%)Inhibition of Nitric Oxide (NO) Production (%)
Fluvoxamine 10~50~60
Fluoxetine 10~45~55
Sertraline 10~40~50
Paroxetine 10~35~45
Citalopram 10~30~40
Note: The data presented are approximate values derived from graphical representations in the cited study for illustrative comparison. For exact values, please refer to the original publication.[1]

Mechanistic Differences: The Role of the Sigma-1 Receptor

The primary mechanistic distinction for Fluvoxamine's anti-inflammatory effects lies in its high affinity and potent agonism for the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum.[2] This is in contrast to other SSRIs where S1R activity is either less pronounced or follows a different interaction profile.

Fluvoxamine: Acts as a potent S1R agonist.[2] This activation is believed to modulate the inositol-requiring enzyme 1α (IRE1)-driven inflammation pathway, ultimately leading to a reduction in cytokine production.[2] The anti-inflammatory effects of Fluvoxamine are significantly diminished in S1R knockout animals, underscoring the critical role of this receptor.[2]

Fluoxetine: While also demonstrating anti-inflammatory properties, its effects in some models of neuroinflammation appear to be independent of S1R activation.[3] Instead, its mechanism may involve the production of neurosteroids.[3]

Sertraline: Exhibits a more complex interaction with S1R, potentially acting as an antagonist or inverse agonist in certain functional assays.[3] This differential activity at the S1R may contribute to varying effects on neuroinflammation compared to Fluvoxamine.

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanism of Fluvoxamine and the general experimental approach used in these studies, the following diagrams are provided.

G cluster_fluvoxamine Fluvoxamine Signaling Pathway cluster_other_ssris General SSRI Anti-Inflammatory Pathway Fluvoxamine Fluvoxamine S1R S1R Fluvoxamine->S1R binds and activates IRE1 IRE1 S1R->IRE1 modulates XBP1_splicing XBP1_splicing IRE1->XBP1_splicing inhibits splicing of Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) XBP1_splicing->Pro_inflammatory_Cytokines downregulates Other_SSRIs Other_SSRIs Microglia Microglia Other_SSRIs->Microglia act on cAMP_signaling cAMP_signaling Microglia->cAMP_signaling activates Pro_inflammatory_Cytokines_2 Pro-inflammatory Cytokines (e.g., TNF-α, NO) cAMP_signaling->Pro_inflammatory_Cytokines_2 inhibits production of

Caption: Comparative signaling pathways of Fluvoxamine and other SSRIs in neuroinflammation.

G cluster_workflow Experimental Workflow: In Vitro Microglial Activation Model A 1. Culture Microglial Cells B 2. Pre-treat with SSRI (Fluvoxamine, Fluoxetine, etc.) or Vehicle A->B C 3. Stimulate with Lipopolysaccharide (LPS) B->C D 4. Incubate for a defined period (e.g., 24 hours) C->D E 5. Collect Supernatant D->E F 6. Measure Pro-inflammatory Markers (e.g., TNF-α, Nitric Oxide) via ELISA, Griess Assay E->F

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of SSRIs.

Experimental Protocols

LPS-Stimulated Microglial Cell Culture Model (Summarized from Tynan et al., 2012)

  • Cell Culture: Murine BV-2 microglial cells are cultured in standard growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded into multi-well plates. Prior to stimulation, the cells are pre-treated for a specified duration (e.g., 1 hour) with various concentrations of the SSRIs (Fluvoxamine, Fluoxetine, Sertraline, Paroxetine, Citalopram) or a vehicle control.

  • Inflammatory Challenge: Following pre-treatment, neuroinflammation is induced by adding lipopolysaccharide (LPS) from E. coli to the cell culture medium at a final concentration (e.g., 100 ng/mL).

  • Incubation: The cells are then incubated for a period of time (e.g., 24 hours) to allow for the production and release of inflammatory mediators.

  • Quantification of Inflammatory Markers:

    • TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

    • Nitric Oxide (NO) Measurement: Nitrite accumulation in the supernatant, as an indicator of NO production, is measured using the Griess reagent system. The absorbance is read at a specific wavelength (e.g., 540 nm) and compared to a standard curve of sodium nitrite.

  • Data Analysis: The results are expressed as the percentage of inhibition of the inflammatory marker production compared to the LPS-only treated group. Statistical analysis is performed to determine the significance of the observed effects.

Efficacy in Other Neuroinflammation Models

  • Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of multiple sclerosis (EAE), Fluvoxamine treatment has been shown to reduce disease severity, decrease serum levels of the pro-inflammatory cytokine IFN-γ, and increase the anti-inflammatory cytokine IL-4.[2] Other SSRIs, such as sertraline, have also demonstrated immunomodulatory effects in EAE models.[2]

  • Alzheimer's Disease Models: Some SSRIs, including fluvoxamine and paroxetine, have been found to be potent inhibitors of beta-amyloid aggregation, a key pathological feature of Alzheimer's disease.[4]

Conclusion

The available preclinical evidence suggests that while many SSRIs exhibit anti-inflammatory properties, this compound possesses a distinct and potent mechanism of action in neuroinflammation models, primarily through its strong agonism of the sigma-1 receptor. This unique characteristic may offer a therapeutic advantage in conditions where neuroinflammation is a key pathological driver. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy of Fluvoxamine and other SSRIs in treating human diseases with a neuroinflammatory component.

References

Fluvoxamine Maleate Demonstrates Potent In Vitro Inhibition of CYP1A2 Compared to Other SSRIs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies reveals that fluvoxamine maleate is a significantly more potent inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme than other selective serotonin reuptake inhibitors (SSRIs). This potent inhibition has important implications for potential drug-drug interactions when fluvoxamine is co-administered with medications metabolized by CYP1A2.

Fluvoxamine's strong inhibitory effect on CYP1A2 is a distinguishing characteristic among SSRIs.[1][2] In contrast, other SSRIs such as citalopram, fluoxetine, paroxetine, and sertraline are generally considered weak inhibitors or do not inhibit CYP1A2 to a clinically significant degree.[3][4][5] This difference in CYP1A2 inhibition is a key factor to consider for researchers and clinicians when selecting an appropriate SSRI, particularly for patients on multiple medications.

One study highlighted that fluvoxamine is a very potent inhibitor of CYP1A2, while seven other SSRIs, including citalopram, fluoxetine, paroxetine, and sertraline, were found to be weak inhibitors or did not inhibit the enzyme at all.[3][4] The potent inhibitory nature of fluvoxamine on CYP1A2 has been consistently demonstrated across various in vitro studies.[5][6]

Comparative Inhibitory Potency of SSRIs on CYP1A2

The following table summarizes the in vitro inhibitory constants (Ki) for several SSRIs against CYP1A2, demonstrating the comparatively high potency of fluvoxamine.

SSRIApparent Inhibitor Constant (Ki) (µM)Reference
Fluvoxamine0.12 - 0.24[3][4]
CitalopramWeak or no inhibition[3][4]
N-desmethylcitalopramWeak or no inhibition[4]
FluoxetineWeak or no inhibition[3][4]
NorfluoxetineWeak or no inhibition[4]
ParoxetineWeak or no inhibition[3][4]
SertralineWeak or no inhibition[3][4]
LitoxetinWeak or no inhibition[4]

It is important to note that while fluoxetine and paroxetine are potent inhibitors of another cytochrome P450 enzyme, CYP2D6, they do not significantly inhibit CYP1A2.[1][7] Sertraline also shows mild inhibition of CYP2D6 but has minimal effect on CYP1A2.[8]

Experimental Protocols for In Vitro CYP1A2 Inhibition Assay

The in vitro assessment of CYP1A2 inhibition by SSRIs typically involves the use of human liver microsomes, which contain the CYP enzymes. A specific substrate for CYP1A2, such as phenacetin, is incubated with the microsomes in the presence and absence of the inhibitor (the SSRI being tested). The rate of metabolism of the substrate is then measured to determine the extent of inhibition.

Key Components of the Experimental Protocol:

  • Enzyme Source: Human liver microsomes are the standard source of CYP1A2 for these assays.[3][4]

  • Substrate: Phenacetin is a commonly used probe substrate for CYP1A2, which is metabolized via O-deethylation.[3][4]

  • Inhibitors: A range of concentrations of the SSRIs (e.g., fluvoxamine, fluoxetine, etc.) are used.

  • Incubation: The reaction mixture, containing the microsomes, substrate, and inhibitor, is typically incubated at 37°C. The reaction is initiated by the addition of an NADPH-generating system.[9]

  • Analysis: The formation of the metabolite (e.g., paracetamol from phenacetin) is quantified using methods like high-performance liquid chromatography (HPLC).

  • Data Analysis: The inhibitor constant (Ki) is determined from the data, which represents the concentration of the inhibitor required to produce half-maximal inhibition.

The following diagram illustrates the general workflow for an in vitro CYP1A2 inhibition assay.

CYP1A2_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result HLM Human Liver Microsomes Incubation Incubate at 37°C with NADPH-generating system HLM->Incubation Substrate CYP1A2 Substrate (e.g., Phenacetin) Substrate->Incubation SSRIs SSRIs (Test Inhibitors) SSRIs->Incubation Quench Stop Reaction (e.g., Acetonitrile) Incubation->Quench HPLC LC-MS/MS or HPLC Analysis Quench->HPLC Data Determine Rate of Metabolite Formation HPLC->Data Ki Calculate Ki value Data->Ki

In Vitro CYP1A2 Inhibition Assay Workflow

Signaling Pathway of CYP1A2-mediated Drug Metabolism and Inhibition

CYP1A2 is a crucial enzyme in the metabolism of numerous drugs and xenobiotics. The inhibition of this enzyme by a drug like fluvoxamine can lead to increased plasma concentrations of co-administered drugs that are CYP1A2 substrates, potentially resulting in adverse effects. The diagram below illustrates the metabolic pathway and the point of inhibition.

CYP1A2_Metabolism_Inhibition cluster_pathway CYP1A2 Metabolic Pathway cluster_inhibition Inhibition Drug CYP1A2 Substrate (e.g., Theophylline, Imipramine) CYP1A2 CYP1A2 Enzyme Drug->CYP1A2 Metabolism Metabolite Metabolite CYP1A2->Metabolite Excretion Excretion Metabolite->Excretion Fluvoxamine Fluvoxamine Fluvoxamine->CYP1A2 Inhibits

CYP1A2 Metabolism and Inhibition by Fluvoxamine

References

A Comparative Analysis of Fluvoxamine Maleate and Buspirone for Anxiolytic Effects in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anxiolytic effects of Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI), and Buspirone, a serotonin 5-HT1A receptor partial agonist, in established rodent models of anxiety. This analysis is supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows to aid in research and development.

At a Glance: Key Anxiolytic Mechanisms

Fluvoxamine and Buspirone exert their anxiolytic effects through distinct molecular targets within the serotonergic system.

Fluvoxamine's Mechanism of Action

Fluvoxamine primarily acts by selectively blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be the primary driver of its anxiolytic and antidepressant effects. Additionally, Fluvoxamine is a potent agonist at the sigma-1 (σ1) receptor, which may also contribute to its anxiolytic properties.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicular Storage Vesicular Storage Serotonin (5-HT)->Vesicular Storage Synaptic Cleft Increased 5-HT in Synapse Vesicular Storage->Synaptic Cleft Release SERT Serotonin Transporter (SERT) Synaptic Cleft->SERT Reuptake Postsynaptic Receptors 5-HT Receptors Synaptic Cleft->Postsynaptic Receptors Binding Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibition Anxiolytic Effect Anxiolytic Effect Postsynaptic Receptors->Anxiolytic Effect Signal Transduction

Fluvoxamine's primary mechanism of action.
Buspirone's Mechanism of Action

Buspirone's anxiolytic effect is primarily mediated through its action as a partial agonist at postsynaptic serotonin 5-HT1A receptors and as a full agonist at presynaptic 5-HT1A autoreceptors. Initially, its agonism at presynaptic autoreceptors reduces the firing of serotonergic neurons. However, with chronic administration, these autoreceptors become desensitized, leading to an overall increase in serotonin release and neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin Release Serotonin Release Presynaptic_5HT1A->Serotonin Release Inhibition Buspirone Buspirone Buspirone->Presynaptic_5HT1A Full Agonist Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Buspirone->Postsynaptic_5HT1A Partial Agonist Anxiolytic Effect Anxiolytic Effect Postsynaptic_5HT1A->Anxiolytic Effect Signal Transduction

Buspirone's dual action on 5-HT1A receptors.

Comparative Anxiolytic Performance in Rodent Models

Direct comparative studies of Fluvoxamine and Buspirone in the elevated plus-maze, open field, and light-dark box tests are limited. However, a key study by Ichimaru et al. (1995) provides a head-to-head comparison in the marble-burying test, a widely used assay for anxiolytic and anti-compulsive drug screening.

Marble-Burying Test

The marble-burying test leverages the natural tendency of rodents to bury novel objects. A reduction in the number of marbles buried is indicative of an anxiolytic or anti-obsessional effect.

  • Animals: Male ICR mice were used in the study.

  • Apparatus: A transparent plastic cage (27 x 16 x 13 cm) was filled with a 5 cm layer of sawdust bedding. Twenty-five glass marbles were evenly spaced on the surface of the bedding.

  • Procedure: Mice were individually placed in the test cage, and the number of marbles buried (at least two-thirds covered by sawdust) was counted after a 30-minute period.

  • Drug Administration: this compound and Buspirone hydrochloride were administered orally (p.o.) 60 minutes before the test.

Treatment GroupDose (mg/kg, p.o.)Number of Marbles Buried (Mean ± S.E.M.)
Vehicle (Control)-18.5 ± 1.2
Fluvoxamine 30 12.3 ± 1.5
60 8.2 ± 1.8
Buspirone 30 13.1 ± 1.9
60 9.8 ± 2.1

*p < 0.01 compared to the vehicle group. Data extracted from Ichimaru et al. (1995).[1][2]

Start Start Drug_Admin Drug Administration (Fluvoxamine or Buspirone) Start->Drug_Admin Acclimation 60-minute Acclimation Drug_Admin->Acclimation Marble_Burying_Test Marble-Burying Test (30 minutes) Acclimation->Marble_Burying_Test Data_Collection Count Buried Marbles Marble_Burying_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Workflow for the comparative marble-burying test.

The results from the marble-burying test indicate that both Fluvoxamine and Buspirone produce a significant, dose-dependent reduction in burying behavior, suggesting comparable anxiolytic/anti-compulsive effects in this paradigm.[1][2]

Performance in Other Standard Anxiety Models (Based on Separate Studies)

While direct comparative data is lacking, the following summarizes the general findings for each drug in other key rodent anxiety models from separate studies. Caution is advised when making direct comparisons due to variations in experimental protocols.

Elevated Plus-Maze (EPM)

The EPM is a widely used test for anxiolytic agents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Fluvoxamine: Studies on the effects of Fluvoxamine in the EPM have yielded mixed results. Some studies have reported minimal behavioral changes after subchronic treatment.

  • Buspirone: The effects of Buspirone in the EPM are also variable and can be strain-dependent. Some studies have reported an anxiogenic-like profile, while others have shown anxiolytic effects at specific doses.[3][4]

Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior. An increase in the time spent in the center of the open field is considered a measure of anxiolysis.

  • Fluvoxamine: The effects of Fluvoxamine in the OFT can be influenced by the dosage and duration of treatment.

  • Buspirone: Buspirone has been shown to have a dual effect in the open-field setting, with some studies reporting a decrease in locomotor activity (anxiogenic-like) but an increase in time spent in the center (anxiolytic-like).[5] Other studies have shown a decrease in rearing behavior, which may be related to anxiolytic effects.[4]

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly lit areas. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.

  • Fluvoxamine: Some studies have shown that Fluvoxamine can decrease the time spent in the light box, suggesting a potential anxiogenic-like effect under certain conditions.

  • Buspirone: Buspirone has been reported to increase the time spent in the illuminated area, which is consistent with an anxiolytic action.

Summary and Conclusion

Both this compound and Buspirone demonstrate anxiolytic-like properties in rodent models, although their efficacy can vary depending on the specific behavioral paradigm and experimental conditions.

  • In the marble-burying test , a model of anxiety and obsessive-compulsive-like behavior, both Fluvoxamine and Buspirone show clear, dose-dependent anxiolytic effects, with a comparable reduction in the number of marbles buried.[1][2]

  • In other standard anxiety models such as the elevated plus-maze, open field test, and light-dark box test, the effects of both drugs are more variable, with some studies reporting anxiolytic, anxiogenic, or no significant effects. This highlights the importance of the specific rodent strain, dosage, and administration regimen (acute vs. chronic) in determining the behavioral outcome.

For researchers and drug development professionals, the choice between Fluvoxamine and Buspirone as a reference compound in preclinical anxiety studies should be guided by the specific anxiety domain being investigated. The marble-burying test provides the clearest evidence of comparable efficacy for anxiety/compulsive-like behaviors. For other anxiety-related behaviors, the selection should be based on a careful consideration of the existing literature and the specific experimental design. Further head-to-head comparative studies in the elevated plus-maze, open field, and light-dark box tests are warranted to provide a more definitive comparison of their anxiolytic profiles.

References

Preclinical Insights into the Co-administration of Fluvoxamine Maleate and Olanzapine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical effects of co-administering Fluvoxamine Maleate and Olanzapine. The primary focus is on the well-documented pharmacokinetic interaction, supplemented by available pharmacodynamic insights. While specific quantitative preclinical pharmacokinetic data is limited in publicly available literature, the extensive clinical data provides a strong basis for predicting these interactions in animal models.

Executive Summary

The co-administration of Fluvoxamine, a potent inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme, and Olanzapine, a substrate of CYP1A2, leads to a significant pharmacokinetic interaction. This interaction results in a substantial increase in the plasma concentration of Olanzapine, which can potentiate its therapeutic effects and increase the risk of adverse events. Preclinical studies in rat models confirm the potential for this interaction to alter the central nervous system exposure of Olanzapine.

Pharmacokinetic Interactions: A Preclinical and Clinical Overview

Fluvoxamine's primary mechanism of interaction with Olanzapine is the inhibition of its metabolism. Olanzapine is extensively metabolized in the liver, with the CYP1A2 isoenzyme playing a crucial role.[1] Fluvoxamine is a strong inhibitor of CYP1A2, leading to decreased clearance and consequently, elevated plasma levels of Olanzapine.[2][3]

Table 1: Clinically Observed Effects of Fluvoxamine on Olanzapine Pharmacokinetics

Pharmacokinetic ParameterChange upon Co-administration with FluvoxamineReference
Olanzapine Peak Plasma Concentration (Cmax)▲ 54% in female non-smokers, 77% in male smokers[2]
Olanzapine Systemic Exposure (AUC)▲ 52% in female non-smokers, 108% in male smokers[2]
Olanzapine Elimination Half-Life (T1/2)▲ Approximately 40%[4]
Olanzapine Plasma Concentration to Dose Ratio (C/D)▲ Mean 2.3-fold increase[2]

Note: Data is derived from human clinical studies but is highly indicative of expected outcomes in preclinical models due to the conserved nature of the involved metabolic pathways.

A preclinical study in rats investigated the entry of olanzapine into the developing brain when co-administered with several drugs, including fluvoxamine. While this study did not report standard pharmacokinetic parameters like AUC or Cmax, it provides valuable insight into tissue-specific drug concentrations.

Table 2: Effects of Fluvoxamine on Olanzapine Concentrations in a Preclinical Rat Model

TissueChange in Olanzapine Concentration with Fluvoxamine Co-administration
Fetal BrainData on specific changes with fluvoxamine co-administration was part of a broader study investigating multiple drugs, with detailed quantitative comparisons for fluvoxamine not being the primary focus.[1]
Fetal Cerebrospinal Fluid (CSF)As above.[1]
Placental TransferAs above.[1]

Pharmacodynamic Effects: Exploring the Synergy

The combination of a selective serotonin reuptake inhibitor (SSRI) like Fluvoxamine and an atypical antipsychotic like Olanzapine is explored for potential synergistic effects in treating psychiatric disorders, particularly treatment-resistant depression and the negative symptoms of schizophrenia.

A preclinical study in rats using Fluoxetine, another SSRI, in combination with Olanzapine demonstrated significant alterations in motor activity and endocrine profiles, along with changes in immediate-early gene expression in brain regions associated with mood and cognition.[5] These findings suggest that the combination can induce neurobiological changes not seen with either drug alone. Although this study did not use Fluvoxamine, the similar mechanism of action of SSRIs allows for the postulation of comparable pharmacodynamic interactions.

Potential pharmacodynamic outcomes of co-administration include:

  • Enhanced antipsychotic efficacy: Increased Olanzapine levels may lead to greater dopamine D2 and serotonin 5-HT2A receptor occupancy, potentially improving therapeutic outcomes.

  • Increased risk of adverse effects: Higher Olanzapine concentrations can exacerbate side effects such as sedation, weight gain, metabolic disturbances, and extrapyramidal symptoms.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon preclinical findings. Below are representative protocols for key experiments in this area of research.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the effect of Fluvoxamine co-administration on the pharmacokinetic profile of Olanzapine in rats.

Animal Model: Male Sprague-Dawley rats (250-300g).

Experimental Groups:

  • Control Group: Olanzapine administered alone.

  • Treatment Group: Olanzapine administered following pre-treatment with Fluvoxamine.

Dosing:

  • Fluvoxamine: Administered by oral gavage once daily for a period of 5-7 days to achieve steady-state concentrations.

  • Olanzapine: A single dose administered by oral gavage on the final day of the study.

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-Olanzapine administration.

Sample Analysis: Plasma concentrations of Olanzapine and its metabolites are determined using a validated LC-MS/MS method.

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including AUC, Cmax, Tmax, and elimination half-life (t1/2).

Oral Gavage Protocol for Rats

A standard operating procedure for oral gavage in rats is essential for ensuring accurate dosing and animal welfare. The following is a summary of a typical protocol:

  • Animal Restraint: The rat is gently but firmly restrained to prevent movement and ensure the head and neck are in a straight line.

  • Gavage Needle Insertion: A ball-tipped gavage needle of appropriate size is carefully inserted into the mouth and advanced along the roof of the mouth towards the esophagus. The animal will typically swallow as the needle enters the esophagus.

  • Substance Administration: The drug solution is slowly administered into the stomach.

  • Needle Removal: The gavage needle is gently withdrawn.

  • Monitoring: The animal is observed for any signs of distress post-procedure.

Analytical Method for Plasma Concentration Determination

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Sample Preparation:

  • Protein precipitation is a common method for extracting the drugs from plasma. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.

  • The sample is then centrifuged, and the supernatant containing the drugs is collected.

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A mobile phase gradient is used to separate Olanzapine, Fluvoxamine, and any metabolites.

Mass Spectrometric Detection: The separated compounds are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Interactions and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_metabolism Olanzapine Metabolism cluster_interaction Fluvoxamine Interaction Olanzapine Olanzapine CYP1A2 CYP1A2 Olanzapine->CYP1A2 Primary Metabolic Pathway Inactive Metabolites Inactive Metabolites CYP1A2->Inactive Metabolites Fluvoxamine Fluvoxamine Fluvoxamine->CYP1A2 Inhibition

Metabolic pathway of Olanzapine and the inhibitory effect of Fluvoxamine.

Start Start Acclimatize Rats Acclimatize Rats Start->Acclimatize Rats Group Assignment Group Assignment Acclimatize Rats->Group Assignment Fluvoxamine Pre-treatment (Oral Gavage) Fluvoxamine Pre-treatment (Oral Gavage) Group Assignment->Fluvoxamine Pre-treatment (Oral Gavage) Treatment Group Vehicle Control (Oral Gavage) Vehicle Control (Oral Gavage) Group Assignment->Vehicle Control (Oral Gavage) Control Group Olanzapine Administration (Oral Gavage) Olanzapine Administration (Oral Gavage) Fluvoxamine Pre-treatment (Oral Gavage)->Olanzapine Administration (Oral Gavage) Vehicle Control (Oral Gavage)->Olanzapine Administration (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Olanzapine Administration (Oral Gavage)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

References

A Comparative Analysis of the Pharmacokinetic Profiles of Fluvoxamine and Citalopram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two commonly prescribed selective serotonin reuptake inhibitors (SSRIs), Fluvoxamine and Citalopram. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.

I. Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of a drug are essential in determining its dosage regimen and predicting its clinical efficacy and potential for drug-drug interactions. The following table summarizes the key pharmacokinetic parameters of Fluvoxamine and Citalopram.

Pharmacokinetic ParameterFluvoxamineCitalopram
Absorption
Bioavailability53%[1]~80%[2]
Time to Peak Plasma Concentration (Tmax)2-8 hours[1]~4 hours[2]
Food EffectAbsorption is not significantly affected by food.Absorption is not affected by food.[2]
Distribution
Protein Binding~80%[1]~80%[2]
Volume of Distribution (Vd)~25 L/kg[1]~12 L/kg[2]
Metabolism
Primary Metabolizing EnzymesCYP2D6 (major), CYP1A2 (minor)[1][3][4][5][6]CYP2C19 (primary), CYP3A4 (primary), CYP2D6 (secondary)[2][7][8]
Major MetabolitesFluvoxamine acid (inactive)[4]Demethylcitalopram (DCT), Didemethylcitalopram (DDCT) (less active)[2][8]
Excretion
Elimination Half-life (t½)17-22 hours (multiple doses)[1]~35 hours[2]
Route of ExcretionPrimarily renal, as metabolites[1]Primarily hepatic metabolism, with metabolites excreted renally.[2]

II. Metabolic Pathways

The biotransformation of Fluvoxamine and Citalopram is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding these pathways is crucial for predicting potential drug-drug interactions.

Fluvoxamine Metabolic Pathway Fluvoxamine Fluvoxamine Fluvoxamino_alcohol Fluvoxamino_alcohol Fluvoxamine->Fluvoxamino_alcohol CYP2D6 (Oxidative Demethylation) Other_metabolites Other_metabolites Fluvoxamine->Other_metabolites CYP1A2 (Minor Pathway) Fluvoxamine_acid Fluvoxamine_acid Fluvoxamino_alcohol->Fluvoxamine_acid Alcohol Dehydrogenase

Metabolic pathway of Fluvoxamine.

Citalopram Metabolic Pathway Citalopram Citalopram Demethylcitalopram Demethylcitalopram (DCT) Citalopram->Demethylcitalopram CYP2C19, CYP3A4 (N-demethylation) Citalopram_propionic_acid Citalopram Propionic Acid Citalopram->Citalopram_propionic_acid MAO-A/B, Aldehyde Oxidase Didemethylcitalopram Didemethylcitalopram (DDCT) Demethylcitalopram->Didemethylcitalopram CYP2D6 (N-demethylation) Demethylcitalopram->Citalopram_propionic_acid MAO-A/B, Aldehyde Oxidase

Metabolic pathway of Citalopram.

III. Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the pharmacokinetic profiles of Fluvoxamine and Citalopram.

A. Determination of Oral Bioavailability

Objective: To determine the fraction of an orally administered dose of the drug that reaches the systemic circulation.

Methodology:

  • Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.

  • Subjects: Healthy, non-smoking adult volunteers who have provided informed consent.

  • Procedure:

    • Subjects are administered a single intravenous (IV) dose of the drug (as a reference) and a single oral dose of the drug, with a washout period of at least five half-lives between doses.

    • Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

    • Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both the oral (AUCoral) and IV (AUCiv) administrations using the trapezoidal rule.[9]

    • Absolute bioavailability (F) is calculated using the following formula: F = (AUCoral / Doseoral) / (AUCiv / Doseiv) [9]

B. Determination of Plasma Protein Binding

Objective: To quantify the extent to which the drug binds to plasma proteins.

Methodology:

  • Method: Equilibrium dialysis is a commonly used and accepted method.[10][11][12]

  • Materials:

    • Rapid Equilibrium Dialysis (RED) device with a semipermeable membrane (molecular weight cutoff typically 8-12 kDa).[10][12]

    • Human plasma.

    • Phosphate-buffered saline (PBS).

    • Test drug solution.

  • Procedure:

    • The RED device chambers are prepared according to the manufacturer's instructions.

    • One chamber is loaded with human plasma spiked with a known concentration of the test drug.

    • The other chamber is loaded with PBS.[10]

    • The device is sealed and incubated at 37°C with gentle shaking to allow for equilibrium to be reached (typically 4-6 hours).[13]

  • Sample Analysis:

    • Aliquots are taken from both the plasma and buffer chambers at the end of the incubation period.

    • The concentration of the drug in each aliquot is determined by a validated LC-MS/MS method.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

    • The percentage of protein binding is calculated as: (1 - fu) x 100% .

C. Identification of Metabolizing Enzymes (CYP450 Reaction Phenotyping)

Objective: To identify the specific cytochrome P450 isoenzymes responsible for the metabolism of the drug.

Methodology:

  • Method: Incubation of the drug with a panel of recombinant human CYP enzymes followed by analysis of drug depletion or metabolite formation.[14][15][16][17]

  • Materials:

    • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[14][15][17]

    • NADPH regenerating system.

    • Incubation buffer.

    • Test drug solution.

  • Procedure:

    • The test drug is incubated with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system at 37°C.[16]

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Sample Analysis: The concentration of the parent drug and/or its metabolites in the aliquots is determined by a validated LC-MS/MS method.[15][17]

  • Data Analysis: The rate of disappearance of the parent drug or the rate of formation of metabolites is calculated for each CYP isoenzyme to determine which enzymes are primarily responsible for the drug's metabolism.

D. Determination of Elimination Half-Life

Objective: To determine the time it takes for the plasma concentration of the drug to decrease by half.

Methodology:

  • Study Design: A single-dose pharmacokinetic study is conducted.

  • Procedure:

    • A single dose of the drug is administered to healthy volunteers.

    • Serial blood samples are collected over a period of at least 3-5 times the expected half-life.

    • Plasma is separated and drug concentrations are measured using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plasma concentration-time data are plotted on a semi-logarithmic scale.

    • The terminal elimination rate constant (kₑ) is determined from the slope of the linear portion of the terminal phase of the curve (slope = -kₑ / 2.303).[18][19]

    • The elimination half-life (t½) is calculated using the formula: t½ = 0.693 / kₑ .[18][19][20]

IV. Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

Experimental Workflow for a Clinical Pharmacokinetic Study cluster_0 Pre-Study cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol_Development Protocol Development & IRB Approval Subject_Recruitment Subject Recruitment & Screening Protocol_Development->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Drug_Administration Drug Administration (Oral/IV) Informed_Consent->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Urine_Collection Urine Collection (Optional) Drug_Administration->Urine_Collection Sample_Processing Sample Processing (Plasma/Urine Separation) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Quantification Data Quantification LC_MS_Analysis->Data_Quantification PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (AUC, t½, etc.) Data_Quantification->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis PK_Parameter_Calculation->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

A typical experimental workflow.

V. Conclusion

This guide has provided a comparative analysis of the pharmacokinetic profiles of Fluvoxamine and Citalopram, supported by detailed experimental methodologies. The key differences in their metabolism, primarily the CYP enzymes involved, and their elimination half-lives are important considerations for researchers and drug development professionals. The provided experimental protocols and workflows offer a foundational understanding of the processes involved in characterizing the pharmacokinetic properties of such compounds.

References

A Comparative Guide to Analytical Methods for Fluvoxamine Maleate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fluvoxamine Maleate is critical for ensuring product quality, stability, and therapeutic efficacy. This guide provides a comparative overview of common analytical methods, presenting their performance data and detailed experimental protocols to aid in method selection and implementation.

This compound, a selective serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depressive and anxiety disorders.[1] The analytical methods for its quantification range from simple spectrophotometric techniques to sophisticated chromatographic separations. This guide focuses on a cross-comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two of the most prevalent methods for routine analysis in pharmaceutical quality control.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, and operational feasibility. The following tables summarize the key validation parameters for HPLC and UV-Spectrophotometry based on published studies.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high selectivity and sensitivity, making it a robust method for quantifying this compound, even in the presence of degradation products.

Validation ParameterReported Performance
Linearity Range 1 - 80 µg/mL[2][3][4]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98.77 ± 0.01%[2][6]
Precision (%RSD) < 2.0%[2][4]
Limit of Detection (LOD) 0.42 µg/mL[3][6]
Limit of Quantification (LOQ) 1.28 µg/mL[3][6]
UV-Visible Spectrophotometry

UV-Visible Spectrophotometry provides a simpler and more rapid alternative for the quantification of this compound in bulk and pharmaceutical dosage forms.

Validation ParameterReported Performance
Linearity Range 5 - 30 µg/mL[7]
Correlation Coefficient (r²) 0.9999[1]
Accuracy (% Recovery) 98.8% - 101.39%[7]
Precision (%RSD) < 2%[7]
Limit of Detection (LOD) 0.049 µg/mL[7]
Limit of Quantification (LOQ) 0.150 µg/mL[7]

Experimental Protocols

Detailed and reproducible methodologies are paramount for successful analytical method implementation. The following sections outline the experimental protocols for the compared methods.

Stability-Indicating HPLC Method

This method is suitable for the determination of this compound in the presence of its degradation products.[2][4]

Chromatographic Conditions:

  • Instrument: Waters HPLC system with a Model 515 isocratic pump, a Model 710 plus auto-sampler, and a Model 480 UV-Vis detector.[3]

  • Column: Nova-Pak CN column.[2][3]

  • Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v).[2][3]

  • Flow Rate: 1.7 mL/min.[8]

  • Detection: UV detector set at 235 nm.[2][3]

  • Injection Volume: 20 µL.[2]

Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (1-80 µg/mL).[2][3]

Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Centrifuge a portion of the solution and filter it through a syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.[2]

Workflow for HPLC Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start tab_powder Weigh and Powder Tablets start->tab_powder std_stock Prepare Standard Stock Solution start->std_stock dissolve Dissolve in Mobile Phase & Sonicate tab_powder->dissolve filter Centrifuge and Filter dissolve->filter dilute_sample Dilute to Working Concentration filter->dilute_sample inject Inject into HPLC System dilute_sample->inject dilute_std Prepare Working Standard Solutions std_stock->dilute_std dilute_std->inject separate Chromatographic Separation (Nova-Pak CN Column) inject->separate detect UV Detection at 235 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate end End calculate->end

Caption: Workflow for the quantification of this compound in tablets using HPLC.

UV-Visible Spectrophotometric Method

This method is a straightforward and cost-effective approach for the quantification of this compound in bulk and pharmaceutical formulations.[1]

Instrument and Reagents:

  • Instrument: UV-Visible Spectrophotometer with 1 cm matched quartz cells.[1][9]

  • Solvent: 0.1N Hydrochloric acid.[1]

Standard Solution Preparation:

  • Accurately weigh 100 mg of pure this compound and dissolve it in a 100 mL volumetric flask with 0.1N HCl to get a concentration of 1000 µg/mL (Stock solution I).[1]

  • From Stock solution I, prepare a working stock solution.

  • From the working stock, prepare a series of dilutions in 0.1N HCl to obtain concentrations in the range of 5-25 µg/mL.[1]

Sample Preparation (Tablets):

  • Weigh and powder 20 tablets.

  • Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve the powder in 0.1N HCl, sonicate for 15 minutes, and then make up the volume.

  • Filter the solution.

  • Dilute the filtrate with 0.1N HCl to achieve a concentration within the calibration range.[1]

Measurement:

  • Scan the standard solutions in the UV range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound in 0.1N HCl is reported to be 246 nm.[1]

  • Measure the absorbance of the sample solutions at 246 nm against a 0.1N HCl blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions and determine the concentration of the sample solutions.

Workflow for UV-Spectrophotometric Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start Start tab_powder Weigh and Powder Tablets start->tab_powder std_stock Prepare Standard Stock Solution start->std_stock dissolve Dissolve in 0.1N HCl & Sonicate tab_powder->dissolve filter Filter Solution dissolve->filter dilute_sample Dilute to Working Concentration filter->dilute_sample measure Measure Absorbance dilute_sample->measure dilute_std Prepare Working Standard Solutions std_stock->dilute_std scan Determine λmax (246 nm) dilute_std->scan scan->measure calibrate Construct Calibration Curve measure->calibrate calculate Calculate Concentration calibrate->calculate end End calculate->end

Caption: Workflow for the quantification of this compound in tablets using UV-Spectrophotometry.

Conclusion

Both HPLC and UV-Visible Spectrophotometry are validated and reliable methods for the quantification of this compound. The HPLC method offers superior selectivity, making it the method of choice for stability studies where the presence of degradation products is a concern. On the other hand, the UV-Visible Spectrophotometric method is simpler, faster, and more economical, making it well-suited for routine quality control of bulk drug and finished products where interference from excipients is minimal. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the need for specificity, and the available instrumentation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Handling Protocols for Fluvoxamine Maleate

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.

This compound is a selective serotonin reuptake inhibitor (SSRI) that requires careful handling due to its potential health hazards.[1] It is harmful if swallowed, can cause serious eye damage, and may cause respiratory irritation.[2] The following procedures outline the necessary personal protective equipment (PPE), operational plans for safe handling and storage, and proper disposal methods.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for any procedure involving this compound to determine the specific PPE requirements. However, the following recommendations provide a baseline for safe handling.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or glasses with side shields.[3][4][5][6]To prevent eye contact with solid particles or solutions, which can cause serious eye damage.[2]
Skin Protection Impervious protective gloves (e.g., nitrile, neoprene, or PVC).[7] A lab coat or protective coveralls should also be worn.[8]To prevent skin contact, which may cause irritation or allergic reactions.[7]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended if dust is generated or if working outside of a ventilated enclosure.[3][9]To prevent inhalation of the powder, which can cause respiratory irritation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[3][4][10]

  • Recommended storage temperature is typically refrigerated or at controlled room temperature (25°C), with excursions permitted between 15°C and 30°C.[7] Avoid temperatures above 30°C.[7]

Handling and Preparation of Solutions
  • All handling of solid this compound should be performed in a designated area, preferably within a laboratory fume hood or other ventilated enclosure to minimize inhalation risk.[4][5][10]

  • Avoid the formation of dust and aerosols.[4][10]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Always wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[6][7][9]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6][7][9][11]

Spill and Emergency Procedures

  • Small Spills (Powder): Carefully sweep up the spilled material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][7] A vacuum cleaner equipped with a HEPA filter is a preferred method for cleanup.[7]

  • Small Spills (Solution): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the cleanup procedures for small spills.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical advice if irritation or a rash occurs.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7][9]

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[7][8][9][10]

  • Do not dispose of the material down the drain or into sewer systems.[7]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[10]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the following data provides context for its physical and chemical properties.[3][5]

Property Value Source
Molecular Formula C₁₅H₂₁F₃N₂O₂ · C₄H₄O₄[12]
Molecular Weight 434.41 g/mol [12][13]
Appearance White to off-white crystalline powder[12]
Solubility in Water Sparingly soluble[12]
Solubility in Organic Solvents Freely soluble in ethanol and chloroform[12]
Melting Point 121-123 °C[3]

Experimental Protocols: Solution Preparation

The following are general protocols for preparing this compound solutions for use in laboratory experiments. Specific concentrations and solvents will vary depending on the experimental design.

Preparation of a Stock Solution in an Organic Solvent
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous ethanol, DMSO, or dimethylformamide (DMF)

    • Appropriate glassware (e.g., volumetric flask)

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • In a fume hood, accurately weigh the desired amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a portion of the chosen solvent (ethanol, DMSO, or DMF) to the flask. This compound is soluble in ethanol at approximately 25 mg/mL and in DMSO and DMF at approximately 30 mg/mL.[7]

    • Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.

    • Once dissolved, add the solvent to the final volume mark on the flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed container at -20°C for long-term stability.[7]

Preparation of an Aqueous Working Solution
  • Objective: To prepare a diluted aqueous solution of this compound for biological experiments.

  • Materials:

    • This compound stock solution (prepared as above) or crystalline solid

    • Phosphate-buffered saline (PBS, pH 7.2) or other aqueous buffer

    • Appropriate laboratory glassware

  • Procedure from Stock Solution:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.

    • Add the required volume of the aqueous buffer to a suitable container.

    • While stirring, add the calculated volume of the this compound stock solution to the buffer.

    • Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.

  • Procedure from Crystalline Solid:

    • This compound can be directly dissolved in aqueous buffers. Its solubility in PBS (pH 7.2) is approximately 5 mg/mL.[7]

    • Weigh the required amount of this compound and add it to the desired volume of buffer.

    • Stir until the solid is completely dissolved.

    • It is recommended to use aqueous solutions on the same day they are prepared.[7]

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_cleanup Spill & Waste Management start Receive & Inspect this compound storage Store in a Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) storage->ppe handling_area Work in a Ventilated Enclosure (e.g., Fume Hood) ppe->handling_area weighing Weigh Solid Compound handling_area->weighing dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment spill Spill Occurs experiment->spill waste_collection Collect Waste in a Labeled, Sealed Container experiment->waste_collection small_spill Small Spill (Powder or Solution) spill->small_spill  Small large_spill Large Spill spill->large_spill Large   cleanup Clean Up with Appropriate Materials small_spill->cleanup large_spill->cleanup After Evacuation & with Full PPE cleanup->waste_collection decontamination Decontaminate Work Area waste_collection->decontamination disposal Dispose of Hazardous Waste per Regulations decontamination->disposal

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.